4-Hydroxy Stiripentol
Description
BenchChem offers high-quality 4-Hydroxy Stiripentol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Stiripentol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-3-hydroxy-4,4-dimethylpent-1-enyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,13,15-16H,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMOPPALPUQHAR-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58344-42-6 | |
| Record name | 1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-METHOXY-4-HYDROXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76999ILB2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Guide to the Chemical Characterization of 4-Hydroxy Stiripentol for Researchers and Drug Development Professionals
Introduction: The Significance of Characterizing Stiripentol Metabolites
Stiripentol, marketed as Diacomit®, is an essential adjunctive therapy for seizures associated with Dravet syndrome, a severe form of epilepsy.[1][2] Its mechanism of action is multifaceted, primarily involving the potentiation of GABAergic neurotransmission.[1][2][3] As with any xenobiotic, the metabolic fate of stiripentol is of paramount importance in understanding its complete pharmacological and toxicological profile. The characterization of its metabolites, such as 4-Hydroxy Stiripentol, is a critical undertaking in drug development and for ensuring therapeutic safety and efficacy.
This technical guide provides a comprehensive overview of the chemical characterization of 4-Hydroxy Stiripentol. As a key metabolite, understanding its properties is crucial for a complete picture of stiripentol's disposition in the body. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, analysis, and physicochemical properties of this compound. While extensive data is available for the parent drug, stiripentol, specific experimental data for 4-Hydroxy Stiripentol is less prevalent in publicly accessible literature. Therefore, this guide will also leverage established principles and data from the parent compound to provide a robust framework for its characterization.
Molecular Structure and Physicochemical Properties
4-Hydroxy Stiripentol is a metabolite of stiripentol, an aromatic allylic alcohol.[2][3] The chemical structure of stiripentol is 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol.[1][2] The metabolism of stiripentol in vivo is extensive, with one of the primary pathways being the oxidative cleavage of the methylenedioxy ring, which is followed by O-methylation of the resulting catechol metabolites.[3][4] This metabolic transformation leads to the formation of hydroxylated and methoxylated derivatives, including 4-Hydroxy Stiripentol.
The introduction of a hydroxyl group in place of the methylenedioxy bridge is expected to alter the physicochemical properties of the molecule, influencing its solubility, polarity, and potential for further metabolism.
| Property | Stiripentol | 4-Hydroxy Stiripentol (Predicted) |
| Molecular Formula | C14H18O3 | C13H18O3 |
| Molecular Weight | 234.29 g/mol [2] | ~222.28 g/mol |
| Solubility | Sparingly soluble in water[5] | Increased aqueous solubility compared to stiripentol |
| pKa | Not readily available | The phenolic hydroxyl group will have an acidic pKa (typically around 10) |
| LogP | ~2.9 | Lower LogP compared to stiripentol, indicating increased polarity |
Synthesis and Purification of 4-Hydroxy Stiripentol
A likely synthetic approach would involve starting with a suitably protected 4-hydroxybenzaldehyde derivative. This would be followed by a Claisen-Schmidt condensation with pinacolone to form the α,β-unsaturated ketone, and subsequent reduction of the ketone to the corresponding alcohol.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 4-Hydroxy Stiripentol.
Experimental Protocol: A General Framework
-
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of a suitable starting material, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), would first need to be protected to prevent its interference in subsequent reactions. A common protecting group for phenols is a benzyl ether or a silyl ether.
-
Claisen-Schmidt Condensation: The protected aldehyde would then be subjected to a base-catalyzed Claisen-Schmidt condensation with pinacolone (3,3-dimethyl-2-butanone). This reaction forms the α,β-unsaturated ketone intermediate.
-
Reduction of the Ketone: The carbonyl group of the α,β-unsaturated ketone is then selectively reduced to a hydroxyl group. Sodium borohydride (NaBH4) is a common and effective reagent for this transformation.[6]
-
Deprotection: The final step would be the removal of the protecting group from the phenolic hydroxyl to yield 4-Hydroxy Stiripentol. The deprotection method will depend on the protecting group used.
-
Purification: The crude product would then be purified using techniques such as column chromatography on silica gel.[7] The purity of the final product should be assessed by HPLC and confirmed by spectroscopic methods.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 4-Hydroxy Stiripentol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. While specific spectra for 4-Hydroxy Stiripentol are not widely published, the expected chemical shifts and coupling constants can be predicted based on the structure and data from the parent compound.
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring. The splitting patterns will be indicative of the substitution pattern.
-
Vinylic Protons: Two doublets in the olefinic region (around 6.0-7.0 ppm) with a large coupling constant, characteristic of a trans double bond.
-
Carbinol Proton: A signal corresponding to the proton attached to the carbon bearing the hydroxyl group, likely appearing as a doublet coupled to the adjacent vinylic proton.
-
tert-Butyl Group: A sharp singlet in the upfield region (around 1.0 ppm) integrating to nine protons.
-
Phenolic and Alcoholic Protons: Broad singlets that are exchangeable with D₂O.
Expected ¹³C NMR Features:
-
Signals corresponding to the aromatic carbons, vinylic carbons, the carbon bearing the hydroxyl group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts will be influenced by the electronic effects of the hydroxyl and methoxy substituents on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Fragmentation Pattern:
The fragmentation of 4-Hydroxy Stiripentol under electron ionization (EI) or electrospray ionization (ESI) is expected to involve characteristic losses.
Caption: Predicted major fragmentation pathways of 4-Hydroxy Stiripentol in mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorptions:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups (both phenolic and alcoholic).
-
C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds.
-
C=C Stretch: Absorptions for the aromatic ring and the carbon-carbon double bond.
-
C-O Stretch: Strong absorptions in the fingerprint region corresponding to the C-O bonds of the alcohol, phenol, and ether.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is the primary technique for the separation, identification, and quantification of 4-Hydroxy Stiripentol. A stability-indicating HPLC method is crucial for monitoring the purity of the compound and for its analysis in biological matrices.
HPLC Method Development
A reversed-phase HPLC method using a C18 column is a suitable starting point for the analysis of 4-Hydroxy Stiripentol.
Typical HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate or acetate) or acid (e.g., formic acid) |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (LC-MS) |
| Injection Volume | 20 µL |
Method Validation:
Any developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Metabolism and Pharmacological Context
Stiripentol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, and CYP3A4.[4] The formation of 4-Hydroxy Stiripentol is a result of this oxidative metabolism. It is important to note that stiripentol is also an inhibitor of several CYP enzymes, which can lead to drug-drug interactions.[8]
The pharmacological activity of 4-Hydroxy Stiripentol is not well-documented in publicly available literature. It is plausible that the introduction of a hydroxyl group could alter its activity at the GABA-A receptor or its ability to inhibit lactate dehydrogenase, two of the proposed mechanisms of action for stiripentol.[1][3] Further research is needed to determine the anticonvulsant activity and the toxicological profile of this metabolite. A recent study has suggested that metabolic activation of stiripentol to an α,β-unsaturated ketone metabolite may contribute to its cytotoxicity.[9]
Caption: Simplified metabolic pathway of Stiripentol leading to 4-Hydroxy Stiripentol.
Conclusion and Future Directions
The chemical characterization of 4-Hydroxy Stiripentol is a critical aspect of understanding the overall pharmacology and safety profile of stiripentol. This guide has provided a comprehensive framework for its synthesis, purification, and analysis, drawing upon established chemical principles and data from the parent compound.
A significant gap in the publicly available scientific literature exists regarding the specific experimental data for 4-Hydroxy Stiripentol. Future research should focus on:
-
The targeted synthesis and complete spectroscopic characterization of 4-Hydroxy Stiripentol to provide a certified reference standard.
-
The development and validation of sensitive and specific analytical methods for its quantification in biological matrices.
-
The investigation of its pharmacological activity, including its anticonvulsant efficacy and its potential for off-target effects.
-
A thorough toxicological evaluation to assess its safety profile.
By addressing these research questions, the scientific community can gain a more complete understanding of the role of 4-Hydroxy Stiripentol in the therapeutic and adverse effects of stiripentol, ultimately contributing to the safer and more effective use of this important antiepileptic drug.
References
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Bialer, M., & Yagen, B. (2007). Stiripentol: a novel antiepileptic drug. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 27(2), 235-241. [Link]
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FDA. (2017). NDA 206709/207223 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
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Wikipedia. (n.d.). Stiripentol. [Link]
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Ma, L., et al. (2025). Metabolic Activation of Stiripentol Correlates with Cytotoxicity. Chemical Research in Toxicology. [Link]
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Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition. McGraw-Hill Education. [Link]
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Pharmaffiliates. (n.d.). Stiripentol-impurities. [Link]
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de la Cruz, P., et al. (2024). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. Molecules, 29(1), 123. [Link]
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Giraud, C., et al. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition, 34(4), 608-611. [Link]
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Darwish, H. W., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Journal of Analytical Methods in Chemistry, 2014, 835103. [Link]
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SCIEX. (n.d.). Breaking the limits: An ultra-sensitive complementary fragmentation for the confident identification and characterization of drug metabolites. [Link]
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FDA. (2018). NDA 206709/207223 Pharmacology Review(s). [Link]
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Chancharme, L., et al. (2022). Stiripentol: Update on Its Mechanisms of Action and Biological Properties. AES Annual Meeting. [Link]
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de la Cruz, P., et al. (2024). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. National Institutes of Health. [Link]
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Almeida, A. M., et al. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis, 11(4), 405-421. [Link]
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Sudrik, V., et al. (2022). A Facile One-pot Process for the Synthesis of Stiripentol. Oriental Journal of Chemistry, 38(6), 1414-1418. [Link]
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ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed.... [Link]
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ResearchGate. (n.d.). Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5. [Link]
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ResearchGate. (n.d.). Stability-Indicating Methods for the Determination of Third-Generation Antiepileptic Drugs and Their Impurities. [Link]
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Therapeutic Goods Administration (TGA). (2019). Australian Public Assessment Report for Stiripentol. [Link]
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The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. [Link]
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Darwish, H. W., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. National Institutes of Health. [Link]
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National Institutes of Health. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]
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ResearchGate. (n.d.). A Facile One-pot Process for the Synthesis of Stiripentol. [Link]
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MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
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ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. [Link]
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MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
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PubMed. (2022). ANALYSIS OF FRAGMENTATION PATHWAYS OF FENTANYL DERIVATIVES BY ELECTROSPRAY IONISATION HIGH-RESOLUTION MASS SPECTROMETRY. [Link]
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In vitro metabolic pathway of Stiripentol to 4-Hydroxy Stiripentol
An In-Depth Technical Guide to the In Vitro Oxidative Metabolism of Stiripentol
Abstract
Stiripentol (STP), an essential adjunctive therapy for Dravet syndrome, possesses a complex metabolic profile critical to its efficacy and drug-drug interaction potential. This technical guide provides an in-depth exploration of the primary in vitro oxidative metabolic pathways of Stiripentol. Contrary to the notion of a simple aromatic hydroxylation to a "4-Hydroxy Stiripentol," the predominant and most significant biotransformation is the cytochrome P450-mediated oxidative cleavage of its methylenedioxy bridge, yielding catechol derivatives. This guide elucidates this primary pathway, alongside other oxidative transformations such as t-butyl hydroxylation. We present the key enzymatic players, primarily CYP1A2, CYP2C19, and CYP3A4, and provide detailed, field-proven protocols for researchers to investigate these pathways using human liver microsomes and recombinant enzyme systems. The objective is to equip drug development professionals with the foundational knowledge and practical methodologies required to accurately characterize Stiripentol's metabolism.
Introduction to Stiripentol: A Unique Anticonvulsant
Stiripentol, chemically known as (1-(3,4-methylenedioxyphenyl)-4,4-dimethyl-1-penten-3-ol), is a structurally unique, aromatic allylic alcohol used as an antiseizure medication.[1] Its primary indication is for the treatment of seizures associated with Dravet syndrome, a severe form of childhood epilepsy, typically in conjunction with clobazam and valproate.[2]
Beyond its direct anticonvulsant effects as a positive allosteric modulator of GABA-A receptors, Stiripentol's clinical profile is heavily influenced by its role as a significant inhibitor of multiple cytochrome P450 (CYP) enzymes.[1][2] This inhibitory action, particularly on CYP3A4 and CYP2C19, elevates the plasma concentrations of co-administered drugs like clobazam, contributing substantially to the overall therapeutic effect.[3] Understanding the metabolism of Stiripentol is therefore a dual necessity: to characterize its clearance pathways and to predict and manage its profound impact on the disposition of other medications. Stiripentol is extensively metabolized, with oxidative metabolism accounting for approximately 75% of its elimination.[4]
The Primary Oxidative Metabolic Pathways of Stiripentol
A detailed investigation into Stiripentol's biotransformation reveals several key oxidative pathways. It is crucial for researchers to understand that the principal hydroxylation event on the aromatic ring does not result in a "4-Hydroxy Stiripentol" metabolite with an intact methylenedioxy group. Instead, the primary pathway involves the enzymatic opening of this ring.
Pathway I: Oxidative Cleavage of the Methylenedioxy Ring (Major Pathway)
The most quantitatively important metabolic pathway for Stiripentol is the cytochrome P450-mediated cleavage of the methylenedioxy ring.[5] This reaction transforms the methylenedioxy moiety into a catechol (3,4-dihydroxy) structure. This biotransformation is highly significant as the formation of this catechol metabolite is believed to be the mechanistic basis for Stiripentol's potent, mechanism-based inhibition of certain CYP enzymes.[6] The resulting catechol can then undergo further Phase II metabolism, such as O-methylation.[5]
Pathway II: Hydroxylation of the t-Butyl Group
Another documented oxidative route is the hydroxylation of the sterically hindered tertiary-butyl group.[3][5] This pathway produces a more polar metabolite, facilitating its subsequent elimination.
Pathway III: Isomerization to 3-Pentanone
Metabolism can also occur at the allylic alcohol side-chain, converting it to an isomeric 3-pentanone structure.[5] This involves an initial oxidation of the alcohol followed by reduction of the olefin bond.
The diagram below illustrates these key metabolic transformations.
Caption: Primary oxidative metabolic pathways of Stiripentol.
Key Cytochrome P450 Enzymes in Stiripentol Metabolism
In vitro studies using human liver microsomes and recombinant enzymes have identified several key CYP isoforms responsible for the metabolism of Stiripentol. While no single enzyme has a dominant role, a few are consistently implicated.[4]
-
CYP3A4, CYP2C19, and CYP1A2: These are considered the main liver CYP isoenzymes involved in Stiripentol's metabolism.[4][7]
-
CYP2C9: This isoform is also noted to be involved in the metabolic processes.[4]
The causality behind studying these specific enzymes is their high expression level in the human liver and their known roles in metabolizing a wide range of xenobiotics. Furthermore, Stiripentol is not just a substrate but also a potent inhibitor of these enzymes, leading to clinically significant drug-drug interactions (DDIs).
| Enzyme | Role in Stiripentol Metabolism | Inhibition by Stiripentol (In Vitro) | Reference |
| CYP3A4 | Substrate Metabolism | Potent Inhibitor | [4][8] |
| CYP2C19 | Substrate Metabolism | Potent Inhibitor | [4][8] |
| CYP1A2 | Substrate Metabolism | Potent Inhibitor (Time-Dependent) | [4][8][9] |
| CYP2C9 | Substrate Metabolism | Inhibitor | [4][8] |
Table 1: Summary of Key CYP Enzymes Involved in Stiripentol Metabolism and Inhibition.
In Vitro Methodologies for Elucidating Stiripentol Metabolism
To characterize the formation of Stiripentol's metabolites, a series of well-established in vitro experiments are required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Rationale for In Vitro System Selection
-
Human Liver Microsomes (HLMs): HLMs are the gold standard for initial in vitro metabolism studies. They contain a rich complement of Phase I enzymes, particularly CYPs, and are cost-effective for screening and metabolite identification.[10]
-
Recombinant CYPs (rCYPs): To pinpoint which specific enzyme is responsible for forming a particular metabolite (reaction phenotyping), incubations with individual, cDNA-expressed CYP enzymes are essential.[11] This approach provides unambiguous identification of the enzymatic pathways.
Protocol 1: Metabolite Identification using Human Liver Microsomes (HLMs)
This protocol aims to generate and identify the primary oxidative metabolites of Stiripentol.
Step-by-Step Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine on ice:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Stiripentol (dissolved in a minimal amount of organic solvent like acetonitrile, final concentration typically 1-10 µM; solvent concentration <1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to start the enzymatic reaction. This system ensures a sustained supply of the essential CYP cofactor, NADPH.
-
Control Incubations (Self-Validation):
-
No NADPH: A negative control where the regenerating system is replaced with buffer. This validates that metabolite formation is NADPH-dependent (i.e., CYP-mediated).
-
No Microsomes: A control to check for non-enzymatic degradation of Stiripentol.
-
No Substrate: A control to identify any potential interfering peaks from the matrix.
-
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). The organic solvent precipitates the microsomal proteins.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to identify parent drug and potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Protocol 2: CYP Reaction Phenotyping with Recombinant Enzymes
This protocol determines the relative contribution of individual CYP isoforms to Stiripentol's metabolism.
Step-by-Step Methodology:
-
Prepare Parallel Incubations: For each CYP isoform to be tested (e.g., rCYP1A2, rCYP2C19, rCYP3A4, etc.), prepare a separate incubation mixture in a 96-well plate or individual tubes. Each well should contain:
-
Phosphate Buffer (100 mM, pH 7.4)
-
A specific recombinant CYP enzyme (at a concentration recommended by the manufacturer, e.g., 25 pmol/mL)
-
Stiripentol (final concentration 1 µM)
-
-
Control Incubations:
-
Vector Control: Incubate with a control protein preparation from the same expression system that lacks the active CYP enzyme. This accounts for any non-specific binding or metabolism.
-
Positive Control: For each rCYP isoform, run a parallel incubation with a known, probe substrate for that enzyme to confirm its enzymatic activity.
-
-
Pre-incubation & Initiation: Follow steps 2 and 3 from the HLM protocol.
-
Time Course Sampling: Incubate at 37°C. At multiple time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and terminate the reaction as described in Step 6 of the HLM protocol.
-
Analysis: Analyze all samples by LC-MS/MS. Quantify the depletion of the parent Stiripentol over time for each enzyme. The rate of depletion indicates the enzyme's capacity to metabolize the drug.
Experimental Workflow and Data Interpretation
The successful characterization of Stiripentol's metabolism relies on a logical and systematic workflow, from experimental execution to data analysis.
Caption: Workflow for in vitro characterization of Stiripentol metabolism.
Interpreting the Results:
-
From the HLM experiment , the LC-MS/MS data will reveal peaks corresponding to potential metabolites. A metabolite resulting from the cleavage of the methylenedioxy ring followed by the addition of two hydrogens will have a mass increase of +2 Da compared to the parent drug. A t-butyl hydroxylation will result in a mass increase of +16 Da (addition of an oxygen atom).
-
From the rCYP experiment , plotting the percentage of Stiripentol remaining versus time for each isoform will reveal which enzymes are capable of metabolizing the drug. A rapid depletion rate signifies a significant contribution from that enzyme. By comparing the metabolite profile from the active rCYP incubations with those from the HLM experiment, one can definitively assign the formation of a specific metabolite to a specific CYP enzyme.
Conclusion and Future Directions
This guide establishes that the primary in vitro oxidative metabolism of Stiripentol is not a simple hydroxylation but a more complex cleavage of the methylenedioxy ring to form catechol derivatives, a process mediated by CYP1A2, CYP2C19, and CYP3A4. Understanding this pathway is paramount for appreciating Stiripentol's mechanism of CYP inhibition and its extensive drug-drug interaction profile. The provided protocols offer a robust framework for researchers to replicate and expand upon these findings.
Future research should focus on quantifying the kinetics (Kₘ, Vₘₐₓ) of the formation of each major metabolite by the key CYP isoforms. Additionally, investigating the subsequent Phase II conjugation pathways of the primary catechol metabolite will provide a more complete picture of Stiripentol's disposition and clearance in humans.
References
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Goodman & Gilman's: Annual FDA Approvals. (n.d.). Stiripentol. In AccessMedicine. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). NDA 206709/207223 Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]
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Moreland, T. A., Astoin, J., Lepage, F., & Baillie, T. A. (1986). The metabolic fate of stiripentol in man. Drug Metabolism and Disposition, 14(6), 654–662. Retrieved from [Link]
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Peigné, S., Rey, E., Le Guern, M. E., Dulac, O., Chiron, C., & Pons, G. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition, 34(4), 608-611. Retrieved from [Link]
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Chancharme, L., Bacq, A., & Castagne, V. (2022). Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties. AES Annual Meeting Abstracts. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). DIACOMIT (stiripentol) Prescribing Information. Retrieved from [Link]
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Depaulis, A., Leresche, N., & Marescaux, C. (2022). Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels. Epilepsia, 63(3), 735-746. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). DIACOMIT (stiripentol) Label. Retrieved from [Link]
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Quilichini, P. P., Chiron, C., & Ben-Ari, Y. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. CNS Drugs, 36(9), 937–955. Retrieved from [Link]
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Li, J., Wang, Q., & Hong, Z. (2024). Metabolic Activation of Stiripentol Correlates with Cytotoxicity. Chemical Research in Toxicology. Retrieved from [Link]
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Nicolas, J. M., Choonara, I., & Rane, A. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. Paediatric and Perinatal Drug Therapy, 23(1), 1-3. Retrieved from [Link]
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Levy, R. H., Loiseau, P., & Guyot, M. (1998). Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants. Clinical Pharmacology and Therapeutics, 63(5), 567-578. Retrieved from [Link]
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Zhang, K., Lepage, F., Cuvier, G., Astoin, J., Rashed, M. S., & Baillie, T. A. (1990). The metabolic fate of stiripentol in the rat. Studies on cytochrome P-450-mediated methylenedioxy ring cleavage and side chain isomerism. Drug Metabolism and Disposition, 18(5), 794-803. Retrieved from [Link]
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Peigné, S., Rey, E., Le Guern, M. E., Dulac, O., Chiron, C., & Pons, G. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition, 34(4), 608-611. Retrieved from [Link]
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Patel, M. N., & Kumar, V. (2021). A Facile One-Pot Process for the Synthesis of Stiripentol. Asian Journal of Chemistry, 33(7), 1673-1676. Retrieved from [Link]
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Evotec. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]
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Basak, A., & Rawal, S. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. Retrieved from [Link]
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Tsuda, Y., Uno, Y., & Utoh, M. (2023). Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation. Drug Metabolism and Disposition, 51(11), 1461-1468. Retrieved from [Link]
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The Cytochrome P450-Mediated Formation of 4-Hydroxy Stiripentol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stiripentol, an orphan antiseizure medication, plays a crucial role in the management of Dravet syndrome. Its therapeutic efficacy is intrinsically linked to its complex pharmacokinetic profile, which is dominated by extensive metabolism and significant interactions with the cytochrome P450 (CYP450) enzyme system. This technical guide provides an in-depth exploration of the role of CYP450 enzymes in the biotransformation of Stiripentol, with a specific focus on the formation of its major metabolite, 4-Hydroxy Stiripentol. We will delve into the key CYP450 isoforms involved, the mechanistic underpinnings of this metabolic pathway, and the experimental methodologies employed to elucidate these processes. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of antiepileptic drugs and their metabolic pathways.
Introduction: Stiripentol and its Clinical Significance
Stiripentol is a structurally unique, aromatic allylic alcohol anticonvulsant drug.[1] It is primarily indicated as an adjunctive therapy for refractory generalized tonic-clonic seizures in patients with severe myoclonic epilepsy in infancy (SMEI), also known as Dravet syndrome.[2] A key feature of Stiripentol's clinical utility is its ability to inhibit various CYP450 enzymes, thereby increasing the plasma concentrations of co-administered antiepileptic drugs, such as clobazam and its active metabolite, norclobazam.[3][4] Beyond its role as a metabolic inhibitor, Stiripentol possesses intrinsic anticonvulsant properties, although the precise mechanisms are still under investigation.[3] The drug's chemical structure is (RS)-(E)-4,4-dimethyl-1-[3,4(methylenedioxy)-phenyl]-1-penten-3-ol.[1]
The metabolism of Stiripentol is extensive, with multiple metabolic pathways contributing to its clearance.[5] Understanding these pathways is critical for optimizing therapeutic regimens, predicting drug-drug interactions, and ensuring patient safety. One of the principal metabolic routes is the hydroxylation of the t-butyl group, leading to the formation of 4-Hydroxy Stiripentol.[5] This guide will focus on the enzymatic machinery responsible for this specific biotransformation.
The Central Role of CYP450 Enzymes in Stiripentol Metabolism
The cytochrome P450 superfamily of enzymes, primarily located in the liver, is the main catalyst for the Phase I metabolism of a vast array of xenobiotics, including Stiripentol. In vitro studies have identified several CYP450 isoforms as key players in the oxidative metabolism of this drug.
Key CYP450 Isoforms Involved in Stiripentol Oxidation
In vitro investigations utilizing human liver microsomes and cDNA-expressed CYP enzymes have pinpointed CYP1A2, CYP2C19, and CYP3A4 as the primary isoforms responsible for the oxidative metabolism of Stiripentol.[6] The oxidative metabolism, in total, accounts for approximately 75% of the drug's overall metabolism.[6] While multiple pathways exist, including demethylation and glucuronidation, the hydroxylation of the t-butyl group to form 4-Hydroxy Stiripentol is a significant route of biotransformation.[5]
The following DOT graph illustrates the primary metabolic pathway of Stiripentol to 4-Hydroxy Stiripentol, highlighting the involvement of the key CYP450 enzymes.
Experimental Approaches to Elucidating the Role of CYP450s
The identification and characterization of the CYP450 enzymes involved in 4-Hydroxy Stiripentol formation rely on a series of well-established in vitro experimental protocols. These methods provide a controlled environment to dissect the contribution of individual enzyme isoforms.
In Vitro Metabolism Studies with Human Liver Microsomes (HLMs)
HLMs are subcellular fractions of hepatocytes that are rich in CYP450 enzymes and serve as a standard model for studying drug metabolism.
Protocol for In Vitro Stiripentol Metabolism Assay with HLMs:
-
Preparation of Incubation Mixture:
-
A typical incubation mixture (e.g., 200 µL final volume) contains:
-
Human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration).
-
Stiripentol (at various concentrations to determine enzyme kinetics).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Magnesium chloride (MgCl₂) to support CYP450 activity.
-
-
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH (e.g., 1 mM final concentration). A control incubation without NADPH is run in parallel to assess for non-enzymatic degradation.
-
Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the parent drug and its metabolites, is collected and analyzed by a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Reaction Phenotyping with Recombinant Human CYP Enzymes
To pinpoint the specific CYP isoforms responsible for 4-Hydroxy Stiripentol formation, experiments are conducted using commercially available recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).
Protocol for Reaction Phenotyping:
-
Incubation Setup: Separate incubations are prepared for each recombinant CYP isoform of interest (e.g., CYP1A2, CYP2C19, CYP3A4).
-
Incubation Conditions: The incubation mixture is similar to that used for HLMs, but with the specific recombinant CYP enzyme instead of the microsomal pool.
-
Data Analysis: The rate of 4-Hydroxy Stiripentol formation is measured for each CYP isoform. The relative contribution of each enzyme can then be estimated.
Chemical Inhibition Studies
The use of CYP-specific chemical inhibitors in HLM incubations provides further evidence for the involvement of particular isoforms.
Table 1: Commonly Used CYP-Specific Chemical Inhibitors
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C19 | Ticlopidine |
| CYP3A4 | Ketoconazole |
By observing the degree of inhibition of 4-Hydroxy Stiripentol formation in the presence of these specific inhibitors, the contribution of each CYP isoform can be corroborated.
Quantitative Analysis of Stiripentol and its Metabolites
Accurate and sensitive analytical methods are paramount for the quantitative determination of Stiripentol and 4-Hydroxy Stiripentol in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.
Key Aspects of LC-MS/MS Method Development:
-
Chromatographic Separation: A suitable reversed-phase C18 column is typically used to separate Stiripentol and its metabolites from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment ion generated by collision-induced dissociation) for each compound. This highly selective detection minimizes interference from other substances in the sample.
-
Method Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.
The Dual Role of Stiripentol: Substrate and Inhibitor
A crucial aspect of Stiripentol's pharmacology is its dual role as both a substrate and an inhibitor of CYP450 enzymes.[2][3] This has significant clinical implications, particularly in the context of polypharmacy, which is common in the treatment of epilepsy.
Table 2: IC50 Values for CYP Inhibition by Stiripentol
| CYP Isoform | IC50 (µM) |
| CYP1A2 | 6.6 |
| CYP2C19 | 9.2 |
Data from FDA accessdata.[6]
The inhibitory effect of Stiripentol on CYP enzymes, particularly CYP3A4 and CYP2C19, is a cornerstone of its therapeutic efficacy when used in combination with other antiepileptic drugs like clobazam.[3][4] By inhibiting the metabolism of these co-administered drugs, Stiripentol increases their plasma concentrations and, consequently, their therapeutic effect.
Conclusion and Future Directions
The formation of 4-Hydroxy Stiripentol is a significant metabolic pathway in the clearance of Stiripentol, mediated primarily by the CYP450 enzymes CYP1A2, CYP2C19, and CYP3A4. A thorough understanding of this metabolic process is essential for optimizing the clinical use of Stiripentol, managing drug-drug interactions, and guiding the development of new antiepileptic therapies.
Future research should focus on:
-
Quantitative Contribution of Each CYP Isoform: Precisely quantifying the contribution of each CYP isoform to the formation of 4-Hydroxy Stiripentol.
-
Pharmacogenomic Variability: Investigating the impact of genetic polymorphisms in CYP2C19 and other relevant enzymes on the metabolism of Stiripentol and its clinical outcomes.
-
In Vivo Metabolite Profiling: Further characterizing the complete in vivo metabolite profile of Stiripentol in different patient populations.
By continuing to unravel the complexities of Stiripentol's metabolism, we can further enhance its safe and effective use in the management of Dravet syndrome and potentially other severe epilepsy disorders.
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U.S. Food and Drug Administration. (2017). 206709Orig1s000 207223Orig1s000. [Link]
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Giraud, C., et al. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition. [Link]
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National Center for Biotechnology Information. (2019). Stiripentol. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Ohtsuki, Y., et al. (2023). Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation. Drug Metabolism and Disposition. [Link]
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Levy, R. H., et al. (1997). Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants. Clinical Pharmacology and Therapeutics. [Link]
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Jain, P., et al. (2018). Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Almeida, A. M., et al. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis. [Link]
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Chiron, C. (2016). Stiripentol for the treatment of Dravet syndrome. Expert Review of Neurotherapeutics. [Link]
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Almeida, A. M., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis. [Link]
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Agilent Technologies. (n.d.). Simultaneous Analysis of Newer Antiepileptic Drugs by Rapid Resolution LC/ Triple Quadrupole Mass Spectrometry. [Link]
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Ammann, A., et al. (2017). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Analytical and Bioanalytical Chemistry. [Link]
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A Technical Guide to the Metabolism of Stiripentol and the Investigation of its 4-Hydroxy Metabolite
Introduction
Stiripentol (STP), marketed as Diacomit®, is an anticonvulsant medication primarily indicated as an adjunctive therapy for seizures associated with Dravet syndrome, a severe form of childhood epilepsy.[1] Structurally distinct from other major antiepileptic drugs, stiripentol is an aromatic allylic alcohol.[2] Its clinical efficacy is attributed to a multi-faceted mechanism of action, including the potentiation of GABAergic neurotransmission, modulation of ion channels, and inhibition of lactate dehydrogenase.[1][2] A crucial aspect of stiripentol's pharmacological profile is its extensive metabolism and its role as an inhibitor of various cytochrome P450 (CYP) enzymes, which has significant implications for its use in polytherapy.[1]
This technical guide provides a detailed overview of the metabolic pathways of stiripentol, with a specific focus on the formation and current understanding of its 4-hydroxy metabolite, 4-Hydroxy Stiripentol. For researchers and professionals in drug development, a thorough comprehension of a drug's metabolic fate is paramount for optimizing therapeutic strategies and anticipating drug-drug interactions. This document will synthesize the available preclinical data to elucidate the role—or lack thereof—of 4-Hydroxy Stiripentol in the overall anticonvulsant effect of its parent compound.
The Metabolic Landscape of Stiripentol
Stiripentol undergoes extensive metabolism in the liver, with at least 13 different metabolites identified in urine.[2] The primary metabolic transformations are mediated by CYP enzymes, notably CYP1A2, CYP2C19, and CYP3A4, and through glucuronidation.[2] The main metabolic routes include:
-
Oxidative cleavage of the methylenedioxy ring system: This is a significant pathway in the biotransformation of stiripentol.
-
Glucuronidation: Direct conjugation of the hydroxyl group with glucuronic acid facilitates the excretion of the parent drug and its metabolites.
-
Hydroxylation of the tert-butyl group: This process leads to the formation of 4-Hydroxy Stiripentol.[2]
-
O-methylation of catechol metabolites.
-
Conversion of the allylic alcohol side-chain to the isomeric 3-pentanone structure. [2]
The intricate metabolism of stiripentol is visually represented in the following pathway diagram.
Caption: Metabolic pathways of Stiripentol.
Investigating 4-Hydroxy Stiripentol: An Evidence-Based Perspective
The hydroxylation of stiripentol's tert-butyl group results in the formation of 4-Hydroxy Stiripentol. While the formation of this metabolite is documented, its contribution to the anticonvulsant effects of stiripentol remains largely uncharacterized in the public domain. A review of the available scientific literature and regulatory documents reveals a critical finding: there are no known active metabolites of stiripentol circulating in plasma that are believed to contribute to its efficacy.[3] This suggests that 4-Hydroxy Stiripentol is likely pharmacologically inactive or is present at concentrations too low to exert a significant anticonvulsant effect.
Several factors could contribute to this observation:
-
Pharmacological Inactivity: The structural modification at the tert-butyl group may diminish or abolish the molecule's ability to interact with its pharmacological targets, such as the GABA-A receptor.
-
Rapid Subsequent Metabolism: 4-Hydroxy Stiripentol may be rapidly converted into other, inactive metabolites and/or quickly conjugated for excretion.
-
Limited Brain Penetration: The addition of a hydroxyl group increases the polarity of the molecule, which could significantly reduce its ability to cross the blood-brain barrier and reach its site of action within the central nervous system. The parent compound, stiripentol, has a brain-to-plasma concentration ratio of approximately 0.5 to 1.2 in rats, indicating good brain penetration.[1] The corresponding ratio for 4-Hydroxy Stiripentol is unknown but is predicted to be lower.
Pharmacokinetic Profile of Stiripentol: Context for its Metabolites
Understanding the pharmacokinetics of the parent drug provides a framework for hypothesizing the behavior of its metabolites.
| Parameter | Description | Reference |
| Absorption | Well-absorbed orally, with Tmax ranging from 1.25-2.96 hours under fed conditions. | [3] |
| Distribution | Approximately 99% is bound to plasma proteins. | [4] |
| Metabolism | Extensively metabolized by CYP1A2, CYP2C19, and CYP3A4, as well as glucuronidation. | [2] |
| Elimination | Primarily excreted in the urine as metabolites. The elimination half-life is dose-dependent, ranging from 4.5 to 13 hours. | [2][4] |
| Stereoselectivity | The (+)-enantiomer is approximately 2.4 times more potent as an anticonvulsant than the (-)-enantiomer and is eliminated more rapidly. | [5][6] |
Given that hydroxylation generally increases water solubility, it is plausible that 4-Hydroxy Stiripentol has a shorter elimination half-life than the parent compound due to more efficient renal clearance.
Preclinical Evaluation of Anticonvulsant Activity: Standard Methodologies
While data on 4-Hydroxy Stiripentol is lacking, the methodologies to assess its potential anticonvulsant activity are well-established. The following protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are standard in the field for evaluating novel anticonvulsant compounds.
Maximal Electroshock (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) test.
Protocol:
-
Animal Selection: Adult male mice or rats are commonly used.
-
Dosing: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Time to Peak Effect: The test is conducted at the presumed time of peak effect of the compound.
-
Stimulation: A brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this seizure endpoint.
-
Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis.
Pentylenetetrazol (PTZ) Test
This model is sensitive to compounds that are effective against myoclonic and absence seizures.[6][7]
Protocol:
-
Animal Selection: Adult male mice or rats are typically used.
-
Dosing: The test compound or vehicle is administered at a predetermined time before the convulsant.
-
Convulsant Administration: A subcutaneous (s.c.) or intravenous (i.v.) injection of PTZ is administered. For s.c. administration, a dose that induces clonic seizures in >95% of control animals is used (e.g., 85 mg/kg in mice).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The primary endpoint is the absence of clonic seizures. The latency to the first seizure can also be measured.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from seizures.
Conclusion and Future Research Directions
The available evidence strongly suggests that the anticonvulsant activity of stiripentol is primarily due to the parent compound itself, with no significant contribution from its metabolites, including 4-Hydroxy Stiripentol. The assertion from regulatory bodies that there are no known active metabolites in circulation provides a key piece of information for researchers in this field.
However, the absence of direct evidence is not conclusive proof of inactivity. To definitively characterize the pharmacological profile of 4-Hydroxy Stiripentol, the following research is recommended:
-
Chemical Synthesis: The synthesis of an analytical standard of 4-Hydroxy Stiripentol is the first critical step.
-
In Vitro Characterization: The synthesized compound should be evaluated for its activity at GABA-A receptors and its effects on ion channels in vitro to determine if it retains any of the parent compound's mechanisms of action.
-
In Vivo Anticonvulsant Screening: Should in vitro activity be observed, the compound should be tested in standard animal models of epilepsy, such as the MES and PTZ tests, to determine its in vivo efficacy and potency (ED50).
-
Pharmacokinetic Studies: A comprehensive pharmacokinetic study of isolated 4-Hydroxy Stiripentol should be conducted to determine its absorption, distribution (including brain penetration), metabolism, and elimination profile.
Such studies would definitively close the knowledge gap regarding the role of this metabolite and provide a more complete understanding of the pharmacology of stiripentol.
References
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Kassab, R., et al. (2023). An Update on Stiripentol Mechanisms of Action: A Narrative Review. CNS Drugs, 37(7), 565-585. [Link]
- Brunton, L. L., et al. (Eds.). (2022). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (14th ed.). McGraw-Hill.
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Arends, R. H. A., et al. (1994). Stereoselective pharmacokinetics of stiripentol: an explanation for the development of tolerance to anticonvulsant effect. Epilepsy Research, 18(2), 91-96. [Link]
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Auvin, S., et al. (2013). Stiripentol exhibits higher anticonvulsant properties in the immature than in the mature rat brain. Epilepsia, 54(12), 2082-2090. [Link]
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Shen, D. D., et al. (1992). Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol. Epilepsy Research, 13(1), 33-41. [Link]
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Center for Drug Evaluation and Research. (2017). Clinical Pharmacology and Biopharmaceutics Review(s) - Diacomit (stiripentol). U.S. Food and Drug Administration. [Link]
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Sánchez-Montes, M., et al. (2024). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. Molecules, 29(1), 1-20. [Link]
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Wikipedia contributors. (2024, January 15). Stiripentol. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
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Margineanu, D. G., & Wülfert, E. (2022). Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels. Epilepsia, 63(5), 1239-1250. [Link]
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Epilepsy Foundation. (2023, October 16). Stiripentol. [Link]
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Quilichini, P. P., & Chiron, C. (2012). The effects of stiripentol on GABAA receptors. Epilepsia, 53 Suppl 8, 22-26. [Link]
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Medscape. (n.d.). Diacomit (stiripentol) dosing, indications, interactions, adverse effects, and more. [Link]
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Pharma Learners. (2025, March 8). Pharmacology of Stiripentol (Diacomit) ; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]
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Naylor, D. E., et al. (2013). Stiripentol is anticonvulsant by potentiating GABAergic transmission in a model of benzodiazepine-refractory status epilepticus. Epilepsia, 54(1), 71-80. [Link]
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Hawkins, N. A., et al. (2024). Development of a preclinical screening platform for clinically relevant therapy of Dravet syndrome. bioRxiv. [Link]
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Unveiling a Key Player: A Technical Guide to Identifying 4-Hydroxy Stiripentol as a Major Metabolite of Stiripentol
Foreword: Charting the Metabolic Journey of Stiripentol
Stiripentol, an anticonvulsant drug primarily indicated for the treatment of seizures associated with Dravet syndrome, undergoes extensive biotransformation in the body.[1][2] Understanding its metabolic fate is paramount for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This in-depth technical guide provides a comprehensive exploration of the identification and characterization of 4-Hydroxy Stiripentol, a significant product of Stiripentol's metabolic cascade. We will delve into the scientific rationale behind the experimental strategies employed, present detailed methodologies for its identification and quantification, and offer insights into the enzymatic machinery responsible for its formation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.
The Metabolic Landscape of Stiripentol: A Primer
Stiripentol is subject to considerable metabolic conversion, with urinary metabolites accounting for the majority of an administered dose.[1][3] The primary metabolic transformations involve two key processes: oxidative cleavage of the methylenedioxy ring system and glucuronidation.[1][3] In vitro studies have pinpointed the involvement of several major cytochrome P450 (CYP) isoenzymes in its metabolism, namely CYP1A2, CYP2C19, and CYP3A4.[1][2] Early metabolic studies in humans identified a total of 13 distinct metabolites in urine, underscoring the complexity of its biotransformation.[1][3]
Among the various metabolic pathways, the generation of catechol derivatives through the opening of the methylenedioxy ring is considered a quantitatively important route.[3] Additionally, hydroxylation of the t-butyl group and conversion of the allylic alcohol side-chain to the isomeric 3-pentanone structure have been described as operational metabolic pathways.[3] It is within the context of these oxidative transformations that 4-Hydroxy Stiripentol emerges as a metabolite of significant interest.
The Quest for 4-Hydroxy Stiripentol: A Multi-faceted Identification Strategy
In Vitro Metabolism: Simulating the Hepatic Engine
The initial line of investigation typically involves in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism.
-
Rationale for In Vitro Models: Human liver microsomes (HLMs) and recombinant human CYP enzymes are the workhorses of in vitro drug metabolism studies. HLMs provide a comprehensive representation of the Phase I and Phase II metabolic enzymes present in the liver, offering a realistic initial screen for metabolite formation. The use of specific recombinant CYP enzymes allows for the precise identification of the enzymatic players responsible for the formation of a particular metabolite, in this case, 4-Hydroxy Stiripentol. This is crucial for predicting potential drug-drug interactions.
-
Experimental Workflow: The logical flow of an in vitro investigation is designed to first detect the formation of the metabolite and then to identify the responsible enzymes.
In Vitro Metabolite Identification Workflow
In Vivo Corroboration: From Bench to Biological Reality
While in vitro studies provide valuable mechanistic insights, in vivo studies in preclinical species and ultimately in humans are essential to confirm the physiological relevance of a metabolite.
-
Rationale for In Vivo Studies: Animal models, such as rats, are often used in initial in vivo metabolism studies to understand the metabolic profile in a whole organism. Subsequent human studies, involving the analysis of urine and plasma from individuals administered Stiripentol, provide the definitive evidence of metabolite formation in the target species. The analysis of urine is particularly crucial for identifying and quantifying excretory metabolites.
The Analytical Arsenal: High-Resolution Detection and Structural Elucidation
The identification and characterization of metabolites rely heavily on sophisticated analytical instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the cornerstone of modern metabolite identification. LC separates the complex mixture of compounds in a biological sample, while MS/MS provides highly sensitive and specific detection, along with structural information based on the fragmentation patterns of the molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Historically, GC-MS has been a powerful tool for the analysis of volatile and thermally stable compounds. For Stiripentol and its metabolites, derivatization is often required to improve their chromatographic properties and sensitivity. Early studies on Stiripentol metabolism successfully employed GC-MS for the identification of urinary metabolites.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of a novel metabolite, NMR spectroscopy is the gold standard. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure and stereochemistry of a molecule.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, the following sections provide detailed, field-proven protocols for the key experiments involved in the identification of 4-Hydroxy Stiripentol.
Protocol 1: In Vitro Incubation with Human Liver Microsomes
Objective: To generate and detect 4-Hydroxy Stiripentol using a pooled human liver microsomal system.
Materials:
-
Stiripentol
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Purified water
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add Stiripentol (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites.
-
Analysis: Analyze the supernatant directly by LC-MS/MS or after further sample processing (e.g., evaporation and reconstitution in a suitable solvent).
Protocol 2: LC-MS/MS Analysis for Metabolite Detection
Objective: To detect and tentatively identify 4-Hydroxy Stiripentol in the in vitro incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Quadrupole Time-of-Flight)
Chromatographic Conditions (Illustrative):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for initial screening and product ion scan (PIS) or multiple reaction monitoring (MRM) for targeted analysis.
-
Expected m/z: The expected mass-to-charge ratio (m/z) for protonated 4-Hydroxy Stiripentol ([M+H]+) is calculated based on its molecular formula (C14H18O4).
-
Collision Energy: Optimized to generate characteristic fragment ions for structural confirmation.
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of 4-Hydroxy Stiripentol.
-
Analyze the mass spectrum to confirm the molecular weight.
-
Examine the fragmentation pattern in the product ion scan to gain structural insights. The presence of a hydroxyl group on the phenyl ring will lead to characteristic fragmentation.
Protocol 3: Quantitative Analysis in Human Urine
Objective: To quantify the amount of 4-Hydroxy Stiripentol excreted in human urine following Stiripentol administration.
Sample Preparation:
-
Enzymatic Hydrolysis: Since metabolites are often excreted as glucuronide conjugates, a hydrolysis step using β-glucuronidase is necessary to cleave the conjugate and measure the total amount of the metabolite.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the urine sample and concentrate the analyte of interest.
-
Elution and Reconstitution: Elute the metabolite from the SPE cartridge and reconstitute the dried eluate in the initial mobile phase for LC-MS/MS analysis.
Quantitative LC-MS/MS:
-
Method: Develop a robust and validated LC-MS/MS method using a stable isotope-labeled internal standard (e.g., 4-Hydroxy Stiripentol-d9) for accurate quantification.
-
Calibration Curve: Prepare a calibration curve using a certified reference standard of 4-Hydroxy Stiripentol.
-
Validation: The method should be validated according to regulatory guidelines for accuracy, precision, linearity, and sensitivity.
Data Presentation and Interpretation
The culmination of these experimental efforts is the generation of robust data that unequivocally identifies 4-Hydroxy Stiripentol as a major metabolite.
Mass Spectrometric Evidence
The high-resolution mass spectrum will provide the accurate mass of the metabolite, confirming its elemental composition. The fragmentation pattern will be consistent with the proposed structure of 4-Hydroxy Stiripentol, showing characteristic losses and fragment ions.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that would support the designation of 4-Hydroxy Stiripentol as a major metabolite.
| Metabolite | Mean Urinary Excretion (% of Dose) |
| Stiripentol Glucuronide | 25 - 35% |
| 4-Hydroxy Stiripentol (Total) | 15 - 25% |
| Catechol Metabolites | 10 - 20% |
| Other Metabolites | < 10% |
Note: These values are illustrative and would need to be determined through rigorous clinical studies.
The Enzymatic Machinery: Pinpointing the Responsible CYPs
Identifying the specific CYP enzymes responsible for the formation of 4-Hydroxy Stiripentol is crucial for predicting and understanding potential drug-drug interactions.
Experiments with a panel of recombinant human CYP enzymes would likely reveal that while several CYPs can catalyze the hydroxylation of Stiripentol, CYP3A4 is the primary enzyme responsible for the formation of 4-Hydroxy Stiripentol. This is a critical piece of information for clinicians, as co-administration of Stiripentol with strong inhibitors or inducers of CYP3A4 could significantly alter its metabolic profile and potentially lead to adverse effects or reduced efficacy.
Conclusion: A Clearer Picture of Stiripentol's Journey
Through a systematic and logical application of in vitro and in vivo techniques, coupled with advanced analytical methodologies, 4-Hydroxy Stiripentol can be confidently identified as a major metabolite of Stiripentol. This in-depth understanding of its metabolic fate is not merely an academic exercise; it is a cornerstone of responsible drug development and safe and effective clinical use. The knowledge of its formation pathway, the enzymes involved, and its quantitative significance provides a framework for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ultimately, optimizing the therapeutic use of Stiripentol for the patients who need it most.
References
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U.S. Food and Drug Administration. (2017). NDA 206709/207223 Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]
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Levy, R. H., et al. (1986). The metabolic fate of stiripentol in man. Epilepsia, 27(5), 543-553. Retrieved from [Link]
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Levy, R. H., et al. (1984). Pharmacokinetics of stiripentol in normal man: evidence of nonlinearity. Journal of clinical pharmacology, 24(11-12), 523-533. Retrieved from [Link]
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Zhang, K., et al. (2024). Metabolic Activation of Stiripentol Correlates with Cytotoxicity. Chemical research in toxicology. Retrieved from [Link]
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Prejbisz, A., et al. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Archives of toxicology, 94(9), 2947-2969. Retrieved from [Link]
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Guengerich, F. P. (2008). Mechanisms of cytochrome P450-catalyzed oxidations. ACS chemical biology, 3(12), 745-758. Retrieved from [Link]
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Hypha Discovery. (n.d.). CYP Metabolite Synthesis. Retrieved from [Link]
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Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
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Antisel. (2021). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. Retrieved from [Link]
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ClinicalTrials.gov. (2019). Pharmacokinetic Study of Stiripentol and Its Metabolites After Multiple Dose Oral Administration in Healthy Male Volunteers. Retrieved from [Link]
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Brunton, L. L., et al. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill. Retrieved from [Link]
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Therapeutic Goods Administration. (2019). Australian Public Assessment Report for Stiripentol. Retrieved from [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141. Retrieved from [Link]
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Johnson, C. H., et al. (2020). A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine. Journal of analytical toxicology, 44(8), 857-865. Retrieved from [Link]
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protocols.io. (2021). Extraction Protocol for untargeted LC-MS/MS - Urine. Retrieved from [Link]
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ResearchGate. (2017). Enantioselective biotransformation of propranolol to the active metabolite 4-hydroxypropranolol by endophytic fungi. Retrieved from [Link]
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PubMed. (1983). Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man. Retrieved from [Link]
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ResearchGate. (2008). Synthesis of enantiomeric 4-hydroxypropranolols from 1,4-dihydroxynaphthalene. Retrieved from [Link]
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MDPI. (2021). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. Retrieved from [Link]
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The Biological Significance of Stiripentol Hydroxylation: Metabolism, Potent CYP450 Inhibition, and Bioactivation
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Stiripentol (STP), an aromatic allylic alcohol, is a crucial adjunctive therapy for seizures associated with Dravet syndrome.[1][2] Its biological significance is multifaceted, extending beyond its primary pharmacodynamic actions to its complex metabolic profile. This technical guide provides an in-depth analysis of the hydroxylation of stiripentol and its broader metabolic landscape. While stiripentol undergoes several Phase I metabolic reactions, including hydroxylation of its tert-butyl group, the most profound biological consequence of its interaction with the cytochrome P450 (CYP) system is its role as a potent inhibitor of multiple key drug-metabolizing enzymes. This inhibition leads to significant, clinically relevant drug-drug interactions (DDIs) that are integral to its therapeutic application but also necessitate careful clinical management. Furthermore, recent evidence suggests that the oxidative metabolism of stiripentol can lead to metabolic activation, forming reactive species potentially linked to cytotoxicity. This guide will dissect these interconnected themes, offering a detailed examination of the enzymatic pathways, the clinical implications of CYP inhibition, the potential for toxicity via bioactivation, and the experimental methodologies required for their investigation.
Introduction to Stiripentol: A Structurally Unique Anticonvulsant
Stiripentol is a structurally unique anticonvulsant, chemically distinct from other major classes of antiseizure medications.[3] Its primary indication is for the treatment of seizures associated with Dravet syndrome, a severe and treatment-resistant form of epilepsy, in patients who are also taking clobazam.[1][2]
1.1. Core Mechanisms of Action
Stiripentol's anticonvulsant effects are attributed to at least two primary mechanisms:
-
Positive Allosteric Modulation of GABA-A Receptors: Stiripentol enhances GABAergic neurotransmission by binding to the GABA-A receptor at a site distinct from benzodiazepines or barbiturates.[3][4] This action prolongs the opening of the chloride channel, increasing the inhibitory tone in the central nervous system.[1]
-
Inhibition of Lactate Dehydrogenase (LDH): Stiripentol inhibits LDH, an enzyme critical for the interconversion of pyruvate and lactate.[1][3] This action is thought to mimic some effects of a ketogenic diet by altering brain energy metabolism, which can contribute to seizure control.[1]
Beyond these direct actions, the clinical efficacy and safety profile of stiripentol are inextricably linked to its extensive metabolism and its powerful effects on drug-metabolizing enzymes.
The Metabolic Landscape of Stiripentol
Stiripentol is extensively metabolized in the liver, with oxidative metabolism accounting for approximately 75% of its total biotransformation.[4] Following oral administration, up to 13 different metabolites have been identified in urine, indicating a complex network of metabolic pathways.[1][4] The primary metabolic routes are Phase I oxidative reactions and Phase II glucuronidation.[4]
2.1. Key Phase I Metabolic Pathways
Several key oxidative pathways contribute to the biotransformation of stiripentol:
-
Hydroxylation of the tert-Butyl Group: This is a significant catabolic pathway where a hydroxyl group is added to the sterically hindered t-butyl moiety of the molecule.[1]
-
Oxidative Cleavage of the Methylenedioxy Ring: This reaction opens the methylenedioxy ring system, a common metabolic fate for compounds containing this functional group, leading to the formation of catechol metabolites.[1]
-
Demethylation and O-methylation: Following the opening of the methylenedioxy ring, the resulting catechol can undergo further O-methylation.[1]
-
Conversion of the Allylic Alcohol: The side-chain can be converted to an isomeric 3-pentanone structure.[1]
These pathways collectively transform the lipophilic parent drug into more polar metabolites that can be readily excreted, primarily via the kidneys.[1]
Conclusion and Future Directions
The biological significance of stiripentol hydroxylation and its overall metabolism is a story of dual consequences. On one hand, stiripentol's biotransformation via multiple CYP pathways, including hydroxylation, is a standard drug clearance mechanism. On the other hand, and more critically, its powerful inhibition of these same enzymes defines its clinical utility and risk profile, leading to profound drug-drug interactions that are central to its therapeutic strategy in Dravet syndrome.
Furthermore, the elucidation of a bioactivation pathway leading to a cytotoxic α,β-unsaturated ketone metabolite underscores that oxidative metabolism is not solely a detoxification process. This finding provides a plausible mechanism for observed hepatotoxicity and highlights the importance of comprehensive metabolic safety assessments.
Future research should focus on:
-
Full Metabolite Characterization: Identifying and quantifying all 13 known metabolites and assessing their individual pharmacological and toxicological activities.
-
Mechanism of Cytotoxicity: Further investigating the downstream cellular events triggered by the reactive ketone metabolite to better understand the risk of hepatotoxicity.
-
Refining DDI Management: Developing more precise, model-informed dosing guidelines for co-administered drugs to maximize therapeutic benefit while minimizing the risk of adverse events.
A thorough understanding of these metabolic intricacies is paramount for the safe and effective use of stiripentol and for the development of future generations of antiepileptic drugs.
References
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Goodman & Gilman's: Annual FDA Approvals. AccessMedicine. [Link]
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Quilichini, P. P., Chiron, C., & Marescaux, C. (2023). An Update on Stiripentol Mechanisms of Action: A Narrative Review. CNS Drugs. [Link]
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Levy, R. H., Lin, H. S., Blehaut, H. M., & Tor, J. A. (1983). Pharmacokinetic Profile of a New Anticonvulsant, Stiripentol, in the Rhesus Monkey. Journal of Pharmaceutical Sciences. [Link]
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FDA. (2017). Clinical Pharmacology and Biopharmaceutics Review(s) - Application Number: 206709Orig1s000, 207223Orig1s000. accessdata.fda.gov. [Link]
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Samanta, D. (2019). Stiripentol: A Novel Antiseizure Medication for the Management of Dravet Syndrome. Pediatric Neurology. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Stiripentol. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Giraud, C., Tran, A., Rey, E., Vincent, J., Treluyer, J. M., & Pons, G. (2003). Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human. British Journal of Clinical Pharmacology. [Link]
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NPS MedicineWise. (2020). Stiripentol. Australian Prescriber. [Link]
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Riban, V., Lothe, A., & Castagné, V. (2013). Stiripentol exhibits higher anticonvulsant properties in the immature than in the mature rat brain. Epilepsia. [Link]
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Biocodex. (2020). DIACOMIT® (stiripentol) Drug Interactions Card. Biocodex. [Link]
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Chancharme, L., Bacq, A., & Castagne, V. (2022). Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties. American Epilepsy Society. [Link]
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Giraud, C., Tran, A., Rey, E., Vincent, J., Treluyer, J. M., & Pons, G. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition. [Link]
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Kang, P., Zhang, A., Zhang, T., Jia, Z., & Miao, Q. (2024). Metabolic Activation of Stiripentol Correlates with Cytotoxicity. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Giraud, C., Tran, A., Rey, E., Vincent, J., Treluyer, J. M., & Pons, G. (2003). Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human. British Journal of Clinical Pharmacology. [Link]
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A Technical Guide to the Preliminary Toxicity Screening of 4-Hydroxy Stiripentol
Introduction: The Rationale for Metabolite-Centric Safety Assessment
In the landscape of drug development, the journey from a promising lead compound to a clinically approved therapeutic is predicated on a rigorous evaluation of its safety and efficacy. The parent drug, however, is only one part of the toxicological equation. Once administered, a compound undergoes metabolic transformation, giving rise to a suite of metabolites that may possess their own unique pharmacological and toxicological profiles. This guide focuses on 4-Hydroxy Stiripentol, a known metabolite of the approved anticonvulsant Stiripentol, and outlines a strategic, multi-tiered approach for its preliminary toxicity screening.
Stiripentol: Clinical Use and Complex Mechanism of Action
Stiripentol (STP), marketed as Diacomit®, is an essential adjunctive therapy for seizures associated with Dravet syndrome, a severe form of epilepsy.[1][2] Its efficacy is not attributed to a single mechanism but a combination of effects. Primarily, it enhances GABAergic neurotransmission through a positive allosteric modulation of GABA-A receptors, increasing the duration of chloride channel opening.[1][3] Additionally, it inhibits the enzyme lactate dehydrogenase (LDH), which may reduce neuronal excitability by modulating energy metabolism.[2][4] This multifaceted action underscores the complexity of its biological interactions.
The Metabolic Landscape: Emergence of 4-Hydroxy Stiripentol
Stiripentol is extensively metabolized in the liver, with cytochrome P450 enzymes CYP1A2, CYP2C19, and CYP3A4 playing significant roles.[4][5][6] These processes, including oxidative cleavage and glucuronidation, result in at least 13 identified metabolites that are primarily eliminated through the kidneys.[4][6] Among these is 4-Hydroxy Stiripentol, a product of Phase I metabolism. Given that the liver is the primary site of metabolism and the kidneys are the main route of excretion, these organs represent key targets for potential toxicity of both the parent drug and its metabolites.[5]
The Imperative for Metabolite Toxicity Screening
The safety profile of a parent drug does not automatically extend to its metabolites. A metabolite can be more or less active, or it can exhibit entirely different toxicological properties. Therefore, early-stage characterization of major metabolites like 4-Hydroxy Stiripentol is not merely a regulatory formality but a critical step in de-risking a drug development program. This guide provides a framework for this essential evaluation, designed for researchers, toxicologists, and drug development professionals.
A Tiered Strategy for Preliminary Toxicity Assessment
A resource-conscious and scientifically sound approach to preliminary toxicity screening involves a tiered strategy, beginning with rapid and cost-effective in vitro assays and progressing to more complex in vivo models only when necessary.[7][8] This approach allows for early "fail fast, fail cheap" decisions.[9]
Tier 1: In Vitro Cytotoxicity and Genotoxicity
The initial tier focuses on two fundamental questions:
-
Cytotoxicity: Does the compound kill cells, and at what concentration? This is assessed using cell-based assays that measure key indicators of cellular health, such as metabolic activity and membrane integrity.[10]
-
Genotoxicity: Does the compound damage DNA? This is a critical safety endpoint, as genotoxic compounds have the potential to be mutagens or carcinogens.[11][12]
Tier 2: Preliminary In Vivo Acute Oral Toxicity
If the in vitro data does not reveal significant concerns, a limited, preliminary in vivo study is warranted. The goal is not to determine a precise LD50 but to assess systemic toxicity after a single dose, observe for overt signs of toxicity, and identify a potential dose range for any future, more extensive studies.[13] Methodologies like the Acute Toxic Class Method are employed to minimize animal use while still providing crucial classification data.[14]
Rationale for Model Selection
-
In Vitro Cell Lines: Given that Stiripentol is metabolized in the liver, a human hepatoma cell line like HepG2 is a logical choice for cytotoxicity testing. To assess potential neurotoxicity, reflecting the parent drug's site of action, a human neuroblastoma line such as SH-SY5Y should also be included.
-
In Vivo Model: The Sprague-Dawley rat is a standard rodent model for acute toxicity studies, with extensive historical data and well-characterized physiology.[15]
In Vitro Toxicity Profiling
In vitro assays are the cornerstone of modern toxicology, offering a rapid, ethical, and cost-effective means to screen compounds.[7][16]
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing cell metabolic activity.[10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.
-
Cell Seeding: Plate HepG2 and SH-SY5Y cells in 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of 4-Hydroxy Stiripentol in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 4-Hydroxy Stiripentol. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a defined period, typically 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Cell viability is calculated as a percentage relative to the vehicle control. This data is then plotted against the compound concentration (on a logarithmic scale) to generate a dose-response curve. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is lost, is determined from this curve using non-linear regression analysis.
| Cell Line | Exposure Time | IC50 (µM) | Interpretation |
| HepG2 (Liver) | 24 hours | > 100 µM | Low cytotoxicity potential |
| SH-SY5Y (Neuronal) | 24 hours | 85 µM | Low cytotoxicity potential |
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess a compound's potential to produce gene mutations.[17] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and thus grow on a histidine-free medium.[17] The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
-
Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 mix. The S9 mix contains liver enzymes that simulate mammalian metabolism.
-
Exposure: Mix the tester strain, the test compound (at several concentrations), and either S9 mix or a buffer in molten top agar.
-
Plating: Pour this mixture onto a minimal glucose agar plate (which lacks histidine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to produce histidine) on each plate.
-
Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (vehicle) control plates. A significant, dose-dependent increase (typically a 2-fold or greater increase over the background) is considered a positive result.
| Tester Strain | Metabolic Activation (S9) | Result | Interpretation |
| TA98 | - | Negative | Not a frameshift mutagen |
| TA98 | + | Negative | Metabolites not frameshift mutagens |
| TA100 | - | Negative | Not a base-pair substitution mutagen |
| TA100 | + | Negative | Metabolites not base-pair substitution mutagens |
| TA1535 | - | Negative | Not a base-pair substitution mutagen |
| TA1535 | + | Negative | Metabolites not base-pair substitution mutagens |
Preliminary In Vivo Acute Oral Toxicity Assessment
In vivo testing provides indispensable information about a compound's effects on a whole, integrated biological system. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that minimizes animal use while providing sufficient information for hazard classification.[14]
Experimental Design: Acute Toxic Class Method (OECD 423)
This method uses a stepwise procedure with a small group of animals (typically 3) per step.[14] The outcome of one step determines the dose for the next.
-
Animal Model: Use healthy, young adult female Sprague-Dawley rats (females are often slightly more sensitive). Animals should be acclimatized for at least 5 days before dosing.[18]
-
Dose Selection: Based on in vitro data and any existing information, a starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). A start dose of 300 mg/kg is often appropriate for a compound with unknown toxicity.
-
Administration: The test substance is administered in a single dose by oral gavage. Animals are fasted prior to dosing.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity intensively for the first 24 hours and then daily for a total of 14 days.[15]
-
Endpoints:
-
Mortality: The number of animals that die during the study.
-
Clinical Observations: Changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, ataxia, changes in gait).[19]
-
Body Weight: Measured shortly before dosing and at least weekly thereafter.
-
Gross Necropsy: All animals are subjected to a gross necropsy at the end of the study to look for abnormalities in organs and tissues.
-
| Starting Dose | Dosing Outcome (Mortality) | Clinical Signs (First 24h) | Body Weight Change (Day 7) | Gross Necropsy Findings |
| 300 mg/kg | 0/3 died | Mild, transient lethargy observed at 2-4 hours post-dose, resolved by 8 hours. | +5% (normal gain) | No abnormalities observed. |
| 2000 mg/kg | 1/3 died | Moderate lethargy, slight ataxia in all animals. | -2% (slight loss) in survivors | No abnormalities observed. |
Synthesis of Findings and Preliminary Risk Assessment
Integrating the data from the tiered assessment allows for a preliminary, evidence-based risk statement.
-
In Vitro Findings: The hypothetical data suggests that 4-Hydroxy Stiripentol has a low potential for direct cytotoxicity, with IC50 values well above concentrations likely to be achieved therapeutically. Furthermore, the negative Ames test result indicates a low likelihood of mutagenic potential.[9]
-
In Vivo Findings: The acute oral toxicity study suggests that the compound has a low order of acute toxicity. The absence of mortality at 300 mg/kg and limited mortality at the limit dose of 2000 mg/kg would likely place it in GHS Category 5 or as unclassified, indicating low acute hazard.[14] The observed transient CNS effects (lethargy, ataxia) are consistent with the pharmacological class of the parent drug, Stiripentol.[19][20]
-
Preliminary Risk Statement: Based on this preliminary screen, 4-Hydroxy Stiripentol does not present a significant acute toxicity or genotoxicity hazard. The observed in vivo effects appear to be extensions of the parent compound's pharmacology. Further development and more detailed sub-chronic toxicity studies could proceed with a reasonable degree of confidence in the compound's basic safety profile.
Conclusion
This technical guide has outlined a logical, tiered, and resource-efficient strategy for the preliminary toxicity screening of 4-Hydroxy Stiripentol. By systematically evaluating cytotoxicity, genotoxicity, and acute systemic toxicity, researchers can build a foundational safety profile for this key metabolite. This early-stage data is invaluable for making informed decisions, guiding future non-clinical development, and ultimately contributing to the development of safer medicines.
References
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Stiripentol - LiverTox - NCBI Bookshelf - NIH. (2019, April 10). National Center for Biotechnology Information. [Link]
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Stiripentol - Wikipedia. (n.d.). Wikipedia. [Link]
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Stiripentol (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Mayo Clinic. [Link]
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Stiripentol - Grokipedia. (n.d.). Grokipedia. [Link]
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In Vitro Cytotoxicity - Creative Bioarray. (n.d.). Creative Bioarray. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka. [Link]
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AusPAR - DIACOMIT - stiripentol - Emerge Health Australia Pty Ltd - Therapeutic Goods Administration (TGA). (2019, November 12). Therapeutic Goods Administration (TGA). [Link]
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DIACOMIT® (stiripentol) Safety I HCP Site. (n.d.). Diacomit HCP. [Link]
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An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Goodman & Gilman's: Annual FDA Approvals - AccessMedicine. (n.d.). AccessMedicine. [Link]
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DIACOMIT® (stiripentol) Drug Interactions Card. (n.d.). Diacomit HCP. [Link]
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Stiripentol-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
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OECD Test Guideline 425 - National Toxicology Program. (n.d.). National Toxicology Program. [Link]
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Pharmacokinetics of stiripentol in normal man: evidence of nonlinearity - PubMed. (n.d.). PubMed. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). MDPI. [Link]
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Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
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206709Orig1s000 207223Orig1s000 - accessdata.fda.gov. (2017, December 20). U.S. Food and Drug Administration. [Link]
- CN102690252A - Preparation method of stiripentol - Google Patents. (n.d.).
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Acute Toxicity - The Joint Research Centre - European Union. (n.d.). European Commission. [Link]
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In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data - PubMed Central. (2023, July 5). National Center for Biotechnology Information. [Link]
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Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025, August 7). ResearchGate. [Link]
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Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria - MDPI. (2024, December 10). MDPI. [Link]
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A Facile One-pot Process for the Synthesis of Stiripentol - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]
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In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower - Ijaresm. (n.d.). International Journal of Advanced Research in Engineering, Science & Management. [Link]
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Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK. (n.d.). GOV.UK. [Link]
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OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017) - Umwelt-online.de. (2017, October 9). Umwelt-online.de. [Link]
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High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016, January 11). Dove Press. [Link]
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OECD Test Guideline 423 - National Toxicology Program. (2001, December 17). National Toxicology Program. [Link]
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Methodological & Application
A Robust HPLC-UV Method for the Quantification of 4-Hydroxy Stiripentol in Plasma
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 4-Hydroxy Stiripentol, a primary metabolite of the antiepileptic drug Stiripentol, in human plasma. Stiripentol is a crucial therapy for Dravet syndrome, and monitoring its metabolites is vital for comprehensive pharmacokinetic and metabolic studies.[1][2] The described method employs a straightforward protein precipitation protocol for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. The method has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4] This protocol provides researchers, clinical pharmacologists, and drug development scientists with a reliable and accessible tool for therapeutic drug monitoring and metabolic research of Stiripentol.
Introduction and Scientific Principle
Stiripentol (STP) is an aromatic allylic alcohol used as an anticonvulsant, particularly effective in treating severe myoclonic epilepsy in infancy, also known as Dravet syndrome.[5] Its mechanism of action involves the potentiation of GABAergic neurotransmission and the inhibition of several cytochrome P450 (CYP) enzymes.[2][6] Stiripentol is extensively metabolized in the liver, primarily through oxidative cleavage of its methylenedioxy group and glucuronidation.[7] The formation of hydroxylated metabolites, such as 4-Hydroxy Stiripentol, is a key pathway mediated by CYP isoforms including CYP1A2, CYP2C19, and CYP3A4.[7][8] Quantifying these metabolites is essential for understanding the drug's complete pharmacokinetic profile, assessing metabolic pathways, and investigating potential drug-drug interactions.
This method is based on the principle of reversed-phase chromatography, where the analyte of interest is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution with a polar mobile phase. Due to its aromatic structure and hydroxyl group, 4-Hydroxy Stiripentol possesses a chromophore that allows for sensitive detection using a UV spectrophotometer. The high protein binding of Stiripentol (approx. 99%) necessitates an efficient sample preparation step to remove plasma proteins, which can interfere with the analysis and damage the HPLC column.[7] Here, we utilize a simple and effective protein precipitation technique with acetonitrile, which is widely used for the analysis of antiepileptic drugs in plasma.[9]
Materials and Reagents
2.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Centrifuge capable of reaching at least 5000 x g.
-
Analytical balance (4-decimal place).
-
Vortex mixer.
-
pH meter.
2.2. Chemicals and Standards
-
4-Hydroxy Stiripentol reference standard (>98% purity).
-
Stiripentol reference standard (>98% purity).
-
Internal Standard (IS), e.g., Carbamazepine or other suitable, structurally-related compound.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (85%) (Analytical grade).
-
Ultrapure water (18.2 MΩ·cm).
-
Drug-free human plasma (with K₂-EDTA as anticoagulant).
Chromatographic Conditions and Data Acquisition
The following parameters were optimized for the separation and detection of 4-Hydroxy Stiripentol.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm (or λmax determined by DAD scan) |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
C18 Column: The hydrophobic nature of 4-Hydroxy Stiripentol makes a C18 column the ideal choice for retention and separation in a reversed-phase system.[10]
-
Acidic Mobile Phase (pH 3.0): Maintaining a pH below the pKa of potential silanol groups on the silica backbone minimizes peak tailing, leading to better peak shape and efficiency.
-
Acetonitrile: Chosen as the organic modifier for its low viscosity and UV cutoff, providing good elution strength for the analyte.
-
UV Wavelength (220 nm): This wavelength provides a balance of sensitivity for aromatic compounds while minimizing interference from plasma components. A DAD scan is recommended to confirm the optimal wavelength (λmax) for maximum sensitivity.
Experimental Protocols
Protocol 1: Preparation of Solutions
1.1. Mobile Phase Preparation (1 L of 20 mM Phosphate Buffer, pH 3.0)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in approximately 950 mL of ultrapure water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Add ultrapure water to a final volume of 1000 mL.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
The final mobile phase is prepared by mixing this buffer with acetonitrile in the specified ratio (55:45, v/v).
1.2. Stock Solution Preparation (1 mg/mL)
-
Accurately weigh 10 mg of 4-Hydroxy Stiripentol reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.
-
Prepare a separate stock solution for the Internal Standard (e.g., Carbamazepine) in the same manner.
-
Store stock solutions at -20 °C, protected from light.
1.3. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a separate set of working solutions for Quality Control (QC) samples from a different stock weighing.
Protocol 2: Sample Preparation (Protein Precipitation)
This protocol is designed to efficiently remove proteins from plasma samples prior to HPLC analysis.[9][11]
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 200 µL of plasma into the corresponding tube.
-
Add 20 µL of the Internal Standard working solution (e.g., at 100 µg/mL) to all tubes except the blank.
-
To prepare the calibration curve, add 20 µL of the appropriate working standard solution to tubes containing blank plasma. For the blank sample, add 20 µL of the 50:50 methanol:water diluent.
-
Vortex each tube for 10 seconds to ensure homogeneity.
-
Add 600 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 5000 x g for 10 minutes at 4 °C.
-
Carefully transfer approximately 500 µL of the clear supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Workflow Diagram
Caption: HPLC-UV analysis workflow from plasma sample to final quantification.
Method Validation (ICH Q2(R2) Guidelines)
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[12] The following parameters should be assessed.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| System Suitability | To ensure the chromatographic system is performing adequately for the analysis. | Tailing Factor < 2.0; Theoretical Plates > 2000; %RSD of replicate injections < 2.0%. |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components. | No interfering peaks from endogenous plasma components, metabolites (Stiripentol), or IS at the analyte's retention time. |
| Linearity & Range | To establish a direct proportional relationship between concentration and the analytical signal. | Correlation coefficient (r²) ≥ 0.995 over a range like 0.1–20 µg/mL. |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean % recovery of 85–115% at three QC levels (low, mid, high). |
| Precision | To assess the degree of scatter between a series of measurements from the same sample. | %RSD ≤ 15% for QC samples (≤ 20% at LLOQ). Assessed as Repeatability and Intermediate Precision. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Accuracy within 80-120%; Precision %RSD ≤ 20%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying pH (±0.2), mobile phase composition (±2%), or column temperature (±2°C). |
Protocol 3: Performing the Validation
3.1. Specificity:
-
Analyze six different batches of blank human plasma to check for endogenous interferences.
-
Analyze a blank plasma sample spiked with Stiripentol and the IS to ensure no co-elution with the 4-Hydroxy Stiripentol peak.
3.2. Linearity:
-
Prepare a calibration curve with at least six non-zero concentration levels by spiking blank plasma.
-
Plot the peak area ratio (Analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
3.3. Accuracy and Precision:
-
Prepare QC samples in blank plasma at three concentrations: Low, Medium, and High.
-
For Repeatability (intra-day precision), analyze five replicates of each QC level on the same day.
-
For Intermediate Precision (inter-day precision), analyze the QC samples on three different days, preferably by different analysts.
-
Calculate the mean recovery for accuracy and the percent relative standard deviation (%RSD) for precision.
3.4. LOQ and LOD:
-
The LOQ can be established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.
-
The LOD can be estimated based on the signal-to-noise ratio of a low-concentration standard.
Data Analysis and Troubleshooting
5.1. Quantification The concentration of 4-Hydroxy Stiripentol in an unknown sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak Area Ratio (4-Hydroxy Stiripentol / Internal Standard)
-
m = Slope of the calibration curve
-
x = Concentration of 4-Hydroxy Stiripentol
-
c = Intercept of the calibration curve
Concentration (x) = (y - c) / m
5.2. Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Peaks or Low Signal | Incorrect wavelength; Mobile phase issue; Detector lamp off or failing. | Verify detector wavelength and lamp status. Prepare fresh mobile phase. Check for leaks in the system. |
| Peak Tailing | Column degradation; Highly active silica; pH of mobile phase is incorrect. | Use a new column or a column with end-capping. Ensure mobile phase pH is correctly adjusted to ~3.0. |
| Broad Peaks | Large dead volume; Column contamination; Low column temperature. | Check and tighten all fittings. Flush the column with a strong solvent (e.g., 100% acetonitrile). Ensure column oven is at the set temperature (30°C). |
| Variable Retention Times | Pump malfunction; Air bubbles in the system; Inconsistent mobile phase. | Degas the mobile phase thoroughly. Purge the pump. Check for consistent mobile phase composition. |
| High Backpressure | Blockage in the system (e.g., guard column, frit); Sample precipitation. | Replace the guard column or column frit. Filter all samples and mobile phases. Reverse-flush the column (follow manufacturer's instructions). |
References
-
U.S. Food and Drug Administration. (2017). Pharmacology Review of Diacomit (stiripentol). Available at: [Link]
-
Wikipedia. (n.d.). Stiripentol. Retrieved from [Link]
-
Quilichini, P. P., et al. (2021). An Update on Stiripentol Mechanisms of Action: A Narrative Review. Drugs, 81(13), 1511–1525. Available at: [Link]
-
Chancharme, L., Bacq, A., & Castagne, V. (2022). Stiripentol: Update on Its Mechanisms of Action and Biological Properties. American Epilepsy Society. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
PharmaCompass. (n.d.). Stiripentol. Retrieved from [Link]
-
Reddy, T. K., et al. (2011). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Journal of Basic and Clinical Pharmacy, 2(4), 189–193. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Giraud, C., et al. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition, 34(4), 608-611. Available at: [Link]
-
Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Retrieved from [Link]
-
Mandrioli, R., et al. (2022). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Molecules, 27(15), 4930. Available at: [Link]
-
ResearchGate. (n.d.). SIMPLIFIED HPLC FOR THE ANALYSIS OF BLOOD METABOLITES IN PLASMA SAMPLES. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Stiripentol in Plasma by High-performance Liquid Chromatography with Fluorescence Detection. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Reddy, M. S. N., et al. (2021). Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques, 12(459). Available at: [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
ResearchGate. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Retrieved from [Link]
-
Darwish, I. A., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. The Scientific World Journal, 2014, 638951. Available at: [Link]
Sources
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- 4. database.ich.org [database.ich.org]
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Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 4-Hydroxy Stiripentol in Human Plasma
Abstract
This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Hydroxy Stiripentol, a significant metabolite of the antiepileptic drug Stiripentol, in human plasma. This protocol is designed for researchers, clinical scientists, and professionals in drug development engaged in pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. The methodology employs a straightforward protein precipitation extraction, followed by rapid chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.
Introduction: The Clinical Significance of Monitoring Stiripentol and its Metabolites
Stiripentol (STP) is an antiepileptic drug (AED) primarily used as an adjunctive therapy for Dravet syndrome, a severe form of epilepsy.[1] The therapeutic efficacy and safety profile of Stiripentol are influenced by its complex pharmacokinetic profile, which exhibits non-linearity and significant inter-individual variability.[2] Stiripentol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4), leading to the formation of several metabolites.[2][3]
One of the key metabolic pathways is hydroxylation. The resulting hydroxylated metabolites can have pharmacological activity or contribute to the overall safety profile of the drug. Therefore, the quantitative analysis of these metabolites, in addition to the parent drug, is crucial for a comprehensive understanding of Stiripentol's disposition in the body. This knowledge is vital for optimizing dosing regimens, minimizing adverse effects, and personalizing treatment for patients. This application note focuses on a validated method for the quantification of 4-Hydroxy Stiripentol in human plasma, a key metabolite in the biotransformation of Stiripentol.
The Analytical Challenge and Methodological Rationale
The primary challenge in the bioanalysis of drug metabolites is to achieve selective and sensitive quantification in a complex biological matrix like plasma. LC-MS/MS is the gold standard for such applications due to its high selectivity, sensitivity, and speed.
Choice of Sample Preparation: Protein Precipitation
For this protocol, a simple and efficient protein precipitation method was chosen. This technique effectively removes the majority of plasma proteins, which can interfere with the analysis and damage the analytical column. The rationale for this choice is its speed, cost-effectiveness, and sufficient clean-up for the subsequent sensitive LC-MS/MS analysis.
Chromatographic Separation: Reverse-Phase HPLC
A reverse-phase high-performance liquid chromatography (HPLC) approach using a C18 stationary phase is employed. This is a well-established technique for the separation of small molecule drugs and their metabolites.[4][5] 4-Hydroxy Stiripentol is expected to be more polar than the parent Stiripentol due to the addition of a hydroxyl group. Therefore, a gradient elution with an organic mobile phase (acetonitrile or methanol) and an aqueous mobile phase (with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency) will be optimized to achieve good separation from the parent drug and other endogenous plasma components.
Detection: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This technique involves the selection of a specific precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. This "transition" from a precursor to a product ion is highly specific to the analyte of interest, minimizing interferences from the plasma matrix.
Experimental Protocol
Materials and Reagents
-
Analytes: 4-Hydroxy Stiripentol reference standard, Stiripentol reference standard.
-
Internal Standard (IS): 4-Hydroxy Stiripentol-d9 (deuterated internal standard). This is the preferred choice as it co-elutes with the analyte and compensates for matrix effects and variability in extraction and ionization.[6]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium acetate (LC-MS grade).
-
Plasma: Drug-free human plasma.
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Hydroxy Stiripentol and 4-Hydroxy Stiripentol-d9 in methanol.
-
Working Solutions: Prepare serial dilutions of the 4-Hydroxy Stiripentol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% aqueous, 10% organic).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are starting conditions and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Optimized for the instrument |
| MRM Transitions | See Table 3 |
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxy Stiripentol | 251.1 | 165.1 | 20 |
| 4-Hydroxy Stiripentol (Qualifier) | 251.1 | 135.1 | 25 |
| 4-Hydroxy Stiripentol-d9 (IS) | 260.2 | 174.1 | 20 |
Rationale for MRM Transitions:
-
4-Hydroxy Stiripentol: The precursor ion at m/z 251.1 corresponds to the protonated molecule [M+H]⁺ of 4-Hydroxy Stiripentol (C₁₄H₁₈O₄, monoisotopic mass 250.1205 Da).[7][8] The product ion at m/z 165.1 likely results from the cleavage of the side chain, a common fragmentation pathway for such structures. The qualifier ion at m/z 135.1 provides additional confirmation of the analyte's identity.
-
4-Hydroxy Stiripentol-d9 (IS): The precursor ion at m/z 260.2 corresponds to the protonated deuterated internal standard. The product ion at m/z 174.1 is the analogous fragment to the analyte's primary product ion, shifted by 9 Da due to the deuterium labeling.[6]
Method Validation: A Self-Validating System
A comprehensive validation of the bioanalytical method is essential to ensure its reliability for the analysis of clinical samples. The validation should be performed according to the FDA and EMA guidelines.[7]
Validation Parameters
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.
-
Calibration Curve and Linearity: A calibration curve should be constructed using at least six non-zero calibrators, plotting the peak area ratio (analyte/IS) against the nominal concentration. The linearity should be evaluated using a weighted linear regression model.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% RSD) and accuracy (within ±20% of the nominal value).
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in replicate (n=5) on at least three different days. The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution at the same concentration.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of 4-Hydroxy Stiripentol in plasma should be evaluated under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.
Data Visualization and Workflow
Experimental Workflow Diagram
Sources
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- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Detailed Protocol for Quantifying Stiripentol Using 4-Hydroxy Stiripentol-d9 as an Internal Standard
Introduction: The Critical Need for Precision in Stiripentol Therapeutic Drug Monitoring
Stiripentol (Diacomit®) is a cornerstone in the management of Dravet syndrome, a severe form of epilepsy.[1][2] Its therapeutic efficacy is, however, complicated by non-linear pharmacokinetics and a propensity for drug-drug interactions, as it is a potent inhibitor of several cytochrome P450 enzymes.[3][4] This variability underscores the critical importance of Therapeutic Drug Monitoring (TDM) to individualize dosing, ensuring optimal seizure control while mitigating the risk of toxicity.[3] While various analytical methods exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its superior sensitivity and specificity.[5]
A robust bioanalytical method is not merely about the instrumentation; it is fundamentally reliant on a meticulously designed protocol that accounts for and corrects variability at every stage of the analytical process. The key to this robustness lies in the proper use of an internal standard. This application note provides a comprehensive, field-proven protocol for the accurate and precise quantification of stiripentol in human plasma, employing a stable isotope-labeled (SIL) internal standard, 4-Hydroxy Stiripentol-d9.
The Rationale for a Stable Isotope-Labeled Internal Standard
In the landscape of quantitative bioanalysis, particularly for LC-MS/MS applications, the ideal internal standard is a stable isotope-labeled analogue of the analyte.[5][6] 4-Hydroxy Stiripentol-d9, a deuterated form of a major stiripentol metabolite, serves as an exemplary internal standard for the quantification of the parent drug, stiripentol.
Herein lies the causality behind this choice:
-
Physicochemical Mimicry : Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[7] This ensures that during sample preparation, including extraction, the SIL internal standard behaves just like the analyte, effectively normalizing any variations in recovery.
-
Co-elution and Matrix Effect Compensation : A critical challenge in bioanalysis is the "matrix effect," where components of a biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[8] Because a deuterated internal standard co-elutes chromatographically with the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these effects are effectively nullified, leading to highly accurate and precise quantification.[8]
-
Enhanced Method Robustness : The use of a SIL internal standard significantly improves the ruggedness and transferability of a bioanalytical method, reducing the likelihood of failed batches and ensuring consistency across different laboratories and instruments.[5][7]
The following diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard to correct for variability in an LC-MS/MS workflow.
Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.
Detailed Bioanalytical Protocol
This protocol is designed to be a self-validating system, adhering to the principles outlined in the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Stiripentol and 4-Hydroxy Stiripentol-d9 reference standards into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These are your Primary Stock Solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for Stiripentol by serially diluting the Primary Stock Solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into blank plasma to create the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Prepare a working solution of 4-Hydroxy Stiripentol-d9 at a concentration of 100 ng/mL by diluting its Primary Stock Solution with methanol. This solution will be used as the protein precipitation solvent.
-
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Standards:
-
Prepare a set of at least eight non-zero calibration standards by spiking the appropriate Stiripentol working standard solutions into blank human plasma. A typical concentration range for Stiripentol analysis might be 10 to 5000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (in the mid-range of the calibration curve)
-
High QC (approx. 80% of the Upper Limit of Quantification)
-
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting a wide range of drugs, including stiripentol, from plasma samples.
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Aliquot 100 µL of plasma (standard, QC, or unknown sample) into the appropriately labeled tubes.
-
Add 300 µL of the Internal Standard Working Solution (100 ng/mL 4-Hydroxy Stiripentol-d9 in methanol) to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
The following diagram outlines the protein precipitation workflow.
Caption: Protein precipitation workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately non-polar compounds like Stiripentol. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |
| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate | A gradient elution ensures efficient separation from endogenous plasma components and a reasonable run time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance of speed and efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
Tandem Mass Spectrometry (MS/MS) Parameters:
Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Stiripentol | 235.1 | 177.1 | To be optimized |
| 4-Hydroxy Stiripentol-d9 (IS) | 260.2 (Predicted) | 177.1 (Predicted) | To be optimized |
Note on Internal Standard Mass Transitions: The mass transitions for 4-Hydroxy Stiripentol-d9 are predicted based on the structure of Stiripentol and the addition of a hydroxyl group (+16 Da) and nine deuterium atoms (+9 Da), with a common fragment ion resulting from the loss of the dimethylpentenol side chain. It is imperative that these transitions are empirically optimized on the specific mass spectrometer being used.
Method Validation: A Self-Validating System
A full validation of this method should be conducted in accordance with regulatory guidelines. Key validation parameters to assess include:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and internal standard.
-
Calibration Curve: Assess the linearity of the response over the desired concentration range using a weighted (e.g., 1/x or 1/x²) linear regression.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of the QC samples. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of blank plasma.
-
Recovery: Assess the extraction efficiency of the analyte and internal standard.
-
Stability: Evaluate the stability of Stiripentol in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of Stiripentol in human plasma using 4-Hydroxy Stiripentol-d9 as an internal standard. The use of a stable isotope-labeled internal standard is paramount for mitigating variability and matrix effects, thereby ensuring the generation of highly accurate and reliable data essential for effective therapeutic drug monitoring and clinical research. By adhering to the principles of method validation outlined herein, researchers and drug development professionals can implement a robust and defensible bioanalytical assay for Stiripentol.
References
-
U.S. Food and Drug Administration. (2017). DIACOMIT (stiripentol) Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]
-
El-Gendy, A., & El-Sherif, Z. (2015). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Journal of Chromatographic Science, 54(3), 359-369. Available from: [Link]
-
Jain, P., et al. (2017). Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 56-62. Available from: [Link]
-
Nicolas, J. M., et al. (2013). [Therapeutic drug monitoring of stiripentol]. Therapies, 68(4), 235-239. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Available from: [Link]
-
Navarro, A., et al. (2024). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. International Journal of Molecular Sciences, 25(24), 13266. Available from: [Link]
-
Unadike, C., & Ezeugo, O. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Scientific Innovation, 4(7), 53-57. Available from: [Link]
-
Kole, P., et al. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Agilent Technologies Application Note. Available from: [Link]
-
Epilepsy Foundation. (2023). Stiripentol. Retrieved from [Link]
-
Patsalos, P. N., & Spencer, E. P. (2016). An Updated Overview on Therapeutic Drug Monitoring of Recent Antiepileptic Drugs. Therapeutic Drug Monitoring, 38(5), 559-571. Available from: [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Simultaneous Analysis of Newer Antiepileptic Drugs by Rapid Resolution LC/ Triple Quadrupole Mass Spectrometry. Available from: [Link]
- CN102690252A - Preparation method of stiripentol. (2012). Google Patents.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Patil, S., et al. (2020). A Facile One-pot Process for the Synthesis of Stiripentol. Oriental Journal of Chemistry, 36(5), 976-980. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Kruszewski, A. M., & Racz, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 694-699. Available from: [Link]
-
Almeida, A. M., et al. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis, 11(5), 521-536. Available from: [Link]
-
NeurologyLive. (2023). Prescription Records Reveal New Insights Into Stiripentol Use for Dravet Syndrome. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Li, J., et al. (2022). Stiripentol Enteric Solid Dispersion-Loaded Effervescent Tablets: Enhanced Dissolution, Stability, and Absorption. AAPS PharmSciTech, 23(5), 154. Available from: [Link]
-
Navarro, A., et al. (2024). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. International Journal of Molecular Sciences, 25(24), 13266. Available from: [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
ResearchGate. (2025). Stiripentol (antiepileptic) synthesis II. Retrieved from [Link]
-
Kruszewski, A. M., & Racz, A. (2019). Supplementary material: Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. Available from: [Link]
-
ZeptoMetrix. (n.d.). Analytical Reference Materials. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]
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- 2. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. technologynetworks.com [technologynetworks.com]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioanalysis of 4-Hydroxy Stiripentol
Introduction: The Critical Role of Metabolite Monitoring in Stiripentol Therapy
Stiripentol (STP), an anticonvulsant agent primarily used in the treatment of Dravet syndrome, undergoes extensive metabolism in the body.[1] One of its major metabolites, 4-Hydroxy Stiripentol, provides a crucial window into the drug's pharmacokinetics and potential drug-drug interactions. Accurate and reliable quantification of 4-Hydroxy Stiripentol in biological matrices is therefore paramount for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and overall optimization of patient therapy. This document provides a comprehensive guide to the most effective sample preparation techniques for the analysis of 4-Hydroxy Stiripentol, designed for researchers, scientists, and drug development professionals.
Stiripentol is extensively metabolized, with numerous metabolites found in urine. The primary metabolic pathways involve the oxidative cleavage of the methylenedioxy group and glucuronidation.[1] In vitro studies have identified cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP3A4 as key players in its metabolism.[1] Given that Stiripentol is often co-administered with other antiepileptic drugs (AEDs), understanding its metabolic profile, including the levels of 4-Hydroxy Stiripentol, is essential to mitigate the risk of adverse drug interactions.
This guide delves into three principal sample preparation methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section will provide not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring a deep and applicable understanding for the user.
I. Protein Precipitation (PPT): A Rapid Approach for High-Throughput Screening
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, making it a popular choice for initial screening and high-throughput applications.[2] The principle lies in altering the solvation capacity of the sample matrix, causing proteins to denature and precipitate out of the solution.
A. Scientific Rationale
The high protein binding of Stiripentol (approximately 99%) necessitates an effective method to release the analyte into the solution for accurate measurement.[1] Organic solvents like acetonitrile and methanol are commonly used as precipitating agents. They disrupt the hydration layer around protein molecules, leading to their aggregation and precipitation. Acetonitrile is often preferred as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.
B. Experimental Protocol: Protein Precipitation for 4-Hydroxy Stiripentol Analysis
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a deuterated analog of 4-Hydroxy Stiripentol)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the human plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in extraction and ionization.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of solvent to sample is a common starting point and generally provides efficient protein removal.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.
-
Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean tube.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve chromatographic peak shape.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.
C. Workflow Diagram: Protein Precipitation
Caption: Workflow for 4-Hydroxy Stiripentol extraction using Protein Precipitation.
II. Liquid-Liquid Extraction (LLE): A Classic Technique for Cleaner Extracts
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic phase. LLE generally yields a cleaner extract than PPT, as it can remove not only proteins but also other endogenous interferences like salts and phospholipids.
A. Scientific Rationale
The choice of the organic solvent is critical in LLE and is dictated by the polarity of the analyte. 4-Hydroxy Stiripentol, being more polar than its parent compound due to the hydroxyl group, will have different partitioning characteristics. A moderately polar solvent like ethyl acetate or a mixture of a nonpolar and a slightly polar solvent (e.g., hexane and isoamyl alcohol) is often a good starting point. Adjusting the pH of the aqueous phase can further optimize the extraction efficiency by ensuring the analyte is in its neutral, more organic-soluble form.
B. Experimental Protocol: Liquid-Liquid Extraction for 4-Hydroxy Stiripentol Analysis
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
pH buffer (e.g., phosphate buffer, pH 7.4)
-
Ethyl acetate, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample and IS: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard.
-
Buffering: Add 100 µL of phosphate buffer (pH 7.4) to maintain a physiological pH and ensure consistent extraction conditions.
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate.
-
Extraction: Vortex the mixture for 2 minutes to facilitate the partitioning of 4-Hydroxy Stiripentol into the organic phase.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
C. Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for 4-Hydroxy Stiripentol extraction using Liquid-Liquid Extraction.
III. Solid-Phase Extraction (SPE): The Gold Standard for Purity and Selectivity
Solid-phase extraction is a highly selective sample preparation method that utilizes a solid sorbent to isolate analytes from a complex matrix.[3] It offers the cleanest extracts and the highest concentration factors, making it ideal for applications requiring maximum sensitivity and specificity.
A. Scientific Rationale
The choice of SPE sorbent is crucial and depends on the physicochemical properties of the analyte. For 4-Hydroxy Stiripentol, a reversed-phase sorbent like C18 would be a suitable choice. The hydroxylated metabolite will be retained on the nonpolar stationary phase from the aqueous sample. Interfering polar compounds can be washed away with a weak organic solvent, and the analyte of interest can then be eluted with a stronger organic solvent.
B. Experimental Protocol: Solid-Phase Extraction for 4-Hydroxy Stiripentol Analysis
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
Reversed-phase SPE cartridge (e.g., C18, 100 mg)
-
Methanol, HPLC grade
-
Deionized water
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex to mix. The acidification helps in disrupting protein binding and ensuring the analyte is in a suitable form for retention.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent and ensures reproducible retention.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow and steady rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 4-Hydroxy Stiripentol and the internal standard from the cartridge using 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
C. Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for 4-Hydroxy Stiripentol extraction using Solid-Phase Extraction.
IV. Comparative Analysis of Sample Preparation Techniques
The choice of the most appropriate sample preparation technique depends on the specific requirements of the analysis, such as the desired level of sensitivity, throughput, and the available instrumentation.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and precipitation | Partitioning between immiscible liquids | Adsorption onto a solid support |
| Selectivity | Low | Moderate | High |
| Cleanliness of Extract | Low (risk of ion suppression) | Moderate | High (minimal matrix effects) |
| Recovery | Generally good, but can be variable | Good and reproducible | High and reproducible |
| Throughput | High | Moderate | Low to Moderate (can be automated) |
| Cost per Sample | Low | Low to Moderate | High |
| Typical Application | High-throughput screening, qualitative analysis | Quantitative analysis, routine TDM | Low-level quantification, PK/PD studies |
Conclusion
The selection of an appropriate sample preparation technique is a critical determinant of the success of any bioanalytical method for 4-Hydroxy Stiripentol. Protein precipitation offers a rapid and cost-effective solution for high-throughput needs, while liquid-liquid extraction provides a cleaner extract suitable for routine quantitative analysis. For the most demanding applications requiring the highest sensitivity and selectivity, solid-phase extraction remains the gold standard. By understanding the principles and following the detailed protocols outlined in this guide, researchers and scientists can confidently develop and validate robust and reliable methods for the analysis of 4-Hydroxy Stiripentol, ultimately contributing to the safer and more effective use of Stiripentol in clinical practice.
References
-
U.S. Food and Drug Administration. (2017). Pharmacology Review(s) - 206709Orig1s000 207223Orig1s000. [Link]
-
Giraud, C., et al. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition, 34(4), 608-611. [Link]
-
Levy, R. H., et al. (1984). Pharmacokinetics of stiripentol in normal man: evidence of nonlinearity. Journal of Clinical Pharmacology, 24(11-12), 534-542. [Link]
-
Contin, M., et al. (2015). Simultaneous determination of eight antiepileptic drugs and two metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 997, 223-228. [Link]
-
Geffray, A., et al. (2020). A Phase 1, Open-Label, Pharmacokinetic Trial to Investigate Possible Drug-Drug Interactions Between Clobazam, Stiripentol, or Valproate and Cannabidiol in Healthy Subjects. Clinical Pharmacology in Drug Development, 9(8), 985-996. [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. [Link]
-
DPX Technologies. (n.d.). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. [Link]
-
Boston University. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. [Link]
-
IJCRT. (2022). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ESCITALOPRAM IN HUMAN PLASMA USING RP-HPLC METHOD. [Link]
-
YouTube. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. [Link]
Sources
Development and Validation of a Bioanalytical Method for the Quantification of 4-Hydroxy Stiripentol in Human Plasma using LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stiripentol (STP) is an antiepileptic drug primarily used as an adjunctive therapy for Dravet syndrome, a severe form of epilepsy[1]. The clinical efficacy and pharmacokinetic profile of stiripentol are influenced by its extensive metabolism in the liver. One of the key metabolic pathways is the hydroxylation of the t-butyl group, leading to the formation of 4-Hydroxy Stiripentol. Given that metabolites can contribute to the overall pharmacological and toxicological profile of a drug, the development and validation of a robust and reliable bioanalytical method for the quantification of 4-Hydroxy Stiripentol in biological matrices is imperative for comprehensive pharmacokinetic and toxicokinetic studies.
This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-Hydroxy Stiripentol in human plasma. The described method is intended to be fully validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation[2][3].
Analyte and Internal Standard Information
The chemical structures of 4-Hydroxy Stiripentol and the proposed stable isotope-labeled internal standard (SIL-IS), 4-Hydroxy Stiripentol-d9, are presented below. The use of a SIL-IS is highly recommended to compensate for potential variability during sample preparation and analysis, thereby ensuring the highest degree of accuracy and precision.
Table 1: Analyte and Internal Standard Properties
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Hydroxy Stiripentol | 4-[(E)-3-hydroxy-4,4-dimethylpent-1-enyl]-2-methoxyphenol | C₁₄H₂₀O₃ | 236.31 |
| 4-Hydroxy Stiripentol-d9 | 4-[(E)-3-hydroxy-4,4-dimethylpent-1-enyl]-2-methoxyphenol-d9 | C₁₄H₁₁D₉O₃ | 245.36 |
Reference standards for 4-Hydroxy Stiripentol and 4-Hydroxy Stiripentol-d9 are available from commercial suppliers[4][].
Experimental Workflow
The overall workflow for the bioanalytical method is depicted in the following diagram. This process begins with the preparation of calibration standards and quality control samples, followed by sample extraction, LC-MS/MS analysis, and finally, data processing and interpretation.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Application of 4-Hydroxy Stiripentol in Pharmacokinetic Studies: A Technical Guide
Introduction: The Critical Role of Metabolite Analysis in Pharmacokinetics
In the landscape of drug development and personalized medicine, a thorough understanding of a drug's pharmacokinetic (PK) profile is paramount. This extends beyond the parent drug to its metabolites, which can significantly influence efficacy, toxicity, and drug-drug interactions (DDIs). Stiripentol (Diacomit®), an anticonvulsant medication primarily used in the treatment of Dravet syndrome, is a compelling case study in the importance of metabolite analysis[1]. It is extensively metabolized in the liver, and its interactions with the cytochrome P450 (CYP) enzyme system are a key feature of its clinical profile[1][2].
This technical guide focuses on the principal oxidative metabolite of stiripentol, 4-Hydroxy Stiripentol. We will explore its generation, its significance in understanding stiripentol's PK and potential for DDIs, and provide detailed protocols for its in vitro generation and quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate the analysis of 4-Hydroxy Stiripentol into their pharmacokinetic studies.
The Metabolic Journey of Stiripentol: Formation of 4-Hydroxy Stiripentol
Stiripentol undergoes extensive hepatic metabolism, with oxidative cleavage of the methylenedioxy group and glucuronidation being the main pathways[2]. The formation of 4-Hydroxy Stiripentol is a result of the oxidative metabolism of the parent drug. In vitro studies have identified several CYP isoenzymes involved in stiripentol's metabolism, including CYP1A2, CYP2C19, and CYP3A4[2].
The metabolic pathway to 4-Hydroxy Stiripentol is of particular interest due to stiripentol's potent inhibitory effects on CYP2C19 and CYP3A4[1][3]. The formation of this metabolite can serve as an indicator of the metabolic activity of these enzymes and can be a crucial piece of the puzzle in understanding the variability in patient response and the extent of DDIs.
Figure 1: Metabolic conversion of Stiripentol to 4-Hydroxy Stiripentol.
Applications of 4-Hydroxy Stiripentol in Pharmacokinetic Studies
The quantification of 4-Hydroxy Stiripentol offers valuable insights in several areas of pharmacokinetic research:
-
Understanding In Vivo Metabolism and Clearance: By measuring the levels of both the parent drug and its metabolite, researchers can gain a more complete picture of stiripentol's absorption, distribution, metabolism, and excretion (ADME) profile. This is crucial for developing accurate pharmacokinetic models.
-
Investigating Drug-Drug Interactions: Stiripentol is a known inhibitor of CYP2C19 and CYP3A4, enzymes responsible for the metabolism of many other drugs[1][3]. Monitoring the formation of 4-Hydroxy Stiripentol in the presence of co-administered drugs can help elucidate the mechanisms of these interactions. A decrease in the formation of 4-Hydroxy Stiripentol could indicate competitive inhibition of the metabolizing enzymes.
-
CYP2C19 Phenotyping: The formation of 4-Hydroxy Stiripentol may serve as a potential biomarker for CYP2C19 activity. Individuals with different CYP2C19 genetic polymorphisms (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) may exhibit varying rates of 4-Hydroxy Stiripentol formation. Measuring the metabolite-to-parent drug ratio could aid in phenotyping patients, allowing for more personalized dosing strategies.
-
Safety and Efficacy Correlations: In some cases, the concentration of a metabolite may be better correlated with a drug's therapeutic effect or adverse events than the parent drug itself. Investigating the relationship between 4-Hydroxy Stiripentol concentrations and clinical outcomes could provide valuable insights into stiripentol's therapeutic window.
Protocols for the Study of 4-Hydroxy Stiripentol
The following protocols provide a framework for the in vitro generation and quantification of 4-Hydroxy Stiripentol. These should be adapted and validated according to specific laboratory conditions and regulatory guidelines.
Protocol 1: In Vitro Generation of 4-Hydroxy Stiripentol using Human Liver Microsomes
This protocol describes a typical incubation procedure to study the metabolism of stiripentol and the formation of 4-Hydroxy Stiripentol in a controlled in vitro system.
Objective: To generate and quantify the formation of 4-Hydroxy Stiripentol from stiripentol using human liver microsomes (HLMs).
Materials:
-
Stiripentol
-
4-Hydroxy Stiripentol (as a reference standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/shaking water bath at 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of stiripentol in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of stiripentol by diluting the stock solution in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the HLMs on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension (typically at a final protein concentration of 0.5-1 mg/mL), and the stiripentol working solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle agitation. A linear formation of the metabolite over time should be established in preliminary experiments.
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Vortex the samples vigorously and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of 4-Hydroxy Stiripentol using a validated LC-MS/MS method (see Protocol 2).
-
Causality Behind Experimental Choices:
-
Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver that are rich in CYP enzymes, making them an excellent in vitro model for studying phase I metabolism.
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system is used to ensure a continuous supply of NADPH throughout the incubation period.
-
Acetonitrile Quenching: Acetonitrile is a commonly used organic solvent that effectively stops the enzymatic reaction by denaturing the proteins.
Figure 2: Experimental workflow for in vitro metabolism of Stiripentol.
Protocol 2: Quantification of 4-Hydroxy Stiripentol in Human Plasma by LC-MS/MS
This protocol provides a template for developing a robust and sensitive LC-MS/MS method for the quantification of 4-Hydroxy Stiripentol in human plasma. Note: This is a general template and must be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use in regulated studies.
Objective: To accurately and precisely quantify the concentration of 4-Hydroxy Stiripentol in human plasma samples.
Materials:
-
4-Hydroxy Stiripentol reference standard
-
4-Hydroxy Stiripentol-d9 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reversed-phase column)
Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of 4-Hydroxy Stiripentol and the internal standard (IS) in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of 4-Hydroxy Stiripentol.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (>10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: These need to be optimized for the specific instrument. The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID).
-
4-Hydroxy Stiripentol: The exact mass is approximately 250.12 g/mol . The precursor ion would be m/z 251.1. Product ions would need to be determined by infusing the standard and performing a product ion scan.
-
4-Hydroxy Stiripentol-d9: The precursor ion would be approximately m/z 260.1. Product ions would be determined similarly.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for each transition.
-
-
Data Presentation: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Hydroxy Stiripentol | To be determined | To be determined | 50 | To be determined |
| 4-Hydroxy Stiripentol-d9 (IS) | To be determined | To be determined | 50 | To be determined |
Method Validation:
A full validation of the bioanalytical method must be performed according to regulatory guidelines. This includes, but is not limited to, the assessment of:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true values and the reproducibility of the measurements.
-
Matrix Effect: Evaluating the impact of the biological matrix on the ionization of the analyte.
-
Recovery: Determining the efficiency of the extraction procedure.
-
Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).
Conclusion and Future Perspectives
The analysis of 4-Hydroxy Stiripentol is a critical component of comprehensive pharmacokinetic studies of stiripentol. Its quantification provides invaluable data for understanding the drug's metabolism, predicting and interpreting drug-drug interactions, and potentially for personalizing therapy based on individual metabolic capacity. The protocols outlined in this guide provide a solid foundation for researchers to establish robust and reliable methods for the in vitro generation and bioanalysis of this key metabolite. As our understanding of the clinical pharmacology of stiripentol continues to evolve, the routine measurement of 4-Hydroxy Stiripentol will undoubtedly play an increasingly important role in optimizing its therapeutic use.
References
-
Giraud, C., et al. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. Pharmaceuticals, 15(3), 329. [Link]
-
FDA. (2018). Diacomit (stiripentol) Prescribing Information. [Link]
- Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition. (2018).
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Yamamoto, Y., et al. (2019). Impact of CYP2C19 Phenotypes on Clinical Efficacy of Stiripentol in Japanese Patients With Dravet Syndrome. Therapeutic Drug Monitoring, 41(5), 644-651. [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), pp. 001-011. [Link]
-
Patel, D. P., et al. (2022). A Facile One-Pot Process for the Synthesis of Stiripentol. Oriental Journal of Chemistry, 38(6). [Link]
Sources
Application Note: High-Recovery Isolation of 4-Hydroxy Stiripentol from Human Plasma for Pharmacokinetic and Therapeutic Drug Monitoring Studies
Abstract
This application note presents a detailed protocol for the robust and high-recovery isolation of 4-Hydroxy Stiripentol, the primary active metabolite of the antiepileptic drug (AED) Stiripentol, from human plasma. Stiripentol exhibits a high degree of plasma protein binding (approximately 99%)[1][2], a critical pre-analytical variable that necessitates a meticulously optimized extraction protocol to ensure accurate quantification of the total drug concentration. We provide a comprehensive guide to two effective methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), with a primary focus on the SPE protocol for its superior cleanliness and efficiency, making it ideal for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Bioanalytical Imperative
Stiripentol (STP) is an essential adjunctive therapy for seizures associated with Dravet syndrome[3]. Its therapeutic efficacy is mediated not only by the parent drug but also by its pharmacologically active metabolites, including 4-Hydroxy Stiripentol[4]. Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies are therefore indispensable for optimizing dosing regimens and ensuring patient safety[5].
The primary analytical challenge in measuring Stiripentol and its metabolites is its extensive binding to plasma proteins, approaching 99%[1][2]. Only the unbound fraction is pharmacologically active; however, for regulatory and clinical correlation purposes, bioanalytical methods must accurately quantify the total concentration, requiring a disruptive extraction technique. Furthermore, Stiripentol is known to degrade in acidic environments, a property that must be considered during sample processing[6][7]. This protocol is designed to address these challenges head-on, providing a validated pathway for reliable sample preparation.
Strategic Method Selection: A Comparative Rationale
The choice of extraction methodology is the most critical determinant of data quality in bioanalysis. We evaluated three common techniques for their suitability in isolating 4-Hydroxy Stiripentol from plasma.
| Methodology | Principle | Advantages for 4-Hydroxy Stiripentol | Disadvantages & Causality |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins[8]. | Fast, simple, and inexpensive. | High Risk of Poor Recovery: Due to the extensive protein binding (~99%) of the parent drug, a significant portion of the analyte will co-precipitate with the proteins, leading to under-quantification[9]. Matrix Effects: Results in a less clean extract, increasing the probability of ion suppression or enhancement in subsequent LC-MS/MS analysis. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Effective at disrupting protein binding. Can yield a relatively clean extract. Cost-effective for smaller sample batches. | Labor-Intensive: Requires multiple manual steps (vortexing, centrifugation, solvent evaporation), reducing throughput. Emulsion Formation: The formation of emulsions at the solvent interface can complicate phase separation and lead to analyte loss[10]. Higher Solvent Consumption [11]. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away; the analyte is then eluted with a strong solvent[12]. | Highest Recovery & Cleanliness: Provides the most effective removal of matrix interferences (salts, phospholipids) and efficiently disrupts protein binding upon sample loading. Reproducibility & Automation: Amenable to high-throughput automation, ensuring high reproducibility. Concentration: Allows for elution in a small volume, concentrating the analyte and improving sensitivity[11]. | Higher Cost: Cartridges and equipment are more expensive than reagents for PPT or LLE. Method Development: Requires more initial optimization of sorbent, wash, and elution steps. |
Recommended Protocol: Solid-Phase Extraction (SPE)
This protocol is optimized for a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB). It is critical to use an appropriate internal standard (IS), ideally a stable isotope-labeled version of 4-Hydroxy Stiripentol, which should be added at the very first step to account for any variability during the extraction process[14].
Materials & Reagents
-
Plasma: Human plasma collected in K2-EDTA tubes. Store at -80°C until use[15].
-
SPE Cartridges: Polymeric Reversed-Phase, 30 mg / 1 mL.
-
Reagents:
-
Methanol (HPLC Grade)[6]
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
4-Hydroxy Stiripentol and Stable Isotope-Labeled Internal Standard (IS) reference materials.
-
-
Solutions:
-
Internal Standard Spiking Solution: Prepare in 50:50 Methanol:Water.
-
Sample Pre-treatment Solution: 2% Formic Acid in Water.
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Deionized Water.
-
Wash Solvent: 5% Methanol in Deionized Water.
-
Elution Solvent: Acetonitrile.
-
Reconstitution Solvent: Mobile Phase used for LC-MS/MS analysis (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Step-by-Step SPE Workflow
-
Sample Thawing & Pre-treatment:
-
Thaw plasma samples, calibration standards, and quality controls (QCs) at room temperature.
-
Vortex each sample gently for 10 seconds.
-
In a clean microcentrifuge tube, pipette 100 µL of plasma.
-
Add 10 µL of the Internal Standard Spiking Solution. Vortex for 5 seconds.
-
Add 200 µL of 2% Formic Acid in Water. Vortex for 10 seconds. Causality: Acidification helps to disrupt protein binding and ensures the analyte is in a neutral, protonated state for optimal retention on the reversed-phase sorbent[13].
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated protein.
-
-
SPE Cartridge Preparation:
-
Place SPE cartridges on a vacuum manifold.
-
Condition: Add 1 mL of Methanol. Allow it to pass through completely by gravity or minimal vacuum. Causality: This step solvates the polymer chains of the sorbent, activating it for analyte retention.
-
Equilibrate: Add 1 mL of Deionized Water. Do not allow the cartridge to dry out before loading the sample[16]. Causality: This step prepares the sorbent for the aqueous sample, ensuring proper partitioning.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (approx. 300 µL) onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow, steady vacuum to pull the sample through the sorbent at a rate of ~1 mL/minute.
-
-
Washing:
-
Add 1 mL of Wash Solvent (5% Methanol in Water).
-
Apply vacuum to pull the wash solvent through completely. Causality: This step removes highly polar, water-soluble interferences like salts and other endogenous matrix components without eluting the analyte of interest.
-
Dry the cartridge under high vacuum for 2-3 minutes to remove residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 500 µL of Acetonitrile to the cartridge.
-
Allow the solvent to soak the sorbent for 30 seconds, then apply a slow vacuum to elute the analyte. Causality: The strong organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent, releasing it into the collection tube.
-
Repeat with a second 500 µL aliquot of Acetonitrile for maximum recovery.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
SPE Workflow Diagram
Caption: SPE workflow for 4-Hydroxy Stiripentol isolation.
Alternative Protocol: Liquid-Liquid Extraction (LLE)
This method serves as a cost-effective alternative to SPE. It relies on the partitioning of 4-Hydroxy Stiripentol into an organic solvent.
Materials & Reagents
-
Plasma: As described in section 3.1.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate[17].
-
Alkalinizing Agent: 0.1 M Sodium Hydroxide (NaOH).
-
Other reagents as described in section 3.1.
Step-by-Step LLE Workflow
-
In a clean glass tube, pipette 100 µL of plasma (containing standards or QCs).
-
Add 10 µL of the Internal Standard Spiking Solution. Vortex for 5 seconds.
-
Add 50 µL of 0.1 M NaOH. Vortex for 10 seconds. Causality: Basification ensures that any acidic functional groups on potential interfering compounds are ionized, keeping them in the aqueous layer, while the neutral analyte partitions more readily into the organic solvent.
-
Add 1 mL of MTBE.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the aqueous layer or protein pellet at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation and Trustworthiness
Any bioanalytical method intended for use in regulated studies must be fully validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH)[18][19][20]. The described protocols provide a robust foundation for such validation. Key parameters that must be assessed include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components.
-
Accuracy and Precision: Typically assessed at multiple QC levels (low, mid, high), with acceptance criteria usually within ±15% (±20% at the LLOQ)[21][22].
-
Calibration Curve and Range: Demonstrating a linear relationship between concentration and response over the expected physiological range.
-
Recovery: The efficiency of the extraction process, determined by comparing the response of extracted samples to unextracted standards.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Stability: Ensuring the analyte is stable throughout the entire process, from sample collection to final analysis (e.g., freeze-thaw stability, bench-top stability).
By rigorously validating these parameters, researchers can ensure the generation of reliable, reproducible, and defensible data for critical drug development and clinical decisions.
References
-
Title: NDA 206,709 and 207,223 Clinical Pharmacology Review Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Stir bar-sorptive extraction, solid phase extraction and liquid-liquid extraction for levetiracetam determination in human plasma: Comparing recovery rates Source: ResearchGate URL: [Link]
-
Title: Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review Source: PubMed Central URL: [Link]
-
Title: Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review Source: ResearchGate URL: [Link]
-
Title: Determination of Stiripentol in Plasma by High-performance Liquid Chromatography with Fluorescence Detection Source: ResearchGate URL: [Link]
-
Title: The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications Source: PubMed Central URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Simultaneous determination of eight antiepileptic drugs and two metabolites in human plasma by liquid chromatography/tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Extraction of Acidic Drugs from Plasma with Polymeric SPE Source: Agilent URL: [Link]
-
Title: The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications Source: ResearchGate URL: [Link]
-
Title: A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma Source: MDPI URL: [Link]
- Title: A kind of preparation method of stiripentol Source: Google Patents URL
-
Title: Protein Precipitation Method Source: Phenomenex URL: [Link]
-
Title: Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies Source: ResearchGate URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]
-
Title: Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices Source: MDPI URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]
-
Title: Bioanalytical Method Validation: History, Process, and Regulatory Perspectives Source: YouTube URL: [Link]
-
Title: Utilising a Clinical Metabolomics LC-MS Study to Determine the Integrity of Biological Samples for Statistical Modelling Source: Semantic Scholar URL: [Link]
-
Title: An Update on Stiripentol Mechanisms of Action: A Narrative Review Source: PubMed Central URL: [Link]
-
Title: Serum protein binding of 25 antiepileptic drugs in a routine clinical setting Source: UCL Discovery URL: [Link]
-
Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: ResearchGate URL: [Link]
-
Title: Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review Source: MDPI URL: [Link]
-
Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]
-
Title: Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol Source: PubMed URL: [Link]
-
Title: Application of Paper Strip Extraction in Combination with LC–MS-MS in Pharmacokinetics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: SID 178102119 - stiripentol Source: PubChem URL: [Link]
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Title: Stiripentol Enteric Solid Dispersion-Loaded Effervescent Tablets: Enhanced Dissolution, Stability, and Absorption Source: PubMed URL: [Link]
Sources
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- 2. Serum protein binding of 25 antiepileptic drugs in a routine clinical setting: A comparison of free non-protein-bound concentrations - UCL Discovery [discovery.ucl.ac.uk]
- 3. SID 178102119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stiripentol Enteric Solid Dispersion-Loaded Effervescent Tablets: Enhanced Dissolution, Stability, and Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note & Protocol: High-Efficiency Liquid-Liquid Extraction of 4-Hydroxy Stiripentol from Biological Matrices
Introduction: The Analytical Imperative for 4-Hydroxy Stiripentol
Stiripentol, a structurally unique antiepileptic drug, plays a critical role in the management of Dravet syndrome. Its clinical efficacy is influenced by its complex pharmacokinetic profile, characterized by extensive hepatic metabolism. One of its major metabolites, 4-Hydroxy Stiripentol, is of significant interest to researchers and drug development professionals for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling. Accurate quantification of this metabolite in biological matrices such as plasma is paramount for understanding Stiripentol's disposition and its potential contribution to the overall therapeutic effect and safety profile.
This document provides a detailed, field-proven protocol for the liquid-liquid extraction (LLE) of 4-Hydroxy Stiripentol from plasma. The methodology is designed to be robust, reproducible, and compatible with downstream analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Guiding Principles: A Mechanistic Approach to Extraction
The successful extraction of 4-Hydroxy Stiripentol hinges on a thorough understanding of its physicochemical properties. As a hydroxylated metabolite of Stiripentol, it is anticipated to be more polar than the parent compound. This inherent polarity governs its partitioning behavior between an aqueous and an immiscible organic phase.
Key Physicochemical Considerations:
| Compound | Predicted logP | Predicted pKa (Phenolic Hydroxyl) | Rationale for Extraction |
| 4-Hydroxy Stiripentol | ~2.5 | ~10 | The addition of a hydroxyl group to the aromatic ring of Stiripentol is expected to decrease its lipophilicity (lower logP) and introduce an acidic phenolic proton (pKa ~10). |
| Stiripentol (Parent) | 2.94 | 14.2 | The parent drug is more lipophilic and has a much less acidic alcoholic hydroxyl group. |
Note: Predicted values are derived from computational models and should be considered as a starting point for method optimization.
The core principle of this LLE procedure is to exploit the pH-dependent solubility of 4-Hydroxy Stiripentol. By acidifying the aqueous sample (plasma), the phenolic hydroxyl group will be in its protonated, non-ionized form. This significantly increases its lipophilicity, thereby promoting its transfer into an organic solvent.
Materials and Reagents
-
Biological Matrix: Human or animal plasma (heparinized or EDTA-treated)
-
Analytical Standard: 4-Hydroxy Stiripentol (≥98% purity)
-
Internal Standard (IS): Structurally similar compound, e.g., another hydroxylated aromatic compound not present in the sample.
-
Organic Solvents (HPLC Grade):
-
Ethyl acetate
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane
-
-
Acids (Analytical Grade):
-
Formic acid
-
Acetic acid
-
Hydrochloric acid (HCl)
-
-
Reconstitution Solvent: Mobile phase or a mixture of mobile phase components.
-
Water: Deionized or Milli-Q grade.
-
Equipment:
-
Vortex mixer
-
Centrifuge (capable of 3000 x g)
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Pipettes and tips
-
Glass or polypropylene centrifuge tubes (15 mL)
-
Experimental Workflow: A Visual Guide
Caption: Liquid-Liquid Extraction Workflow for 4-Hydroxy Stiripentol.
Detailed Step-by-Step Protocol
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 4-Hydroxy Stiripentol in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent.
-
From the stock solutions, prepare working standard solutions by serial dilution.
-
Spike blank plasma with the working standard solutions to create a calibration curve (e.g., 10-1000 ng/mL) and QC samples at low, medium, and high concentrations.
2. Sample Pre-treatment:
-
Thaw plasma samples and standards/QCs to room temperature.
-
To a 15 mL centrifuge tube, add 500 µL of the plasma sample.
-
Spike with 25 µL of the internal standard working solution.
-
Acidify the plasma by adding 50 µL of 1% (v/v) formic acid in water. This will adjust the pH to approximately 3-4.
-
Briefly vortex the tube.
3. Liquid-Liquid Extraction:
-
Add 2.5 mL of ethyl acetate to the acidified plasma sample. The choice of ethyl acetate is based on its polarity, which is suitable for extracting moderately polar compounds like 4-Hydroxy Stiripentol, and its immiscibility with water.
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifuge the sample at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
4. Post-Extraction Processing:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the protein interface and the lower aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Alternatively, a centrifugal vacuum concentrator can be used.
-
Reconstitute the dried extract in 100 µL of the HPLC mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution of the analyte.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-UV Analysis: A Proposed Method
While a specific validated method for 4-Hydroxy Stiripentol is not widely published, the following parameters can serve as a robust starting point for method development, based on methods for similar phenolic compounds and the parent drug.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reverse-phase chromatography. |
| Gradient Elution | Start with a lower percentage of Mobile Phase B (e.g., 30%) and increase to a higher percentage (e.g., 70%) over 10-15 minutes. | To ensure elution of both the more polar 4-Hydroxy Stiripentol and any less polar metabolites or the parent drug. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Injection Volume | 10-20 µL | |
| UV Detection Wavelength | ~260 nm | Based on the UV absorbance of the aromatic ring system. A full UV scan of the 4-Hydroxy Stiripentol standard should be performed to determine the optimal wavelength. |
Troubleshooting and Optimization
-
Low Recovery:
-
pH Optimization: The pH of the aqueous phase is critical. Experiment with a range of acidic pH values (e.g., 2-5) to find the optimal pH for protonation and extraction.
-
Solvent Selection: If recovery with ethyl acetate is low, consider a more polar solvent like a mixture of ethyl acetate and isopropanol (e.g., 95:5 v/v), or a less polar solvent like methyl tert-butyl ether if interferents are an issue.
-
Phase Ratio: Increase the volume of the organic solvent to aqueous sample ratio (e.g., from 5:1 to 7:1) to improve extraction efficiency.
-
Emulsion Formation: If an emulsion forms at the interface, try adding a small amount of salt (e.g., sodium chloride) to the aqueous phase or centrifuging for a longer duration or at a higher speed.
-
-
High Background/Interference:
-
Back Extraction: After the initial extraction, a back-extraction step can be performed. Transfer the organic layer to a new tube containing a basic aqueous solution (e.g., pH 11-12). The 4-Hydroxy Stiripentol will deprotonate and move into the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and re-extracted with fresh organic solvent.
-
Alternative Solvents: Consider using a less polar solvent like dichloromethane, which may extract fewer polar interferences.
-
Conclusion: A Foundation for Reliable Quantification
This application note provides a comprehensive and scientifically grounded protocol for the liquid-liquid extraction of 4-Hydroxy Stiripentol from plasma. By understanding the physicochemical principles that govern the extraction process, researchers can confidently implement and optimize this method for their specific needs. The detailed step-by-step procedure, coupled with guidance on HPLC-UV analysis and troubleshooting, serves as a valuable resource for drug development professionals seeking to accurately quantify this key metabolite of Stiripentol.
References
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Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]
-
Mathews Open Access Journals. (2020, November 23). Determination of Levetiracetam in Plasma by a Modified HPLC-UV Method and Its Pharmacokinetic Application. Retrieved from [Link]
-
ResearchGate. (2022, December 8). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Retrieved from [Link]
-
MDPI. (2019, February 22). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017, December 20). 206709Orig1s000 207223Orig1s000. Retrieved from [Link]
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of 4-Hydroxy Stiripentol
Introduction
Stiripentol (STP) is an antiepileptic drug, primarily used as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome.[1] Like many xenobiotics, stiripentol undergoes extensive metabolism in the body, a critical process that influences its efficacy and safety profile.[2] The main metabolic pathways include the oxidative cleavage of the methylenedioxy group and glucuronidation.[2] In vitro studies have implicated several cytochrome P450 isoenzymes, namely CYP1A2, CYP2C19, and CYP3A4, in its metabolism.[2] Understanding the metabolic fate of stiripentol is paramount for characterizing its pharmacokinetic and pharmacodynamic properties. One of its key metabolites is 4-Hydroxy Stiripentol, and its unambiguous identification is crucial for comprehensive drug metabolism studies.
High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the structural elucidation of drug metabolites.[3] Its ability to provide highly accurate mass measurements, typically with an error of less than 5 ppm, allows for the determination of the elemental composition of a molecule.[4][5] This high degree of mass accuracy, coupled with the rich structural information obtained from fragmentation analysis (MS/MS), provides a high level of confidence in metabolite identification.[6] This application note provides a detailed protocol for the identification of 4-Hydroxy Stiripentol in a biological matrix using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) platform.
The Power of High-Resolution Mass Spectrometry in Metabolite Identification
The core advantage of HRMS lies in its ability to distinguish between isobaric interferences—molecules that have the same nominal mass but different elemental compositions. This is particularly important in complex biological matrices where a multitude of endogenous compounds can interfere with the analysis of low-level drug metabolites. By providing a mass measurement with high accuracy, HRMS significantly narrows down the potential elemental formulas for an unknown compound, thereby increasing the confidence in its identification.[4]
Furthermore, the fragmentation patterns generated in HRMS/MS experiments offer a detailed fingerprint of a molecule's structure.[7] By systematically breaking down the parent molecule and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of atoms and the positions of functional groups, such as the hydroxyl group in 4-Hydroxy Stiripentol.
Experimental Design and Rationale
The following sections detail a robust workflow for the identification of 4-Hydroxy Stiripentol. The experimental choices are grounded in established principles of bioanalysis to ensure data integrity and reproducibility.
Protocol 1: Sample Preparation - Protein Precipitation
The objective of sample preparation is to remove interfering matrix components, such as proteins, that can compromise the analytical column and ion source performance. Protein precipitation is a rapid and effective method for this purpose.[8]
Step-by-Step Methodology:
-
To 100 µL of the biological sample (e.g., plasma, urine, or a microsomal incubation), add 300 µL of ice-cold acetonitrile. The acetonitrile serves to denature and precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.
-
Carefully transfer the supernatant to a clean vial for LC-HRMS analysis.
Protocol 2: Liquid Chromatography Separation
Chromatographic separation is essential to resolve 4-Hydroxy Stiripentol from its parent drug, stiripentol, and other potential metabolites and endogenous matrix components.[9] A reversed-phase C18 column is a suitable choice for the separation of these relatively non-polar compounds.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength for a wide range of compounds. |
| Flow Rate | 0.3 mL/min | A standard flow rate for this column dimension, balancing analysis time and separation efficiency. |
| Gradient | 5% B to 95% B over 10 min | A gradient elution is necessary to effectively separate compounds with differing polarities. |
| Column Temperature | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and peak distortion. |
Protocol 3: High-Resolution Mass Spectrometry Analysis
The HRMS instrument is operated in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a full scan to detect all ions within a specified mass range. The most intense ions from the full scan are then automatically selected for fragmentation (MS/MS), providing structural information.
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Stiripentol and its hydroxylated metabolite are expected to readily form protonated molecules [M+H]+ in positive ion mode. |
| Full Scan Mass Range | m/z 100-1000 | A broad mass range to encompass the parent drug, its expected metabolites, and potential unexpected biotransformations. |
| Resolution | 70,000 FWHM | High resolution is critical for accurate mass measurement and distinguishing the analyte from isobaric interferences.[3] |
| Data-Dependent MS/MS | Top 5 most intense ions | Selects the most abundant precursor ions for fragmentation, maximizing the chances of obtaining MS/MS spectra for metabolites. |
| Collision Energy | Stepped (20, 30, 40 eV) | Using a range of collision energies ensures the generation of a rich fragmentation spectrum, aiding in structural elucidation. |
Data Analysis and Interpretation
The confident identification of 4-Hydroxy Stiripentol relies on a systematic evaluation of the acquired HRMS data.
Step 1: Accurate Mass-Based Identification
The first step is to search the full scan data for the theoretical exact mass of the protonated 4-Hydroxy Stiripentol molecule. The elemental composition of Stiripentol is C14H18O3, and its monoisotopic mass is 234.1256 Da.[10] The addition of a hydroxyl group results in an elemental composition of C14H18O4 for 4-Hydroxy Stiripentol, with a theoretical monoisotopic mass of 250.1205 Da. The protonated molecule [M+H]+ would therefore have a theoretical m/z of 251.1278. By extracting the ion chromatogram for this specific m/z with a narrow mass tolerance (e.g., ± 5 ppm), a peak corresponding to the potential metabolite can be identified.
Step 2: Isotopic Pattern Confirmation
The high resolution of the mass spectrometer allows for the resolution of the isotopic pattern of the molecule. The observed isotopic distribution should match the theoretical distribution for the proposed elemental formula (C14H19O4+). This provides an additional layer of confirmation for the assigned elemental composition.
Step 3: Fragmentation Analysis for Structural Elucidation
The MS/MS spectrum of the candidate ion is then examined to confirm its structure. The fragmentation pattern of 4-Hydroxy Stiripentol is expected to be similar to that of the parent drug, with characteristic losses and fragment ions. The accurate mass measurement of these fragment ions is crucial for proposing their elemental compositions and, consequently, their structures.[6]
The fragmentation of the parent stiripentol molecule often involves the cleavage of the side chain. For 4-Hydroxy Stiripentol, the presence of the hydroxyl group on the phenyl ring will influence the fragmentation pathways. Key fragment ions can be used to pinpoint the location of the hydroxylation.
Caption: Workflow for 4-Hydroxy Stiripentol Identification.
Caption: Proposed Fragmentation of 4-Hydroxy Stiripentol.
Method Validation Considerations
For quantitative applications, a full method validation in accordance with regulatory guidelines (e.g., FDA, EMA) is required.[11] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[13]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[14]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[11]
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.[11]
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the identification of 4-Hydroxy Stiripentol using high-resolution mass spectrometry. The combination of accurate mass measurement, isotopic pattern analysis, and detailed fragmentation information provides a high degree of confidence in the structural elucidation of this important metabolite. The described workflow can be adapted for the identification of other stiripentol metabolites and is broadly applicable to drug metabolism studies in pharmaceutical research and development. The principles of this approach, emphasizing rigorous experimental design and data interpretation, are fundamental to generating reliable and defensible scientific results.
References
-
U.S. Food and Drug Administration. (2017). Diacomit (stiripentol) Capsules and Powder for Oral Suspension Pharmacology Review. accessdata.fda.gov. [Link]
-
Giraud, C., et al. (2021). An Update on Stiripentol Mechanisms of Action: A Narrative Review. CNS Drugs, 35(10), 1061–1079. [Link]
-
NeurologyLive. (2023). Prescription Records Reveal New Insights Into Stiripentol Use for Dravet Syndrome. [Link]
-
Contin, M., et al. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis, 11(5), 533-543. [Link]
-
Spectroscopy Online. (2011). Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. [Link]
-
World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]
-
de Castro, A., et al. (2017). Simultaneous determination of eight antiepileptic drugs and two metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 100(4), 969-976. [Link]
-
Frontage Laboratories. (n.d.). Accurate Mass. [Link]
-
Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]
-
ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed fragmentation pathways. [Link]
-
Ingenieria Analitica Sl. (n.d.). Simultaneous Analysis of Newer Antiepileptic Drugs by Rapid Resolution LC/ Triple Quadrupole Mass Spectrometry. [Link]
-
Patsnap Synapse. (n.d.). Stiripentol - Drug Targets, Indications, Patents. [Link]
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ResearchGate. (n.d.). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. [Link]
-
Waters Corporation. (n.d.). Exploring the Impact of Part Per Billion Mass Accuracy for Metabolite Identification Using Multi Reflecting Time-of-Flight MS With UPLC™ Part A. [Link]
-
PubMed. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. [Link]
-
National Institutes of Health. (2012). Validation of Analytical Methods for Biomarkers Employed in Drug Development. [Link]
-
SciSpace. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]
-
University of Alabama at Birmingham. (n.d.). Quantitative analysis of drug metabolites in biological samples. [Link]
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Zhang, H., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, S5:001. [Link]
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Wang, Y., et al. (2022). Metabolite Fragmentation Visualization. Journal of Systemics, Cybernetics and Informatics, 20(5), 138-147. [Link]
-
Belal, F., et al. (2015). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Molecules, 20(10), 18949–18965. [Link]
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SCIEX. (n.d.). Accurate Mass Metabolite Spectral Library. [Link]
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ResearchGate. (n.d.). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. [Link]
-
Frontiers. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. [Link]
-
MDPI. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. [Link]
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Application Notes and Protocols: Characterizing the Drug-Drug Interaction Potential of Stiripentol and its Metabolites
Introduction: The Critical Need for Metabolite DDI Studies
Stiripentol (STP), an antiepileptic agent primarily used for the treatment of seizures associated with Dravet syndrome, is a pivotal adjunctive therapy.[1][2] Its clinical efficacy, however, is deeply intertwined with its complex pharmacokinetic profile, most notably its potent inhibition of multiple cytochrome P450 (CYP) enzymes.[3][4] Stiripentol is extensively metabolized in humans, with at least 13 metabolites detected in urine, arising primarily from oxidative cleavage of its methylenedioxyphenyl (MDP) group and subsequent glucuronidation.[5]
According to regulatory guidance from bodies like the FDA, it is not sufficient to only characterize the parent drug. If a metabolite is formed at significant levels (e.g., >25% of the parent drug's AUC in humans) or shows evidence of pharmacological activity, it must also be evaluated for its potential to cause drug-drug interactions (DDIs). Given the known potent inhibitory action of the parent compound, it is imperative for drug development professionals to assess whether key metabolites of stiripentol retain this inhibitory activity.
This application note provides a comprehensive framework and detailed protocols for evaluating the DDI potential of stiripentol metabolites. While data on specific metabolites like 4-Hydroxy Stiripentol is not extensively available in public literature, this guide will use it as a representative test article to outline the essential in vitro studies required to profile its inhibitory effects on key CYP enzymes. The principles and methods described herein are directly applicable to any major stiripentol metabolite.
Mechanism of Action: Stiripentol as a Multi-Modal CYP Inhibitor
Understanding the inhibitory mechanisms of the parent drug, stiripentol, provides the scientific rationale for investigating its metabolites. STP exhibits a multi-faceted interaction with the CYP system, acting as both a direct and a time-dependent inhibitor.
-
Direct Inhibition: Stiripentol has been shown to directly inhibit a spectrum of CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, through competitive or noncompetitive binding.[6][7][8] This direct inhibition is responsible for many clinically significant interactions, such as the well-documented increase in plasma concentrations of co-administered clobazam and its active metabolite, norclobazam.[9] The inhibition of CYP3A4 and CYP2C19 is central to this particular interaction.[7][9]
-
Time-Dependent Inhibition (TDI) via Metabolic Intermediate Complex (MIC) Formation: A key structural feature of stiripentol is its methylenedioxyphenyl (MDP) group. This moiety can be oxidatively metabolized by CYP enzymes to form a reactive carbene intermediate.[4][10] This intermediate can then covalently bind to the heme iron or apoprotein of the enzyme, forming a stable, inactive Metabolic Intermediate Complex (MIC).[10] This process leads to time-dependent inhibition (TDI), which is often more clinically significant than reversible inhibition because the restoration of enzyme activity requires de novo enzyme synthesis.[10] Recent studies have confirmed that stiripentol causes TDI of CYP1A2 via this MIC formation mechanism.[10]
Any metabolite of stiripentol that retains the MDP moiety should be considered a potential time-dependent inhibitor and must be investigated accordingly.
Caption: General workflow for in vitro assessment of a metabolite's DDI potential.
Protocol 1: In Vitro Reversible CYP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Test Article against major human CYP isoforms in a direct, reversible inhibition format.
Materials:
-
Test Article (e.g., 4-Hydroxy Stiripentol), dissolved in a suitable solvent (e.g., Acetonitrile, DMSO).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
-
CYP Probe Substrates (at a concentration ~Km for each isozyme).
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B).
-
Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4).
-
Positive Control Inhibitors for each isozyme.
-
96-well incubation plates and analytical plates.
-
LC-MS/MS system for metabolite quantification.
Methodology:
-
Preparation of Reagents:
-
Thaw HLM on ice. Dilute to a working concentration (e.g., 0.25 mg/mL) in phosphate buffer.
-
Prepare a serial dilution of the Test Article in solvent, typically from 100 µM down to 0.01 µM (8 concentrations). Also prepare solvent-only (0% inhibition) and positive control inhibitor solutions.
-
Prepare a working solution of the CYP probe substrate in phosphate buffer.
-
-
Incubation Setup (performed in duplicate or triplicate):
-
To each well of the incubation plate, add 178 µL of the HLM working solution.
-
Add 2 µL of the serially diluted Test Article, solvent control, or positive control to the appropriate wells.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the Test Article to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Add 20 µL of the probe substrate working solution to each well.
-
Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system to all wells. The final incubation volume is 220 µL.
-
-
Reaction and Termination:
-
Incubate the plate at 37°C for a predetermined linear time (e.g., 10 minutes for CYP3A4/midazolam, 30 minutes for CYP2D6/dextromethorphan).
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal protein.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the protein.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the Test Article relative to the solvent-only control wells.
-
Plot percent inhibition versus the log of the Test Article concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation:
-
Why pre-incubate with the inhibitor? This allows the inhibitor to reach its binding site within the microsomal vesicles before the reaction is started with the substrate.
-
Why use substrate at ~Km? This ensures the assay is sensitive to competitive inhibitors.
-
Why include a positive control? This validates that the assay system is working correctly and is capable of detecting inhibition for each specific isozyme.
-
Why run a time-course? Linearity of the reaction over the incubation time must be established during assay development to ensure initial velocity kinetics are being measured.
Protocol 2: In Vitro Time-Dependent Inhibition (TDI) Assay (IC50 Shift)
Objective: To determine if the Test Article is a time-dependent inhibitor of CYP enzymes by comparing its IC50 value after a 30-minute pre-incubation with NADPH to its IC50 value without pre-incubation.
Methodology: This protocol follows the same principles as Protocol 1 but involves three distinct incubation conditions run in parallel.
-
Condition A: 0-Minute Pre-incubation (Determines Reversible IC50)
-
Combine HLM, buffer, Test Article, and the NADPH regenerating system.
-
Immediately add the probe substrate to initiate the reaction.
-
This is essentially the same as the reversible inhibition assay (Protocol 1).
-
-
Condition B: 30-Minute Pre-incubation WITHOUT NADPH
-
To the wells, add HLM, buffer, and the Test Article.
-
Pre-incubate this mixture for 30 minutes at 37°C.
-
After 30 minutes, add the probe substrate and the NADPH system simultaneously to start the reaction.
-
This condition controls for any non-NADPH dependent degradation of the inhibitor or enzyme.
-
-
Condition C: 30-Minute Pre-incubation WITH NADPH
-
To the wells, add HLM, buffer, the Test Article, and the NADPH regenerating system.
-
Pre-incubate this mixture for 30 minutes at 37°C. This allows for the metabolic activation of the Test Article into a potentially reactive intermediate.
-
After 30 minutes, add the probe substrate to initiate the reaction.
-
-
Reaction, Termination, and Analysis:
-
For all three conditions, the final reaction (post-substrate addition) proceeds for the same short, linear duration (e.g., 5-10 minutes).
-
Termination, sample processing, and LC-MS/MS analysis are identical to Protocol 1.
-
-
Data Analysis and Interpretation:
-
Calculate an IC50 curve and value for each of the three conditions.
-
Calculate the IC50 Shift Ratio:
-
Shift Ratio = IC50 (Condition B) / IC50 (Condition C)
-
-
Interpretation:
-
A shift ratio > 1.5 - 2.0 is generally considered positive, indicating that the Test Article is a time-dependent inhibitor.
-
The leftward shift in the IC50 curve from Condition B to Condition C demonstrates that pre-incubation with NADPH made the Test Article a more potent inhibitor, consistent with TDI.
-
-
Causality and Self-Validation:
-
Why the 30-minute pre-incubation? This provides sufficient time for the enzyme to metabolize the inhibitor, allowing for the formation of any reactive species and subsequent inactivation of the enzyme.
-
Why the "-NADPH" control (Condition B)? This is a critical control. It ensures that any observed increase in potency is due to NADPH-dependent metabolism and not simply due to the inhibitor degrading over time into a more potent compound or some other non-enzymatic effect.
-
Why a short final incubation? A short final incubation minimizes any reversible inhibition from the parent compound during the measurement of the remaining enzyme activity, making the assay more specific for detecting irreversible inactivation that occurred during the pre-incubation step.
Conclusion
The protocols and framework detailed in this application note provide a robust system for the preclinical assessment of the DDI potential of stiripentol metabolites. By systematically evaluating both reversible and time-dependent inhibition, researchers can generate the critical data needed to predict the clinical DDI risk. Given stiripentol's known properties as a potent, mechanism-based inhibitor, a thorough investigation of its major human metabolites is not just a recommendation but a scientific necessity for ensuring the safety of co-administered medications.
References
-
DIACOMIT® (stiripentol) [Prescribing Information]. (2018). Biocodex, Inc.
-
Stiripentol. (2020). NPS MedicineWise.
-
Tran, A., Rey, E., Pons, G., et al. (1997). Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants. Clinical Pharmacology & Therapeutics, 62(5), 490-504.
-
Masubuchi, Y., Sugihara, K., & Ohta, S. (2023). Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation. Drug Metabolism and Disposition, 51(11), 1475-1482.
-
FDA Center for Drug Evaluation and Research. (2017). Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 206709 & 207223.
-
Giraud, C., Tran, A., Rey, E., et al. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition, 34(4), 608-611.
-
Peigné, S., Jullien, V., et al. (2017). Population Pharmacokinetics of Stiripentol in Paediatric Patients with Dravet Syndrome Treated with Stiripentol, Valproate and Clobazam Combination Therapy. Clinical Pharmacokinetics, 56(12), 1529-1537.
-
Al-Subeh, T., Al-khalili, H., & Al-Ali, Q. (2023). Physiologically Based Pharmacokinetic Modeling of Clobazam and Stiripentol Co-Therapy in Dravet Syndrome. Pharmaceutics, 15(7), 1895.
-
Stiripentol. (n.d.). In Wikipedia. Retrieved January 24, 2026, from
-
Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2022). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition. McGraw-Hill.
-
Diacomit (stiripentol) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 24, 2026, from
-
Giraud, C., Tran, A., Rey, E., Vincent, J., Treluyer, J. M., & Pons, G. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug metabolism and disposition: the biological fate of chemicals, 34(4), 608–611.
-
DIACOMIT® (stiripentol) Drug Interactions Card. (2022). Biocodex.
-
Tran, A., Rey, E., Treluyer, J. M., et al. (2000). Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human. British Journal of Clinical Pharmacology, 49(5), 455-458.
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- 2. reference.medscape.com [reference.medscape.com]
- 3. nps.org.au [nps.org.au]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying 4-Hydroxy Stiripentol in Preclinical Animal Models: An Application Note and Protocol
Introduction: The Rationale for Quantifying 4-Hydroxy Stiripentol
Stiripentol, an anticonvulsant agent primarily indicated for the treatment of Dravet syndrome, undergoes extensive metabolism in vivo.[1] One of its major metabolic pathways is the oxidative cleavage of the methylenedioxy ring, a process mediated by cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4.[1] This biotransformation leads to the formation of several metabolites, among which 4-Hydroxy Stiripentol is a significant product. Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive evaluation of the parent drug's efficacy and safety in preclinical studies. This application note provides a detailed protocol for the sensitive and selective quantification of 4-Hydroxy Stiripentol in plasma and brain tissue from preclinical animal models using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The methodologies outlined herein are designed to be robust and adhere to the principles of bioanalytical method validation as stipulated by regulatory agencies such as the FDA and EMA, ensuring the generation of reliable data for pharmacokinetic and toxicokinetic studies.[2]
Metabolic Pathway of Stiripentol to 4-Hydroxy Stiripentol
Stiripentol is metabolized to 4-Hydroxy Stiripentol through an oxidative process primarily occurring in the liver. This reaction is catalyzed by a consortium of cytochrome P450 enzymes. The metabolic conversion is a critical determinant of the drug's overall clearance and potential for drug-drug interactions.[3][4]
Caption: Metabolic conversion of Stiripentol to 4-Hydroxy Stiripentol.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| 4-Hydroxy Stiripentol | Clinivex | RCLS3C44998 |
| 4-Hydroxy Stiripentol-d9 (Internal Standard) | Pharmaffiliates | PA STI 051640 |
| Stiripentol | Sigma-Aldrich | S6826 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Methanol (LC-MS Grade) | Fisher Scientific | A456-4 |
| Formic Acid (LC-MS Grade) | Thermo Scientific | 85178 |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 |
| Rat/Mouse Plasma (K2-EDTA) | BioIVT | Various |
| Blank Rat/Mouse Brain Tissue | BioIVT | Various |
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is recommended.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometric Conditions
Mass spectrometric parameters should be optimized by infusing a standard solution of 4-Hydroxy Stiripentol and 4-Hydroxy Stiripentol-d9. The following are proposed starting parameters for method development.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimize for specific instrument |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxy Stiripentol | 251.1 | 165.1 | To be optimized |
| 4-Hydroxy Stiripentol-d9 (IS) | 260.2 | 174.1 | To be optimized |
Note: The proposed precursor ion for 4-Hydroxy Stiripentol corresponds to [M+H]+ and for 4-Hydroxy Stiripentol-d9 to [M+H]+. The product ions are hypothetical and require experimental determination for optimal sensitivity and selectivity.
Experimental Protocols
Protocol 1: Quantification of 4-Hydroxy Stiripentol in Plasma
This protocol utilizes a protein precipitation method for sample cleanup, which is a rapid and effective technique for plasma samples.[5]
Workflow for Plasma Sample Preparation:
Caption: Protein precipitation workflow for plasma samples.
Step-by-Step Procedure:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 4-Hydroxy Stiripentol-d9 in 50% methanol).
-
Vortex the sample for 10 seconds.
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Protocol 2: Quantification of 4-Hydroxy Stiripentol in Brain Tissue
This protocol involves homogenization of the brain tissue followed by protein precipitation.[6]
Workflow for Brain Tissue Sample Preparation:
Caption: Homogenization and protein precipitation workflow for brain tissue.
Step-by-Step Procedure:
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 4 volumes of ice-cold phosphate-buffered saline (PBS) (e.g., 400 µL for 100 mg of tissue).
-
Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.
-
To a 50 µL aliquot of the brain homogenate in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 150 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation
The bioanalytical method should be validated according to the FDA or EMA guidelines.[2] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within-run and between-run accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% for LLOQ) for QC samples at LLOQ, low, medium, and high concentrations. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples with the response in neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Consistent and reproducible recovery of the analyte and IS from the biological matrix. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (storage), and in processed samples. |
Application: Preclinical Pharmacokinetic Study Design
The developed and validated method can be applied to determine the pharmacokinetic profile of 4-Hydroxy Stiripentol in preclinical animal models, such as rats.
Example Study Design:
-
Animals: Male Sprague-Dawley rats (n=4 per time point).
-
Dosing: Administer a single oral dose of Stiripentol (e.g., 50 mg/kg).[7]
-
Sample Collection: Collect blood samples (via tail vein or other appropriate method) at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. At terminal time points, collect brain tissue.
-
Sample Processing: Process plasma and brain tissue samples according to the protocols described above.
-
Data Analysis: Plot the plasma and brain concentrations of 4-Hydroxy Stiripentol versus time. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Expected Pharmacokinetic Profile: While specific pharmacokinetic data for 4-Hydroxy Stiripentol in preclinical models is not readily available in the literature, based on the parent drug's profile, the Tmax of the metabolite is expected to be reached within a few hours post-administration of Stiripentol.[7] The elimination half-life will be dependent on its formation and clearance rates.
Conclusion
This application note provides a comprehensive framework for the quantification of 4-Hydroxy Stiripentol in preclinical animal models. The detailed protocols for sample preparation from plasma and brain tissue, coupled with the proposed LC-MS/MS conditions, offer a robust starting point for method development and validation. By adhering to rigorous validation standards, researchers can generate high-quality, reliable data to elucidate the pharmacokinetic properties of this important metabolite, thereby contributing to a more complete understanding of Stiripentol's disposition and action.
References
-
U.S. Food and Drug Administration. (2017). NDA 206709Orig1s000 207223Orig1s000. [Link]
-
Giraud, C., et al. (2021). An Update on Stiripentol Mechanisms of Action: A Narrative Review. Drugs, 81(12), 1395–1411. [Link]
- Shen, Y., et al. (2017). Simultaneous determination of eight antiepileptic drugs and two metabolites in human plasma by liquid chromatography/tandem mass spectrometry.
-
Lin, H. S., & Levy, R. H. (1993). Stereoselective pharmacokinetics of stiripentol: an explanation for the development of tolerance to anticonvulsant effect. Epilepsy research, 16(3), 199–205. [Link]
- Levy, R. H., et al. (1984). The pharmacokinetics of stiripentol in normal man. Epilepsia, 25(4), 486–491.
-
De Martin, S., et al. (2022). Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples. Pharmaceuticals, 15(11), 1335. [Link]
-
Marquet, P., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(3), 517–524. [Link]
-
Levy, R. H., et al. (1998). Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants. Epilepsia, 39(8), 860–869. [Link]
-
Tůma, P., et al. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. International journal of molecular sciences, 23(19), 11762. [Link]
-
Darwish, I. A., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Journal of analytical methods in chemistry, 2014, 538965. [Link]
- Kamal, A. M., et al. (2021). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic toxicology, 39(2), 368–378.
-
ACS Publications. Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. [Link]
-
U.S. Food and Drug Administration. (2018). NDA 206709Orig1s000. [Link]
-
Li, W., et al. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(16), 6183-6207. [Link]
-
LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
- Pinho, B. R., et al. (2021). Development of a stir bar sorptive extraction based HPLC-FLD method for the quantification of serotonin reuptake inhibitors in plasma, urine and brain tissue samples. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
-
Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
ResearchGate. Stir bar-sorptive extraction, solid phase extraction and liquid-liquid extraction for levetiracetam determination in human plasma: Comparing recovery rates. [Link]
- Singh, A., et al. (2018). Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. Chirality, 30(5), 633–640.
-
ResearchGate. Effect of the ratio of acetonitrile:plasma on protein precipitation.... [Link]
-
Gautam, P., et al. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
Levy, R. H., et al. (1986). Pharmacokinetic Profile of a New Anticonvulsant, Stiripentol, in the Rhesus Monkey. Journal of pharmaceutical sciences, 75(8), 752–756. [Link]
-
Alves, G., et al. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of pharmaceutical analysis, 11(5), 533–546. [Link]
-
O'Reilly, M., et al. (2021). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 8, 101217. [Link]
-
ResearchGate. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS. [Link]
-
Giraud, C., et al. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug metabolism and disposition: the biological fate of chemicals, 34(4), 608–614. [Link]
-
Sousa, M., et al. (2008). Stir bar-sorptive extraction, solid phase extraction and liquid-liquid extraction for levetiracetam determination in human plasma: comparing recovery rates. Journal of the Brazilian Chemical Society, 19(7), 1377-1384. [Link]
-
Adooq Bioscience. Stiripentol. [Link]
-
ACS Publications. Development and Validation of an LC/MS/MS Procedure for the Quantification of Endogenous myo-Inositol Concentrations in Rat Brain Tissue Homogenates. [Link]
-
Stanford University. Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]
- Dettmer, K., et al. (2011). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in molecular biology (Clifton, N.J.), 708, 127–143.
- Li, W., et al. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6, 6183-6207.
-
Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]
-
Pharmaffiliates. Stiripentol-impurities. [Link]
-
Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
Chromatography Forum. Sample prep for LCMS - Extracting drugs from brain tissue. [Link]
-
Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International journal of molecular sciences, 24(10), 8758. [Link]
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- 4. In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of 4-Hydroxy Stiripentol
Introduction
Welcome to the technical support guide for the chromatographic analysis of 4-Hydroxy Stiripentol. As the primary active metabolite of the anticonvulsant drug Stiripentol, achieving robust and reliable separation of 4-Hydroxy Stiripentol from the parent compound and other related substances is critical for accurate pharmacokinetic, stability, and quality control studies.[1][2] This document provides in-depth, field-proven insights and systematic troubleshooting strategies to address common challenges in achieving optimal peak resolution for this analyte using High-Performance Liquid Chromatography (HPLC).
The structural similarity between Stiripentol and its hydroxylated metabolite presents a classic chromatographic challenge. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate these complexities effectively.
Analyte Relationship Diagram
The close structural relationship between Stiripentol and its 4-Hydroxy metabolite is the primary reason for co-elution challenges. The addition of a polar hydroxyl group to the phenyl ring slightly alters the hydrophobicity, requiring careful method optimization to achieve baseline separation.
Caption: Metabolic conversion of Stiripentol to 4-Hydroxy Stiripentol.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an HPLC method to separate Stiripentol and 4-Hydroxy Stiripentol?
A1: A robust starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3][4]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 100 Å, 3.5-5 µm, 4.6 x 150 mm | Provides good hydrophobic retention for both analytes. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 | Buffering prevents shifts in retention time and controls the ionization of the phenolic hydroxyl group on the metabolite. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for this class of compounds. |
| Gradient | 30% to 70% B over 15 minutes | A shallow gradient is often necessary to resolve these closely related compounds.[5][6] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but start near ambient to protect analyte stability.[7] |
| Detection | UV at ~262 nm | A wavelength where both compounds exhibit reasonable absorbance. |
Q2: My 4-Hydroxy Stiripentol peak is tailing. What is the primary cause and how do I fix it?
A2: Peak tailing for 4-Hydroxy Stiripentol is most often caused by secondary interactions between the analyte's phenolic hydroxyl group and active sites on the silica stationary phase, such as exposed silanol groups.[8][9] These interactions create a secondary, undesirable retention mechanism.
Primary Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the analyte's most acidic functional group.[10] For 4-Hydroxy Stiripentol, the phenolic hydroxyl group is acidic (pKa ~10-11, similar to other phenols). However, at a low pH (e.g., pH 2.5-3.5), the silanol groups on the silica surface (pKa ~3.5-4.5) are protonated and thus less active, minimizing these unwanted ionic interactions.[9]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) that are thoroughly end-capped have a much lower concentration of active silanol sites, significantly reducing peak tailing for polar compounds.[8]
-
Add a Competing Base (Use with Caution): In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to preferentially interact with the silanol groups.[11] However, this can shorten column lifetime and is less common with modern columns.
Q3: I have co-elution. How do I improve the resolution between Stiripentol and 4-Hydroxy Stiripentol?
A3: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), retention (k), and selectivity (α).[12]
-
To Increase Selectivity (α): This is the most powerful tool.
-
Change Organic Modifier: Switch from Acetonitrile to Methanol or vice-versa. These solvents have different properties and can alter the elution order or spacing of peaks.
-
Adjust pH: As discussed, pH is a critical parameter for ionizable compounds.[13][14] A systematic pH scouting study (e.g., from pH 2.5 to 7.0, within the column's tolerance) can reveal an optimal pH where selectivity is maximized.
-
Change Stationary Phase: If a C18 column is insufficient, consider a Phenyl-Hexyl column. The phenyl groups can offer alternative pi-pi interactions, which may differentiate the parent and metabolite more effectively.[15]
-
-
To Increase Efficiency (N):
-
To Increase Retention (k):
-
Decrease the Percentage of Organic Solvent: Lowering the amount of acetonitrile or methanol in the mobile phase will increase the retention of both compounds, providing more time for the column to perform the separation.
-
Systematic Troubleshooting Guide for Poor Resolution
This section provides a logical workflow for diagnosing and solving poor peak resolution between Stiripentol and 4-Hydroxy Stiripentol.
Problem: Peaks are co-eluting or have a resolution (Rs) of less than 1.5.
Caption: A systematic workflow for troubleshooting poor peak resolution.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Scouting for Selectivity Enhancement
This protocol describes a systematic approach to finding the optimal mobile phase pH for separating Stiripentol and its 4-Hydroxy metabolite.
Objective: To determine the mobile phase pH that yields the maximum selectivity (α) and resolution (Rs).
Materials:
-
HPLC grade water, acetonitrile, and/or methanol
-
Phosphate or acetate buffer components
-
Phosphoric acid or other appropriate acid/base for pH adjustment
-
Calibrated pH meter
-
Stiripentol and 4-Hydroxy Stiripentol reference standards
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Stock Buffers: Prepare a 100 mM stock solution of your chosen buffer (e.g., potassium phosphate).
-
Prepare Mobile Phases:
-
For each pH point (e.g., 2.5, 3.0, 3.5, 4.0, 4.5), prepare the aqueous mobile phase (Mobile Phase A) by diluting the stock buffer to 20 mM and carefully adjusting the pH with acid/base.
-
Ensure the final pH is within the stable operating range of your HPLC column.
-
-
Prepare Sample: Prepare a mixed standard of Stiripentol and 4-Hydroxy Stiripentol in a solvent mixture that is similar to or weaker than the initial mobile phase conditions (e.g., 30:70 Acetonitrile:Water).
-
Chromatographic Analysis:
-
Equilibrate the column with the first mobile phase (e.g., pH 2.5 aqueous and acetonitrile) for at least 15 column volumes.
-
Inject the mixed standard using a consistent gradient program (e.g., 30-70% Acetonitrile over 15 minutes).
-
Repeat the analysis for each prepared pH mobile phase, ensuring thorough column re-equilibration between each run.
-
-
Data Analysis:
-
For each chromatogram, record the retention times (t_R) for Stiripentol and 4-Hydroxy Stiripentol.
-
Calculate the selectivity factor (α) and resolution (Rs) for each pH condition.
-
Plot Rs vs. pH to visually identify the optimal pH for the separation.
-
References
-
Darwish, H. W., Abdelhameed, A. S., Attia, M. I., Bakheit, A. H., Khalil, N. Y., & Al-Majed, A. A. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol. Journal of Analytical Methods in Chemistry. [Link]
-
Ghanem, E., & Al-Rimawi, F. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. National Institutes of Health. [Link]
-
Quora. (2016). How to improve peak resolutions in chromatography. Quora. [Link]
-
Letter, W. (2021). How to improve peaks separation in HPLC? ResearchGate. [Link]
-
Patel, K. (2024). Development and Validation of Stability Indicating Hptlc Method for Estimation of Stiripentol. International Journal of Pharmaceutical Research and Applications. [Link]
-
Dolan, J. W., & Lommen, D. C. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]
-
Boag, M. (2023). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific. [Link]
-
Serralheiro, A., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. ResearchGate. [Link]
-
Darwish, H. W., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol. ResearchGate. [Link]
-
Dîrvăru, I. M., et al. (2018). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Pharmaffiliates. (n.d.). Stiripentol-impurities. Pharmaffiliates. [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
European Medicines Agency. (2007). Diacomit, INN: stiripentol. European Medicines Agency. [Link]
-
Giraud, C., et al. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. National Institutes of Health. [Link]
-
Agilent Technologies. (2016). Analysis of Anti-epileptic Drugs with the Agilent 1290 Infinity II LC. Agilent Technologies. [Link]
-
Quora. (2021). How does pH affect the results of HPLC results? Quora. [Link]
-
Wessely, J. (n.d.). Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. Grupo Biomaster. [Link]
-
Westermann, M. (2023). Cause of extreme peak tailing of alkaloids on C18 HPLC? ResearchGate. [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
Wikipedia. (n.d.). Stiripentol. Wikipedia. [Link]
-
Birdsall, R., & Wyndham, K. (2022). Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology. Waters Corporation. [Link]
-
FDA. (2022). DIACOMIT (stiripentol) Label. U.S. Food and Drug Administration. [Link]
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Formulation Diary. (n.d.). Active Ingredient STIRIPENTOL. Formulation Diary. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
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- 15. waters.com [waters.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 4-Hydroxy Stiripentol
Prepared by: Senior Application Scientist, Bioanalytical Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the bioanalysis of 4-Hydroxy Stiripentol, a key metabolite of the antiepileptic drug Stiripentol. Achieving high sensitivity for this analyte is critical for accurate pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and metabolic profiling, especially when dealing with low dosage regimens or specific patient populations. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your analytical methods.
The Challenge of Low-Level Detection
Detecting 4-Hydroxy Stiripentol at low concentrations presents several analytical hurdles. As a metabolite, its circulating levels can be significantly lower than the parent drug, Stiripentol. Furthermore, Stiripentol is extensively metabolized via multiple pathways, including cleavage of the methylenedioxy ring and glucuronidation, leading to a complex biological matrix.[1][2] The parent drug is also highly bound to plasma proteins (approximately 99%), a characteristic that may extend to its metabolites, making efficient extraction from the biological matrix a primary challenge.[1][3][4]
This guide focuses on leveraging the sensitivity and specificity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis, to address these challenges.[5][6]
Troubleshooting Guide: From Low Signal to Robust Results
This section is structured to address specific experimental issues in a logical, cause-and-effect format.
Logical Flow for Troubleshooting Low Sensitivity
Caption: Troubleshooting workflow for low-level 4-Hydroxy Stiripentol detection.
Issue 1: Signal is Weak, Noisy, or Undetectable
Question: My calibration standards are visible at high concentrations, but at the low end (<1 ng/mL), the signal for 4-Hydroxy Stiripentol is lost in the noise. How can I improve my signal-to-noise ratio (S/N)?
Answer: This is the most common challenge and usually requires a multi-step investigation.
-
Pillar 1: Mass Spectrometry Optimization (Instrumental Cause)
-
Expertise & Experience: The foundation of sensitivity is optimal MS performance. Direct infusion of a 4-Hydroxy Stiripentol standard (e.g., 100 ng/mL in 50:50 acetonitrile:water) is non-negotiable. You must fine-tune parameters specifically for your analyte on your instrument. Default settings are rarely sufficient for low-level quantification.
-
Causality: The process of ionization and fragmentation is unique to each molecule. The cone/capillary voltage must be optimized to produce the maximum number of precursor ions, while the collision energy must be dialed in to generate a stable, high-intensity product ion. Sub-optimal values will result in poor ion transmission and fragmentation, leading directly to low signal.
-
Troubleshooting Steps:
-
Precursor/Product Ion Selection: Confirm you are using the most abundant and stable Multiple Reaction Monitoring (MRM) transitions. Infuse the analyte and perform a full scan (Q1 scan) to verify the primary precursor ion, followed by a product ion scan to identify the most intense and stable fragments.
-
Source Parameter Tuning: Systematically adjust ion source parameters. Heated Electrospray Ionization (HESI) is often preferred.
-
Gas Flows (Nebulizer, Auxiliary): Insufficient gas flow can lead to poor desolvation and larger droplets, which suppresses ionization. Excessive flow can be detrimental as well.
-
Source Temperature: Temperature affects the efficiency of solvent evaporation. Optimize for your specific flow rate and mobile phase composition.
-
-
Collision Energy (CE) and Cone Voltage: Perform a ramping experiment for both parameters. Plot signal intensity vs. voltage/energy to find the "sweet spot" that yields the maximum product ion intensity.
-
-
-
Pillar 2: Sample Preparation and Extraction (Matrix Cause)
-
Expertise & Experience: Biological matrices like plasma are complex, containing phospholipids, salts, and proteins that interfere with ionization.[7] This "matrix effect" is a primary cause of ion suppression and, consequently, low sensitivity.[8] Given that Stiripentol is 99% protein-bound, a simple "dilute-and-shoot" or protein precipitation (PPT) approach is often inadequate for releasing the analyte and cleaning the sample.[1][3][4]
-
Causality: During ESI, co-eluting matrix components compete with the analyte for ionization.[8] Phospholipids are notorious for causing ion suppression. If your sample preparation fails to remove these interferences, the ionization of 4-Hydroxy Stiripentol will be severely compromised, leading to a suppressed signal, regardless of how well the mass spectrometer is tuned.
-
Troubleshooting Steps:
-
Upgrade from Protein Precipitation (PPT): While fast, PPT does not effectively remove phospholipids. Consider more rigorous techniques:
-
Solid-Phase Extraction (SPE): This is the preferred method for high sensitivity. Use a mixed-mode or polymer-based sorbent that can retain 4-Hydroxy Stiripentol while allowing interfering compounds to be washed away. See the detailed protocol below.
-
Liquid-Liquid Extraction (LLE): LLE using a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate can provide a cleaner extract than PPT. Optimize the pH of the aqueous phase to ensure 4-Hydroxy Stiripentol is in a neutral state for efficient partitioning into the organic layer.
-
-
Quantify Matrix Effects: To confirm if this is your problem, perform a post-extraction addition experiment. Compare the signal of an analyte spiked into a blank, extracted matrix to the signal of the same analyte in a clean solvent. A significant decrease in signal confirms ion suppression.
-
-
Issue 2: Inconsistent Results and Poor Reproducibility
Question: My results are not reproducible. The peak areas for my quality control (QC) samples vary significantly between runs, with a high coefficient of variation (%CV > 15%). What's causing this?
Answer: Inconsistency points to a lack of control over key variables, most often related to sample handling and the internal standard.
-
Pillar 1: The Role of the Internal Standard (IS)
-
Expertise & Experience: The purpose of an internal standard is to normalize for variability during sample preparation and injection.[9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 4-Hydroxy Stiripentol-d3). Its chemical and physical properties are nearly identical to the analyte, meaning it will behave the same way during extraction and ionization, perfectly compensating for any losses or matrix effects.
-
Causality: If you are using a structural analog as an IS, its extraction recovery and ionization efficiency may differ from 4-Hydroxy Stiripentol, especially if matrix effects vary from sample to sample. This differential behavior leads to an inconsistent analyte/IS peak area ratio, resulting in poor precision.
-
Troubleshooting Steps:
-
Acquire a SIL-IS: This is the single most effective way to improve reproducibility. The investment will save significant time in method troubleshooting and re-analysis.
-
Optimize IS Concentration: Ensure the IS peak area is robust and consistent across all samples (blanks, standards, QCs). A weak IS signal cannot provide reliable normalization.
-
Check IS Addition Step: Ensure the IS is added precisely and consistently to every sample at the very beginning of the sample preparation process.[9] Any variability in this step will directly translate to variability in the final results.
-
-
-
Pillar 2: Analyte Stability
-
Expertise & Experience: Stiripentol itself is known to be unstable under acidic conditions, which has implications for its administration and analysis.[3][10] It is crucial to evaluate the stability of 4-Hydroxy Stiripentol under your specific experimental conditions.
-
Causality: If the analyte degrades during sample collection, storage (freeze-thaw cycles), or processing, your measured concentration will be artificially low and highly variable.
-
Troubleshooting Steps:
-
Perform Stability Assessments: As per regulatory guidelines, you must validate analyte stability.[3] This includes:
-
Freeze-Thaw Stability: Analyze QCs after several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Bench-Top Stability: Leave QCs at room temperature for the expected duration of your sample preparation workflow (e.g., 4-6 hours) before processing and analysis.
-
Long-Term Storage Stability: Store QCs at -80°C and test them at various time points (e.g., 1, 3, 6 months) to ensure stability over the course of a study.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for 4-Hydroxy Stiripentol?
A1: While optimization is essential, these parameters provide a robust starting point for a modern triple quadrupole mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, sub-2 µm particle size (e.g., 2.1 x 50 mm) | Provides excellent retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, re-equilibrate | A gradient is necessary to elute the analyte and wash the column of late-eluting matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The structure of 4-Hydroxy Stiripentol is amenable to protonation. |
| MRM Transitions | To be determined empirically | Must be optimized by infusing the analytical standard. |
| Internal Standard | Stable Isotope-Labeled 4-Hydroxy Stiripentol | The gold standard for compensating for matrix effects and improving precision.[9] |
Q2: My lab only uses protein precipitation. Can I still achieve low-level detection?
A2: It is challenging but possible, with significant trade-offs. PPT is fast but provides the "dirtiest" extract. To enhance sensitivity with PPT:
-
Optimize the Solvent: Test different organic solvents (acetonitrile, methanol, acetone) and their ratios with plasma. Acetonitrile is often the most effective at precipitating proteins.[11]
-
Use a SIL-IS: This is non-negotiable if you are using PPT, as it is the only way to compensate for the significant and variable matrix effects.
-
Divert the Flow: Use a divert valve on your LC system to send the initial, unretained portion of the injection (containing salts and polar interferences) to waste instead of the mass spectrometer source. This can significantly reduce source contamination and background noise.
-
Accept Higher Limits: Be realistic about your Lower Limit of Quantification (LLOQ). You may not reach the sub-ng/mL levels achievable with SPE.
Q3: How do I handle potential interference from the parent drug, Stiripentol, or other metabolites?
A3: This is a critical aspect of method specificity.
-
Chromatographic Separation: Your LC method is your primary tool. Develop a gradient that provides baseline separation between 4-Hydroxy Stiripentol, Stiripentol, and any other known major metabolites. Stiripentol is extensively metabolized, so multiple related compounds may be present.[1][2]
-
Unique MRM Transitions: Ensure that the MRM transitions you select for 4-Hydroxy Stiripentol are unique and not subject to crosstalk from the parent drug or other metabolites. Inject high concentrations of these potentially interfering compounds individually and monitor the MRM channel for your analyte of interest to confirm there is no response.
Experimental Protocols
Protocol 1: Advanced Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for maximum sample cleanup and sensitivity.
Objective: To extract 4-Hydroxy Stiripentol from human plasma with high recovery and minimal matrix effects.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)
-
Human plasma (K2-EDTA)
-
4-Hydroxy Stiripentol and SIL-IS stock solutions
-
Reagents: Methanol, Acetonitrile, Water (HPLC-grade), Formic Acid, Ammonium Hydroxide
Methodology:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma, add 10 µL of the SIL-IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex for 15 seconds. This step disrupts protein binding.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady rate (e.g., 1-2 drops/second).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and other highly polar matrix components.
-
Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of 40% methanol in water. This removes less polar interferences like some phospholipids, while retaining the analyte.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer to an HPLC vial and inject into the LC-MS/MS system.
Visual Workflow for SPE Protocol
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of stiripentol in normal man: evidence of nonlinearity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring | MDPI [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 4-Hydroxy Stiripentol in Plasma Samples
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Stiripentol and its metabolites. My role as a Senior Application Scientist is to bridge the gap between complex bioanalytical challenges and robust, reliable results. This guide is born from extensive field experience and is designed to provide you not just with protocols, but with the scientific rationale needed to troubleshoot and master the analysis of 4-Hydroxy Stiripentol in plasma.
The stability of an analyte in a biological matrix is the bedrock of accurate pharmacokinetic and toxicokinetic studies. While its parent drug, Stiripentol (STP), is relatively stable under many conditions, its key metabolite, 4-Hydroxy Stiripentol, presents a distinct set of challenges.[1][2] As a phenolic compound, it is inherently more susceptible to specific degradation pathways that can compromise sample integrity from the moment of collection.
This document is structured as an interactive troubleshooting guide. We will explore the "why" behind common stability issues and provide actionable, validated strategies to ensure your data is both accurate and reproducible.
Section 1: Foundational Science - Understanding the Analyte's Vulnerabilities
This section addresses the fundamental chemical properties of 4-Hydroxy Stiripentol that make it prone to degradation in a complex matrix like plasma.
Q1: What makes 4-Hydroxy Stiripentol chemically different from its parent drug, Stiripentol, and why is it more unstable in plasma?
Answer: The critical difference lies in the metabolic addition of a hydroxyl (-OH) group to the phenyl ring, transforming it into a phenolic compound. This seemingly small change introduces significant instability for two primary reasons:
-
Susceptibility to Oxidation: The hydroxyl group on the aromatic ring is an electron-donating group, making the molecule highly susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions (like Fe²⁺ or Cu²⁺) in the plasma, or enzymatic activity, leading to the formation of quinone-like structures and subsequent degradation. This is a classic vulnerability of phenolic compounds.[3][4]
-
Potential for Enzymatic Conjugation: The hydroxyl group serves as a handle for Phase II metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are present in the liver and can have residual activity in improperly handled plasma samples.[5] This leads to the formation of glucuronide conjugates, effectively reducing the concentration of the free, parent metabolite you intend to measure.
While the parent drug, Stiripentol, is known to degrade under acidic conditions, its primary structure lacks the vulnerable phenol group, making it much more resistant to oxidative degradation.[1][2][6] Therefore, strategies that work for Stiripentol are insufficient for its hydroxylated metabolite.
Caption: Potential degradation pathways for 4-Hydroxy Stiripentol in plasma.
Section 2: Troubleshooting the Pre-Analytical Phase: Collection & Processing
The greatest risk to your analyte's integrity occurs in the first hour after sample collection. Here, we address the most common errors and how to mitigate them.
Q2: We are observing high variability between sample aliquots drawn at the same time point. Could our blood collection technique be the cause?
Answer: Absolutely. Inconsistent pre-analytical handling is a primary source of variability. The key is to standardize every step from venipuncture to centrifugation.
-
Causality - The "Why": At room temperature, plasma enzymes remain active, and chemical degradation accelerates.[7] Any delay or temperature fluctuation before stabilization will introduce a significant variable.
-
Troubleshooting Steps:
-
Anticoagulant Choice: Use tubes containing K₂-EDTA . The rationale is twofold: EDTA is a strong chelating agent that sequesters divalent metal ions (like Fe²⁺, Mg²⁺, Cu²⁺) which are potent catalysts for the oxidation of phenolic compounds.[8]
-
Immediate Chilling: Place blood collection tubes in an ice bath immediately after drawing. Do not wait. This dramatically slows down both enzymatic activity and chemical oxidation rates.
-
Prompt Centrifugation: Centrifuge samples within 30-60 minutes of collection. Use a refrigerated centrifuge (set to 4°C) to maintain the low temperature.
-
Avoid Hemolysis: Instruct phlebotomists to use an appropriate gauge needle and avoid vigorous mixing. Hemolysis releases cellular contents, including peroxidases and iron from hemoglobin, which will aggressively degrade your analyte.
-
Q3: Our measured concentrations of 4-Hydroxy Stiripentol are consistently lower than expected based on our dosing. What are the likely degradation culprits during processing?
Answer: Lower-than-expected concentrations are a classic sign of analyte loss during processing. The main factors to investigate are temperature, pH, and light exposure.
-
Temperature: As a general rule, reaction rates double for every 10°C increase in temperature. Leaving samples on the benchtop at ambient temperature (20-25°C) is the most common cause of degradation for sensitive compounds like phenols.[3][9]
-
pH Shift: Upon standing, the pH of plasma can decrease due to metabolic activity (e.g., glycolysis). Given that the parent Stiripentol molecule is highly unstable in acidic conditions, it is critical to assume that its hydroxylated metabolite shares this vulnerability.[1][2][10]
-
Light Exposure: Phenolic compounds can be susceptible to photodegradation.[3] Processing samples under bright, direct laboratory light can contribute to analyte loss.
Immediate Recommendations:
-
Always process plasma in a pre-chilled environment (e.g., on an ice block or in a cold room).
-
Use amber-colored microtubes for plasma aliquots to protect against light exposure.
-
If immediate analysis is not possible, flash-freeze the plasma aliquots in a dry ice/ethanol bath before transferring them to an ultra-low temperature freezer.
Section 3: Proactive Stabilization and Storage Protocols
If your analyte is inherently unstable, you must move from passive prevention to active stabilization. This involves adding chemical protectants to the plasma immediately after separation.
Q4: What chemical stabilizers can be added directly to plasma to protect 4-Hydroxy Stiripentol, and what is their mechanism of action?
Answer: Adding stabilizers is a highly effective strategy. The choice depends on the suspected degradation pathway. For a phenolic compound, a multi-pronged approach is best.
-
The Rationale: The goal is to neutralize the specific chemical threats to the phenol group before they can cause degradation. This involves scavenging free radicals and ensuring the pH environment is favorable.
| Stabilizer | Mechanism of Action | Recommended Final Concentration |
| Ascorbic Acid (Vitamin C) | Preferential Antioxidant. It is more easily oxidized than 4-Hydroxy Stiripentol, thereby sacrificially protecting the analyte from oxidative species.[8] | 0.5 - 1.0% (w/v) |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger. A synthetic antioxidant that terminates free-radical chain reactions. Often used in combination with ascorbic acid for synergistic effects.[8] | 0.1 - 0.5% (w/v) |
| pH Adjustment Buffer | pH Control. Adding a small volume of a concentrated buffer (e.g., 1M Tris-HCl, pH 8.0) can raise and maintain the plasma pH, protecting against acid-catalyzed degradation. | Adjust to final pH ~7.5-8.0 |
Experimental Protocol: Plasma Stabilization
-
Prepare a stock solution of your chosen stabilizer(s). For example, a 10% (w/v) solution of L-Ascorbic acid in water.
-
After centrifuging the blood and just before aliquoting, add the stabilizer to the bulk plasma. For a 1% final concentration, add 100 µL of the 10% stock solution to every 900 µL of plasma.
-
Gently vortex the plasma to ensure complete mixing.
-
Immediately proceed to aliquot and freeze the stabilized samples.
Q5: What are the definitive best practices for the long-term storage and handling of plasma samples containing 4-Hydroxy Stiripentol?
Answer: The core principles are to minimize molecular mobility and prevent temperature fluctuations.
-
Storage Temperature: Store all samples at ≤ -70°C (ultra-low freezer). Standard -20°C freezers are inadequate for the long-term stability of sensitive metabolites as significant enzymatic and chemical degradation can still occur over weeks and months.[11]
-
Aliquoting is Mandatory: Never store plasma in a single large volume. Upon collection, divide the plasma into multiple, single-use aliquots. This is the single most effective way to prevent the damaging effects of freeze-thaw cycles.[11]
-
Minimize Freeze-Thaw Cycles: Each cycle of freezing and thawing can cause protein precipitation, release of matrix components, and pH changes, all of which can degrade the analyte. A sample should be thawed only once, immediately before analysis. If re-analysis is needed, use a fresh aliquot.
Caption: Recommended workflow for plasma sample handling to ensure stability.
Section 4: Validating Your Process: A Self-Validating Protocol
Trustworthiness in bioanalysis comes from validating your entire process. You must prove that your handling and storage procedures maintain analyte stability.
Protocol: Conducting a Bench-Top Stability Assessment
This experiment will determine how stable 4-Hydroxy Stiripentol is under your typical laboratory processing conditions.
-
Pool and Spike: Obtain a pool of blank human K₂-EDTA plasma. Spike it with a known concentration of 4-Hydroxy Stiripentol (e.g., a mid-point on your calibration curve).
-
Create T=0 Samples: Immediately after spiking, aliquot a portion of the plasma, add your chosen stabilizers, and freeze at -70°C. These are your reference "T=0" (zero-time) samples, representing 100% stability.
-
Simulate Bench-Top Conditions: Leave the remaining spiked plasma pool under the conditions you wish to test (e.g., on the benchtop at room temperature, on an ice bath, under fluorescent light).
-
Time Point Sampling: At various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs), remove an aliquot from the test pool, add stabilizers, and immediately freeze it at -70°C.
-
Analysis: Once all samples are collected, thaw all time point samples (including the T=0 samples) simultaneously and analyze them in a single analytical run.
-
Calculate Stability: Compare the mean concentration of the analyte at each time point to the mean concentration of the T=0 samples.
% Remaining = (Mean Concentration at T=x / Mean Concentration at T=0) * 100
Data Interpretation:
| Condition | % Recovery at 1 hr | % Recovery at 4 hrs | Interpretation & Action |
| Room Temp (22°C), No Stabilizer | 75% | 40% | Unacceptable. Significant degradation is occurring. Processing must be done on ice. |
| Ice Bath (4°C), No Stabilizer | 95% | 88% | Improved but risky. Low temperature helps, but degradation is still evident over time. |
| Ice Bath (4°C), with Ascorbic Acid | 99% | 97% | Acceptable. This combination of low temperature and antioxidant provides robust stability for the duration of processing. |
By implementing these scientifically-grounded protocols and understanding the inherent vulnerabilities of 4-Hydroxy Stiripentol, you can build a robust and reliable bioanalytical method, ensuring the integrity of your valuable study data.
References
-
A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Journal of Analytical Methods in Chemistry. Available at: [Link][1][2][6]
-
Determination of Stiripentol in Plasma by High-performance Liquid Chromatography with Fluorescence Detection. ResearchGate. Available at: [Link]
-
Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice. MDPI. Available at: [Link]
-
Simultaneous determination of eight antiepileptic drugs and two metabolites in human plasma by liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
-
FDA Clinical Pharmacology and Biopharmaceutics Reviews for Diacomit (stiripentol). accessdata.fda.gov. Available at: [Link][5]
-
Influence of plasma treatments on phenolic compounds of uncut, fresh cut, and processed foods. ResearchGate. Available at: [Link]
-
Procedure for Collecting and Sending Plasma or Serum Samples. Institut national de santé publique du Québec. Available at: [Link][12]
-
Stabilizing Drug Molecules in Biological Samples. ResearchGate. Available at: [Link][7]
-
Physiologically Based Pharmacokinetic Modeling of Clobazam and Stiripentol Co-Therapy in Dravet Syndrome. MDPI. Available at: [Link][10]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Available at: [Link][3]
-
Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PubMed Central. Available at: [Link][4]
-
Relaxation Dynamics vs Crystallization Kinetics in the Amorphous State: The Case of Stiripentol. ACS Publications. Available at: [Link][9]
-
Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PubMed Central. Available at: [Link][13]
-
Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available at: [Link][14]
-
Best Practices For Plasma Preparation. Needle.Tube. Available at: [Link][11]
Sources
- 1. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Best Practices For Plasma Preparation [needle.tube]
- 12. inspq.qc.ca [inspq.qc.ca]
- 13. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor recovery of 4-Hydroxy Stiripentol during extraction
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of 4-Hydroxy Stiripentol. As the primary active metabolite of the anticonvulsant Stiripentol, accurate quantification is critical. This document moves beyond simple protocols to explain the causal relationships between physicochemical properties and experimental outcomes, empowering you to diagnose and resolve poor recovery issues effectively.
Section 1: Foundational Physicochemical Properties
Understanding the chemical nature of 4-Hydroxy Stiripentol is the bedrock of effective method development. While specific experimental data for the metabolite is limited, we can infer its properties from the well-characterized parent drug, Stiripentol (STP). The addition of a hydroxyl group systematically increases polarity, which is the key to understanding its extractive behavior.
| Property | Stiripentol (Parent Drug) | 4-Hydroxy Stiripentol (Metabolite) | Causality & Experimental Implication |
| Molecular Weight | 234.3 g/mol [1] | ~250.3 g/mol | A minor change with little impact on extraction. |
| logP (Lipophilicity) | 2.94[1][2] | Inferred: < 2.94 | The added hydroxyl group increases hydrophilicity, lowering the logP. The metabolite will be less lipophilic than the parent drug, requiring a more polar organic solvent for efficient extraction. |
| pKa | 14.2 (for the hydroxyl group)[1][2] | Inferred: ~10-14 | The phenolic hydroxyl group is weakly acidic but will not be significantly ionized in the typical pH range (1-9) used for extraction. Therefore, altering pH to suppress ionization is not a viable strategy for enhancing recovery. The primary role of pH control is to ensure stability. |
| Aqueous Solubility | Practically insoluble[1][2][3] | Inferred: Slightly higher than parent | While still poorly soluble in water, the increased polarity suggests a marginal increase in aqueous solubility. This can make partitioning into the organic phase slightly more challenging. |
| Organic Solubility | Soluble in acetone, ethanol, ether, acetonitrile, dichloromethane[1][2][3] | Good solubility expected in moderately polar organic solvents (e.g., Ethyl Acetate, MTBE, Dichloromethane). | Solvent selection is key. Highly nonpolar solvents (e.g., Hexane) will yield poor recovery. |
| Stability | Unstable in acidic conditions [4][5][6]. Stable in alkaline, thermal, and oxidative conditions[4][6]. | Presumed Unstable in Acidic Conditions | This is the most critical factor. Exposure to acid during sample collection, storage, or extraction is a primary cause of analyte loss. All solutions must be maintained at a neutral or slightly basic pH. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the extraction of 4-Hydroxy Stiripentol in a direct question-and-answer format.
Q1: My recovery is consistently low (<50%) even when I try different organic solvents. What is the most likely cause?
A: The most probable cause is analyte degradation due to acidic pH . The parent drug, Stiripentol, is well-documented to degrade rapidly in acidic environments, and it is virtually certain that the 4-Hydroxy metabolite shares this lability[4][6][7].
-
Causality: The allylic alcohol structure in Stiripentol and its metabolite is susceptible to acid-catalyzed rearrangement or elimination reactions. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water), which leads to the formation of a carbocation and subsequent degradation into other products.
-
Troubleshooting Steps:
-
Audit Your Workflow pH: Use a calibrated pH meter to check the pH of your biological matrix (plasma, urine, etc.), any buffers or additives used, and your final aqueous sample before adding the extraction solvent.
-
Buffer Your Sample: If the sample is inherently acidic or becomes acidic upon thawing, adjust it to a pH of 7.0-7.5 using a non-interfering buffer (e.g., phosphate or borate buffer) before proceeding.
-
Check Reagents: Ensure all reagents, including the water used to prepare solutions, are neutral.
-
Q2: How do I select the optimal organic solvent for liquid-liquid extraction (LLE)?
A: The goal is to choose a water-immiscible solvent that is polar enough to effectively partition the moderately polar 4-Hydroxy Stiripentol from the aqueous phase, while being non-polar enough to minimize the co-extraction of highly polar matrix components like phospholipids.
-
Causality: Based on the principle of "like dissolves like," the hydroxylated metabolite requires a solvent with some polar character.
-
Recommended Solvents & Rationale:
-
Methyl Tert-Butyl Ether (MTBE): Often the best starting point. It is less prone to forming emulsions than ethyl acetate and is sufficiently polar. Its high volatility makes it easy to evaporate.
-
Ethyl Acetate: A good, moderately polar choice. However, it has higher mutual solubility with water and can be more prone to forming emulsions, which complicates phase separation.
-
Dichloromethane (DCM): Effective in terms of polarity but is denser than water, which requires bottom-layer aspiration. It can also form emulsions. Ensure high purity, as acidic impurities in old DCM can degrade the analyte.
-
Avoid: Hexane or Heptane. These are too non-polar and will result in very poor recovery.
-
Q3: I see a good peak for my pre-extraction spiked sample, but my post-extraction spiked sample shows low intensity. What does this indicate?
A: This classic diagnostic test points towards matrix effects , specifically ion suppression if you are using LC-MS/MS. It means your extraction method is successfully recovering the analyte, but co-extracted endogenous components from the biological matrix are interfering with the ionization of 4-Hydroxy Stiripentol in the mass spectrometer source.
-
Causality: LLE is effective but not perfectly selective. Matrix components like salts and phospholipids can be co-extracted and compete with the analyte for ionization, reducing its signal.
-
Troubleshooting Steps:
-
Optimize Chromatography: Ensure your analyte is chromatographically separated from the "flow-injection" zone where most matrix components elute. A longer gradient or a different stationary phase may be necessary.
-
Implement a Back-Extraction: After the initial extraction into the organic solvent, perform a "back-extraction" into a small volume of fresh, slightly basic aqueous buffer (e.g., pH 8-9). This can leave many of the interfering components behind in the organic phase. Then, re-acidify the new aqueous phase (carefully, to neutral pH) and perform a final extraction into a clean organic solvent.
-
Switch to Solid-Phase Extraction (SPE): SPE is inherently more selective than LLE and is the definitive solution for overcoming severe matrix effects. A mixed-mode or polymeric reversed-phase sorbent would be a logical choice.
-
Q4: My recovery is poor after evaporating the organic solvent and reconstituting the sample. What could be the problem?
A: This issue typically stems from two sources: irreversible adsorptive loss or incomplete redissolution.
-
Causality: The polar hydroxyl group on your analyte can form hydrogen bonds with active sites on glass surfaces (silanol groups). When the analyte is dried down as a thin film, this binding can become irreversible.
-
Troubleshooting Steps:
-
Use Polypropylene or Silanized Glassware: Avoid standard glass tubes for the evaporation step. Use low-binding polypropylene tubes or silanized (deactivated) glass vials to minimize adsorptive loss.
-
Optimize Reconstitution Solvent: Do not assume the mobile phase is the best reconstitution solvent. Your dried extract may require a stronger organic solvent (e.g., 80:20 Methanol:Water or even pure Methanol) to fully redissolve. Ensure you vortex and sonicate thoroughly.
-
Avoid Complete Dryness: Evaporating to absolute dryness can sometimes "bake" the analyte onto the tube surface. Try evaporating just until the solvent is gone, leaving a very slight film of residual moisture.
-
Section 3: Visualized Workflows & Protocols
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose poor recovery. Start at the top and follow the questions to identify the root cause of your issue.
Caption: Troubleshooting decision tree for poor recovery.
Optimized Liquid-Liquid Extraction (LLE) Workflow
This protocol incorporates best practices to mitigate degradation and maximize recovery.
Caption: Optimized LLE workflow for 4-Hydroxy Stiripentol.
Step-by-Step LLE Protocol
-
Sample Preparation:
-
Thaw biological samples (e.g., 100 µL of plasma) on ice.
-
To each sample, add your internal standard (ideally, a stable isotope-labeled 4-Hydroxy Stiripentol, such as 4-Hydroxy Stiripentol-d9[8]).
-
Vortex briefly.
-
-
pH Buffering (Critical Step):
-
Add 50 µL of 100 mM ammonium phosphate buffer (pH 7.4) to each sample.
-
Vortex for 10 seconds. This ensures the sample is protected from acidic degradation.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of Methyl Tert-Butyl Ether (MTBE) to each tube.
-
Cap securely and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning.
-
-
Phase Separation:
-
Centrifuge the samples at 4000 x g for 10 minutes at 4°C. This will create a sharp interface between the upper organic layer and the lower aqueous/protein layer.
-
Carefully transfer the upper organic layer (~900 µL) to a clean 1.5 mL polypropylene microcentrifuge tube, being careful not to disturb the protein pellet.
-
-
Evaporation:
-
Place the polypropylene tubes in a sample concentrator and evaporate the MTBE under a gentle stream of nitrogen at 40°C until the solvent is just gone.
-
-
Reconstitution:
-
To the dried extract, add 100 µL of a reconstitution solvent (e.g., 90:10 Methanol:Water).
-
Vortex for 1 minute, then sonicate for 5 minutes to ensure the analyte is fully redissolved.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for injection onto your LC-MS/MS system.
-
References
-
DIACOMIT (stiripentol) Label. U.S. Food and Drug Administration. [Link]
-
DIACOMIT (stiripentol) Prescribing Information. [Link]
-
Sadek, B., et al. (2014). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. ResearchGate. [Link]
-
Epilepsy Foundation. Stiripentol. [Link]
-
Wang, S., et al. (2022). Stiripentol Enteric Solid Dispersion-Loaded Effervescent Tablets: Enhanced Dissolution, Stability, and Absorption. PubMed. [Link]
-
Center for Drug Evaluation and Research Application Number: 206709Orig1s000, 207223Orig1s000. U.S. Food and Drug Administration. [Link]
-
Wikipedia. Stiripentol. [Link]
-
Abdel-Aziz, H., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. National Institutes of Health. [Link]
-
Contin, M., et al. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. PubMed Central. [Link]
-
Abdel-Aziz, H., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol. ResearchGate. [Link]
-
Nicolas, J.M., et al. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. PubMed Central. [Link]
-
Almeida, A.M., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. ResearchGate. [Link]
-
Muramatsu, S., et al. (2018). Determination of Stiripentol in Plasma by High-performance Liquid Chromatography with Fluorescence Detection. ResearchGate. [Link]
- Google Patents. (2015).
-
Pharmaffiliates. Stiripentol-impurities. [Link]
-
Al-kassas, R., et al. (2015). Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug. PubMed Central. [Link]
-
Diacomit® (stiripentol) Official Brand Website. [Link]
-
Biocodex. (2022). Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties. [Link]
-
Pinter, G., et al. (2023). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. National Institutes of Health. [Link]
-
Patel, M., et al. (2020). Analytical Method Development and Validation for Stability Indicating HPTLC Method for Assay of Stiripentol In Bulk and Dosage Form. Journal of Applied Pharmaceutical Sciences and Research. [Link]
-
Al-kassas, R., et al. (2015). Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug. Brieflands. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). Extraction of Drugs and Metabolites from Biological Matrices. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. diacomit.com [diacomit.com]
- 3. Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Chromatographic Analysis of 4-Hydroxy Stiripentol
Welcome to the dedicated support center for the chromatographic analysis of 4-Hydroxy Stiripentol. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the mobile phase for the robust analysis of 4-Hydroxy Stiripentol and its parent compound, Stiripentol. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only follow a method but also intelligently troubleshoot and adapt it to your specific needs.
Section 1: Foundational Knowledge - Understanding the Analyte
Before optimizing any chromatographic method, a fundamental understanding of the analyte's chemical properties is paramount. 4-Hydroxy Stiripentol is the primary active metabolite of Stiripentol, an antiepileptic drug.[1]
-
Stiripentol (STP): Features a chiral alcohol and a methylenedioxyphenyl group. It is relatively non-polar.
-
4-Hydroxy Stiripentol (4-OH-STP): The addition of a phenolic hydroxyl group to the aromatic ring significantly increases the molecule's polarity compared to the parent drug. This phenolic group is weakly acidic, with an ionizable proton.
This structural difference is the key to their chromatographic separation. In reversed-phase high-performance liquid chromatography (RP-HPLC), where a nonpolar stationary phase is used, the more polar 4-OH-STP will elute earlier than Stiripentol.[2][3] The ionization state of the phenolic hydroxyl group on 4-OH-STP, which is controlled by the mobile phase pH, is the most critical factor influencing its retention time and peak shape.[4]
Section 2: Mobile Phase Optimization - A Strategic Approach
The goal of mobile phase optimization is to achieve a "sweet spot" that provides adequate retention, good resolution between 4-OH-STP, STP, and any potential impurities or degradants, and symmetrical peak shapes.
Core Principle: The Role of pH
For ionizable compounds like 4-OH-STP, mobile phase pH dictates the molecule's charge state.
-
At a pH well below the pKa of the phenolic hydroxyl group, the compound is in its neutral (protonated) form. This makes it less polar and more retained on a C18 column.
-
At a pH well above the pKa , the compound is in its ionic (deprotonated) form. This makes it more polar and results in significantly less retention.
Controlling the pH with a buffer is non-negotiable for a robust and reproducible method.[5] Operating without a buffer can lead to drastic retention time shifts and poor peak shape if the sample matrix has a different pH. A pH range of 2-4 is often a good starting point for method development for many pharmaceutical compounds.[6] For Stiripentol analysis, a mobile phase pH of 4.1 has been shown to be effective.[7]
Systematic Optimization Workflow
The following diagram outlines a logical workflow for developing a robust mobile phase for 4-OH-STP analysis.
Caption: A systematic workflow for mobile phase optimization.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase composition for analyzing 4-Hydroxy Stiripentol?
A1: Based on published methods, a robust starting point for a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) would be an isocratic mixture of:
-
Solvent A: 20 mM potassium dihydrogen phosphate buffer, with the pH adjusted to 4.1 using phosphoric acid.[7]
-
Solvent B: Acetonitrile.
-
Ratio: Start with a ratio of around 60:40 (A:B) and adjust as needed to achieve optimal retention.[7]
-
Flow Rate: 1.0 mL/min.
Q2: Should I use Acetonitrile or Methanol as the organic modifier?
A2: Both can be effective, but they offer different selectivities. Acetonitrile is generally the first choice as it often provides better peak efficiency and has a lower UV cutoff.[8] However, if you have difficulty resolving 4-OH-STP from the parent Stiripentol or an impurity, switching to Methanol is a powerful tool to alter selectivity.[3][4] Methanol is a proton donor and can engage in different hydrogen bonding interactions with the analytes compared to acetonitrile.
Q3: My 4-OH-STP peak is tailing severely. What is the cause and how can I fix it?
A3: Peak tailing for phenolic compounds is a classic issue in RP-HPLC.[9] It is most often caused by secondary interactions between the acidic phenolic hydroxyl group and active sites (residual silanols) on the silica-based stationary phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your mobile phase is buffered and the pH is sufficiently low (e.g., below 4.5) to keep the majority of the silanol groups protonated (neutral), minimizing ionic interactions.[9]
-
Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and aggressive end-capping are designed to minimize active silanols. If you are using an older column, this might be the root cause.
-
Consider an Additive: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) can improve peak shape but be mindful that TFA can be difficult to remove from the column and may suppress MS signals.
Q4: My retention times are drifting from one injection to the next. What should I check?
A4: Retention time instability is a sign of a non-robust method. The most common culprits are related to the mobile phase and column.
-
Mobile Phase Preparation: Inconsistent pH adjustment is a primary cause. Always measure the pH of the aqueous portion before mixing it with the organic solvent.[6] Ensure the mobile phase is well-mixed and degassed.
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. For a 150 mm column, flushing with 10-20 column volumes is a good practice.[9]
-
Temperature Fluctuations: HPLC is sensitive to temperature. Using a thermostated column compartment is essential for reproducible retention times.[9]
Section 4: Troubleshooting Guide
This section addresses specific problems you may encounter during method development and routine analysis.
Problem 1: Poor Resolution Between Stiripentol and 4-Hydroxy Stiripentol
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Organic Solvent Percentage | The elution strength of the mobile phase is too high, causing the peaks to elute too quickly and merge. | Decrease the percentage of the organic solvent (e.g., acetonitrile) in 2-5% increments. This will increase the retention time of both compounds and improve their separation.[3] |
| Suboptimal pH | The mobile phase pH may not be providing enough of a difference in polarity between the two analytes. | Systematically adjust the pH of the mobile phase. For example, test conditions at pH 3.5, 4.0, and 4.5 to see how the selectivity changes. |
| Wrong Organic Solvent | The chosen solvent (e.g., acetonitrile) may not provide the best selectivity for this specific pair of compounds. | Replace acetonitrile with methanol at a concentration that gives a similar retention time for the first peak. The change in solvent-analyte interactions may significantly improve resolution.[4] |
Problem 2: No Peaks Detected or Very Small Peaks
The following decision tree can help diagnose the cause of missing or unexpectedly small peaks.
Caption: Troubleshooting diagram for missing or small peaks.
Section 5: Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (pH 4.1)
This protocol describes the preparation of 1 liter of a mobile phase consisting of 60% 20 mM Potassium Phosphate buffer and 40% Acetonitrile.
Materials:
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Phosphoric Acid (H₃PO₄), HPLC grade
-
HPLC grade water
-
Acetonitrile, HPLC grade
-
Calibrated pH meter
-
0.45 µm membrane filter
Procedure:
-
Prepare Aqueous Buffer: Weigh out 2.72 g of KH₂PO₄ and dissolve it in approximately 900 mL of HPLC grade water in a clean 1 L beaker.
-
Adjust pH: Place a calibrated pH electrode in the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 4.10 ± 0.05.
-
Bring to Volume: Transfer the pH-adjusted buffer to a 1 L volumetric flask and add HPLC grade water to the mark. Mix thoroughly. This is your Aqueous Stock .
-
Filter: Filter the Aqueous Stock through a 0.45 µm membrane filter to remove particulates.
-
Final Mobile Phase Mixture: In a dedicated mobile phase reservoir, combine 600 mL of the filtered Aqueous Stock with 400 mL of Acetonitrile.
-
Degas: Degas the final mobile phase mixture using an appropriate method (e.g., sonication under vacuum or helium sparging) before use.
Protocol 2: System Suitability Testing (SST)
Before analyzing any samples, system suitability must be confirmed to ensure the chromatographic system is performing adequately.
Procedure:
-
Prepare SST Standard: Prepare a standard solution containing both Stiripentol and 4-Hydroxy Stiripentol at a known concentration (e.g., 10 µg/mL).
-
Equilibrate System: Pump the mobile phase through the entire HPLC system until a stable baseline is achieved (typically 30-60 minutes).
-
Perform Injections: Make five or six replicate injections of the SST standard.
-
Evaluate Parameters: Using the chromatography data software, calculate the following parameters from the last injection. The acceptance criteria shown are typical starting points and should be defined in your method validation plan.
| Parameter | Description | Typical Acceptance Criteria |
| Tailing Factor (Tf) | A measure of peak symmetry. | Tf ≤ 1.5 |
| Resolution (Rs) | The degree of separation between the 4-OH-STP and STP peaks. | Rs ≥ 2.0 |
| Theoretical Plates (N) | A measure of column efficiency. | N ≥ 2000 |
| %RSD of Retention Time | Precision of retention time over replicate injections. | ≤ 1.0% |
| %RSD of Peak Area | Precision of the detector response over replicate injections. | ≤ 2.0% |
References
-
Biointerface Research in Applied Chemistry. (2020). HPLC method development and in vitro dissolution kinetics of amlodipine tablets under biowaiver conditions. Available at: [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. (2020). Analytical Method Development and Validation for Stability Indicating HPTLC Method for Assay of Stiripentol In Bulk and Dosage F. Available at: [Link]
-
Darwish, H. W., Abdelhameed, A. S., Attia, M. I., Bakheit, A. H., Khalil, N. Y., & Al-Majed, A. A. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Journal of Analytical Methods in Chemistry, 2014, 638951. Available at: [Link]
-
MDPI. (2025). A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). Development and Validation of Stability Indicating Hptlc Method for Estimation of Stiripentol. Available at: [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). NDA 206709 & 207223 Clinical Pharmacology Review. Available at: [Link]
-
Darwish, H. W., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol. ResearchGate. Available at: [Link]
-
Darwish, H. W., Abdelhameed, A. S., Attia, M. I., Bakheit, A. H., Khalil, N. Y., & Al-Majed, A. A. (2014). A stability-indicating HPLC-DAD method for determination of stiripentol: development, validation, kinetics, structure elucidation and application to commercial dosage form. Journal of analytical methods in chemistry, 2014, 638951. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Meirinho, S., Rodrigues, M., Fortuna, A., & Falcão, A. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis, 11(4), 405–421. Available at: [Link]
-
Meirinho, S., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. PubMed. Available at: [Link]
-
Wang, X. Q., et al. (2017). Simultaneous determination of eight antiepileptic drugs and two metabolites in human plasma by liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Available at: [Link]
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Abderrahim, F., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Available at: [Link]
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LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
-
LCGC International. (2015). Improving HPLC Separation of Polyphenols. Available at: [Link]
-
Kashid, S. K., & Tapkir, A. (2020). The results of the stress degradation studies of stiripentol by HPTLC. ResearchGate. Available at: [Link]
-
Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]
-
Phenomenex. (2018). HPLC Troubleshooting Guide. ResearchGate. Available at: [Link]
-
Wu, X., et al. (2007). Optimization of a new mobile phase to know the complex and real polyphenolic composition. ResearchGate. Available at: [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]
-
Reddit. (2023). Modifying mobile phase for better peak separation?. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
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How to prevent degradation of 4-Hydroxy Stiripentol during storage
Welcome to the dedicated technical support resource for 4-Hydroxy Stiripentol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the technical insights and practical methodologies necessary to ensure the integrity of your experiments and drug formulations.
Introduction
4-Hydroxy Stiripentol, a derivative of the approved antiepileptic drug Stiripentol, is a molecule of significant interest. However, its phenolic hydroxyl group renders it susceptible to oxidative degradation, a common challenge with phenolic compounds. This guide will provide a comprehensive overview of the degradation pathways and offer evidence-based strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-Hydroxy Stiripentol?
A1: The principal degradation route for 4-Hydroxy Stiripentol is oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by factors such as light, heat, and the presence of metal ions. This process can lead to the formation of colored degradation products, primarily quinone-type structures, which can compromise the purity and efficacy of the compound. While Stiripentol itself shows marked stability under various stress conditions, including thermal, oxidative, and photolytic stress, it is known to degrade under acidic conditions.[1][2] For 4-Hydroxy Stiripentol, the introduction of a hydroxyl group on the phenyl ring makes it more susceptible to oxidation. Phenolic compounds, in general, are prone to oxidation, which can be catalyzed by light, heat, and metal ions, leading to the formation of quinone-type structures.[3] This oxidation involves the loss of a hydroxyl group.[4]
Caption: Oxidative degradation pathway of 4-Hydroxy Stiripentol.
Q2: What are the optimal storage conditions for 4-Hydroxy Stiripentol?
A2: To minimize degradation, 4-Hydroxy Stiripentol should be stored under the following conditions:
-
Temperature: Refrigerated (2-8 °C) or frozen (-20 °C) to slow down the rate of chemical reactions.
-
Light: Protected from light by using amber vials or by storing in a dark place.
-
Atmosphere: Stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH: Maintained in a neutral or slightly acidic environment. Stiripentol itself shows degradation in acidic conditions, so the optimal pH for 4-Hydroxy Stiripentol should be empirically determined, avoiding strongly acidic or alkaline conditions.[1][2]
Q3: How can I detect and quantify the degradation of 4-Hydroxy Stiripentol in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[1][2] A reversed-phase HPLC method with a C18 column and a photodiode array (PDA) detector can be developed and validated according to ICH guidelines.[1][2] This allows for the separation and quantification of the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid compound (e.g., yellowing, browning) | Oxidation of the phenolic group. | 1. Verify storage conditions (temperature, light, atmosphere). 2. If purchased, contact the supplier for a certificate of analysis and stability data. 3. For in-house synthesized material, re-purify the compound and store it under inert gas and protected from light. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation. | 1. Characterize the new peaks using LC-MS to identify degradation products. 2. Perform forced degradation studies (acid, base, peroxide, heat, light) to understand the degradation profile.[5] 3. Optimize storage and handling conditions based on the degradation pathways identified. |
| Loss of compound potency or activity in assays | Degradation of the active pharmaceutical ingredient (API). | 1. Re-analyze the purity of the stored compound using a validated stability-indicating HPLC method. 2. If degradation is confirmed, use a fresh batch of the compound for experiments. 3. Implement stricter storage and handling protocols to prevent future degradation. |
| Inconsistent experimental results | Variable degradation of the compound between aliquots or experiments. | 1. Prepare fresh solutions of 4-Hydroxy Stiripentol for each experiment from a properly stored solid stock. 2. If solutions must be stored, store them at low temperatures, protected from light, and for a validated period. 3. Consider the use of antioxidants in solution if compatible with the experimental system. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop a reversed-phase HPLC method for assessing the stability of 4-Hydroxy Stiripentol.
Objective: To separate 4-Hydroxy Stiripentol from its potential degradation products.
Materials:
-
4-Hydroxy Stiripentol reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid (for pH adjustment)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a PDA detector
Methodology:
-
Standard Preparation: Prepare a stock solution of 4-Hydroxy Stiripentol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Mobile Phase Selection:
-
Start with a simple isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
If separation is not optimal, introduce a gradient elution. A typical starting gradient could be from 20% to 80% acetonitrile in water over 20 minutes.
-
To improve peak shape, add a small amount of acid (e.g., 0.1% formic acid) to the aqueous component of the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the λmax of 4-Hydroxy Stiripentol (determine by UV scan) and also scan a broader range (e.g., 200-400 nm) with the PDA detector to identify degradation products with different chromophores.
-
-
Forced Degradation Studies:
-
To ensure the method is "stability-indicating," perform forced degradation studies. Subject the 4-Hydroxy Stiripentol solution to stress conditions as described in the troubleshooting table (acid, base, oxidation, heat, light).
-
Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent peak.
-
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Recommended Storage and Handling Procedure
Objective: To provide a standardized procedure for storing and handling 4-Hydroxy Stiripentol to minimize degradation.
Procedure:
-
Receiving the Compound:
-
Upon receipt, immediately store the compound in a temperature-controlled environment (2-8 °C or -20 °C), protected from light.
-
Log the date of receipt and the initial appearance of the material.
-
-
Aliquoting:
-
If the entire amount will not be used at once, aliquot the solid compound into smaller, single-use vials under an inert atmosphere (e.g., in a glove box or by purging the vial with argon or nitrogen).
-
This minimizes the exposure of the bulk material to air and moisture with each use.
-
-
Solution Preparation:
-
Prepare solutions fresh for each experiment whenever possible.
-
Use high-purity solvents and degas them before use to remove dissolved oxygen.
-
-
Storage of Solutions:
-
If solutions must be stored, use amber glass vials with tightly sealed caps.
-
Store solutions at low temperatures (2-8 °C or -20 °C) for a limited, validated period.
-
Before use, allow the solution to warm to room temperature to prevent condensation from introducing water.
-
-
Monitoring for Degradation:
-
Periodically re-analyze the purity of the stock material using the validated HPLC method, especially if it has been stored for an extended period.
-
Any visual change in the solid or solution (e.g., color change) should prompt a purity check.
-
References
-
Darwish, I. A., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Journal of Chromatographic Science, 53(5), 794-801. [Link]
-
National Center for Biotechnology Information. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. PubMed. [Link]
-
Chancharme, L., et al. (2022). Stiripentol: Update on Its Mechanisms of Action and Biological Properties. AESnet.org. [Link]
-
Patel, R., & Dadhania, K. (2020). Analytical Method Development and Validation for Stability Indicating HPTLC Method for Assay of Stiripentol In Bulk and Dosage F. Journal of Applied Pharmaceutical Sciences and Research, 3(4), 1-7. [Link]
-
Nicolas, J. M., et al. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. Pharmaceuticals, 15(11), 1341. [Link]
-
Kumar, V., & Bansal, G. (2019). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 53(3s), s331-s345. [Link]
-
Li, H., et al. (2023). Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. Molecules, 28(8), 3465. [Link]
-
Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (2021). Annual FDA Approvals. AccessMedicine. [https://accessmedicine.mhmedical.com/content.aspx?bookid=2 Goodman§ionid=242637254]([Link] Goodman§ionid=242637254)
-
Veeprho. (n.d.). Stiripentol Impurities and Related Compound. Veeprho.com. [Link]
-
Smernik, R. J., & Kookana, R. S. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). Molecules, 29(18), 4253. [Link]
-
Darwish, I. A., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. ResearchGate. [Link]
-
American Chemical Society. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]
-
Striano, P., et al. (2024). Efficacy and safety of stiripentol in the prevention and cessation of status epilepticus: A systematic review. Epilepsia. [Link]
-
National Institutes of Health. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. [Link]
-
Epilepsy Foundation. (2023). Stiripentol. Epilepsy.com. [Link]
-
Khan Academy. (n.d.). Biological redox reactions of alcohols and phenols. Khan Academy. [Link]
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- 2. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Small Phenolic Compounds by Mn(IV) [mdpi.com]
- 4. Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts [mdpi.com]
- 5. japsr.in [japsr.in]
Technical Support Center: Optimizing Stiripentol Synthesis for Enhanced Yield
Introduction
Stiripentol, chemically known as (±)-4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol, is a structurally unique anticonvulsant drug.[1] It is a critical adjunctive therapy for Dravet syndrome, a severe form of epilepsy in infancy.[2][3] The synthesis of Stiripentol, while well-established, presents several challenges where suboptimal conditions can lead to significantly reduced yields and the formation of difficult-to-remove impurities.
This technical support guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Stiripentol. It moves beyond a simple recitation of steps to provide a troubleshooting framework based on chemical principles, addressing common pitfalls and offering refined protocols to maximize yield and purity.
A Note on Nomenclature: The query mentions "4-Hydroxy Stiripentol." The standard chemical name for Stiripentol is 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol, indicating the hydroxyl group is at the C-3 position. This guide will proceed under the assumption that the target molecule is the well-established active pharmaceutical ingredient, Stiripentol.
Foundational Synthesis Pathway: A Mechanistic Overview
The most common and efficient laboratory-scale synthesis of Stiripentol is a two-step process. It begins with a base-catalyzed condensation reaction followed by a highly selective reduction.
-
Step 1: Claisen-Schmidt Condensation. Piperonal (3,4-methylenedioxybenzaldehyde) is reacted with pinacolone (3,3-dimethyl-2-butanone) under basic conditions to form the α,β-unsaturated ketone intermediate, 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one.[4]
-
Step 2: Selective Carbonyl Reduction. The ketone intermediate is reduced to the target allylic alcohol, Stiripentol. The critical challenge here is to selectively reduce the carbonyl group without affecting the conjugated carbon-carbon double bond (a 1,2-reduction).
The overall synthetic scheme is illustrated below.
Caption: Overall two-step synthesis pathway for Stiripentol.
Troubleshooting and Yield Optimization (Q&A)
This section addresses the most common issues encountered during Stiripentol synthesis. Each answer provides not just a solution, but the underlying chemical reasoning to empower your process development.
Q1: My yield for the Claisen-Schmidt condensation is consistently low (<70%). What are the most likely causes and how can I improve it?
A: Low yield in this step is a frequent problem, often stemming from incomplete reaction, competing side reactions, or suboptimal catalysis.
-
Causality: The reaction relies on the formation of an enolate from pinacolone, which then attacks the aldehyde group of piperonal. The choice of base, solvent, and temperature directly impacts the rate and equilibrium of enolate formation. A common side reaction is the Cannizzaro reaction (disproportionation) of piperonal if the enolate concentration is too low or the conditions are too harsh.[5]
-
Troubleshooting & Refinement:
-
Base Selection: While sodium hydroxide (NaOH) is functional, potassium hydroxide (KOH) or potassium carbonate (K2CO3) often give better results. K2CO3 is a milder base, which can reduce side reactions.[6]
-
Temperature Control: The reaction requires heating (typically 60-70°C) to proceed at a reasonable rate. However, excessively high temperatures can promote side product formation. Maintain the temperature within the recommended range.[5]
-
Phase Transfer Catalysis (PTC) - The Key to High Yield: The reactants (especially the base and organic substrates) have poor mutual solubility. A phase transfer catalyst, such as Tetrabutylammonium bromide (TBAB) , is crucial for shuttling the hydroxide or carbonate ions into the organic phase where the reaction occurs. This dramatically increases the reaction rate and pushes the equilibrium towards the product. Yields can increase from ~60% to over 90% with the addition of a catalytic amount of TBAB.[6][7][8]
-
| Parameter | Standard Protocol | Optimized Protocol with PTC | Rationale |
| Base | NaOH or KOH | K2CO3 or KOH | K2CO3 is milder, reducing side reactions.[6] |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) | Facilitates transport of base to the organic phase, accelerating the reaction.[7][8] |
| Temperature | 60-100°C | 70-100°C | PTC allows for efficient reaction at a well-controlled temperature. |
| Typical Yield | 60-84%[5] | >90%[6][8] | Drastically improved efficiency and completion. |
Q2: My reduction step produces a mixture of products, not just Stiripentol. How do I improve the selectivity?
A: This is a classic problem of chemoselectivity. The α,β-unsaturated ketone intermediate has two electrophilic sites: the carbonyl carbon (C=O) and the β-carbon of the double bond (C=C). Standard sodium borohydride (NaBH₄) can attack both sites, leading to the desired 1,2-reduction product (Stiripentol) and an undesired 1,4-reduction (conjugate addition) product where the double bond is saturated.
-
Causality: "Hard" nucleophiles (like organolithiums) tend to attack the "hard" carbonyl carbon (1,2-addition). "Softer" nucleophiles can attack the "softer" β-carbon (1,4-addition). NaBH₄ is borderline, leading to mixtures.
-
Troubleshooting & Refinement: The Luche Reduction The most effective solution is to perform a Luche Reduction . This involves using NaBH₄ in the presence of a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O) .[6][7]
-
Mechanism of Action: The cerium(III) ion is a hard Lewis acid that preferentially coordinates to the hard oxygen atom of the carbonyl group. This coordination dramatically increases the electrophilicity of the carbonyl carbon, making it a much more attractive target for the hydride attack from NaBH₄. This effectively directs the reaction exclusively down the 1,2-reduction pathway, yielding the allylic alcohol with very high selectivity.
-
Q3: The reaction stalls during the reduction step, leaving significant amounts of unreacted ketone. What went wrong?
A: This typically points to an issue with the reducing agent or the reaction conditions.
-
Causality: Sodium borohydride is susceptible to decomposition, especially in acidic conditions or in the presence of excessive water. Its potency can also degrade over time if stored improperly.
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-quality NaBH₄.
-
Stoichiometry: Ensure you are using a sufficient molar excess of NaBH₄ (typically 2-4 equivalents relative to the ketone).
-
Temperature: The Luche reduction is typically performed at low temperatures (0°C to room temperature).[4][9] Adding the NaBH₄ portion-wise to an ice-cold solution of the ketone and CeCl₃ in methanol is a standard and effective procedure.[4][9]
-
Solvent Purity: Use anhydrous or high-purity methanol as the solvent. While the reaction tolerates some water (especially from the CeCl₃·7H₂O), using wet solvent can consume the reducing agent.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC).[4]
-
Q4: How can I effectively monitor the progress of both reaction steps?
A: Thin Layer Chromatography (TLC) is the most efficient and cost-effective method for monitoring these reactions.[4][9]
-
Procedure:
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is ideal. Start with a system of 8:2 Hexane:Ethyl Acetate .[4] You can adjust the polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be used.
-
-
Interpretation:
-
Condensation Step: You will see the spot for Piperonal (starting material) diminish and a new, typically less polar, spot for the α,β-unsaturated ketone (product) appear and intensify.
-
Reduction Step: You will see the spot for the ketone (starting material) diminish and a new, more polar spot for Stiripentol (product) appear. The reaction is complete when the ketone spot is no longer visible.
-
Detailed Experimental Protocols
The following protocols are refined based on published high-yield procedures and incorporate the optimization principles discussed above.
Protocol 1: Optimized Condensation using Phase Transfer Catalysis
This protocol is adapted from methodologies demonstrating yields >90%.[6][8]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperonal (1.0 eq), pinacolone (1.1 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or toluene.
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC every 30-60 minutes until the piperonal spot has disappeared (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude α,β-unsaturated ketone is often a solid and can be used directly in the next step or purified by recrystallization if necessary.
Protocol 2: High-Selectivity Luche Reduction
This protocol ensures the selective formation of Stiripentol.[6][7]
-
Reagent Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄, 2-3 eq) portion-wise over 15-20 minutes. Be cautious of gas evolution (hydrogen).
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[5]
-
Workup: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude Stiripentol can be purified by recrystallization from ethanol to yield a white or off-white solid.[5][9]
Caption: Optimized laboratory workflow for Stiripentol synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the choice of base so critical in the initial condensation reaction? The base's role is to deprotonate the α-carbon of pinacolone to form a nucleophilic enolate. The strength and type of base determine the concentration of this enolate. A base that is too strong can promote self-condensation of pinacolone or side reactions of piperonal. A base that is too weak will result in a slow or incomplete reaction. K2CO3, when paired with a PTC, provides a "sweet spot" of reactivity, generating the enolate efficiently without being overly harsh.[6]
FAQ 2: Can I use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄)? No, this is strongly discouraged. LiAlH₄ is a very powerful and non-selective reducing agent. It would not only reduce the ketone but would also readily reduce the carbon-carbon double bond, leading to a saturated alcohol, which is not the desired product. Furthermore, LiAlH₄ reacts violently with protic solvents like methanol, making it incompatible with the Luche reduction conditions.
FAQ 3: My final product is a yellow or off-white solid. Is this acceptable? An off-white or pale yellow color is not uncommon for the crude product.[4][9] This can be due to residual starting materials or minor polymeric byproducts from the condensation step. A thorough recrystallization, typically from ethanol, should yield pure Stiripentol as a white crystalline solid.[5] Purity should always be confirmed by analytical methods like HPLC and NMR.[4][9]
FAQ 4: What are the key safety precautions for this synthesis?
-
Bases (KOH, K2CO3): Corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents (Methanol, Ethanol, Ethyl Acetate): Flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acid to produce flammable hydrogen gas. Handle with care and quench reactions slowly and cautiously.
-
General: Always wear appropriate PPE. Understand the hazards of each chemical by consulting its Safety Data Sheet (SDS) before beginning work.
References
-
Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. National Institutes of Health. Available from: [Link]
-
Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. MDPI. Available from: [Link]
- Preparation method of stiripentol. Google Patents.
-
Stiripentol: A Novel Antiseizure Medication for the Management of Dravet Syndrome. PubMed. Available from: [Link]
-
Stiripentol. Wikipedia. Available from: [Link]
-
Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties. AESnet.org. Available from: [Link]
-
Stiripentol (DIACOMIT): History and New Expanded Approval. Dravet Syndrome Foundation. Available from: [Link]
-
An Update on Stiripentol Mechanisms of Action: A Narrative Review. SpringerLink. Available from: [Link]
-
Stiripentol. Epilepsy Foundation. Available from: [Link]
-
A Facile One-Pot Process for the Synthesis of Stiripentol. Oriental Journal of Chemistry. Available from: [Link]
-
A Facile One-pot Process for the Synthesis of Stiripentol. Oriental Journal of Chemistry. Available from: [Link]
-
A Facile One-pot Process for the Synthesis of Stiripentol. ResearchGate. Available from: [Link]
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- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stiripentol: A Novel Antiseizure Medication for the Management of Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dravetfoundation.org [dravetfoundation.org]
- 4. mdpi.com [mdpi.com]
- 5. CN102690252A - Preparation method of stiripentol - Google Patents [patents.google.com]
- 6. orientjchem.org [orientjchem.org]
- 7. A Facile One-Pot Process for the Synthesis of Stiripentol. – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fragmentation Parameters for 4-Hydroxy Stiripentol MRM
Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) parameters for 4-Hydroxy Stiripentol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for developing robust and sensitive LC-MS/MS methods for this key metabolite of Stiripentol.
Frequently Asked Questions (FAQs)
Q1: Why is it important to analyze for 4-Hydroxy Stiripentol?
Stiripentol undergoes extensive metabolism in the body, with hydroxylation being a significant pathway.[1][2] Monitoring 4-Hydroxy Stiripentol, alongside the parent drug, is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, as metabolites can contribute to the overall therapeutic effect or potential side effects. A full metabolic profile provides a more accurate understanding of the drug's disposition in vivo.
Q2: I can't find published MRM transitions for 4-Hydroxy Stiripentol. Where do I start?
Q3: What is the expected precursor ion for 4-Hydroxy Stiripentol?
Stiripentol has a molecular weight of 234.29 g/mol . The addition of a hydroxyl group (-OH) results in a molecular weight of approximately 250.29 g/mol for 4-Hydroxy Stiripentol. In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 251.3.
Q4: How many MRM transitions should I monitor for 4-Hydroxy Stiripentol?
For quantitative analysis, it is best practice to monitor at least two MRM transitions for each analyte.[3] The most intense and stable transition is typically used for quantification (quantifier), while the second transition serves as a confirmation (qualifier). The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards, providing an extra layer of confidence in analyte identification.
Q5: Should I use a stable isotope-labeled internal standard?
Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate and precise quantification. A SIL-IS, such as deuterated 4-Hydroxy Stiripentol, will co-elute with the analyte and experience similar ionization suppression or enhancement effects, effectively normalizing for variations in sample preparation and instrument response. If a SIL-IS for the metabolite is unavailable, a deuterated analog of the parent drug, Stiripentol, can be considered as a next-best alternative.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low signal for the precursor ion. | 1. Incorrect precursor m/z. 2. Poor ionization efficiency. 3. Suboptimal source parameters (e.g., temperature, gas flows, spray voltage). 4. Analyte instability. | 1. Verify the calculated molecular weight and expected adducts ([M+H]⁺, [M+Na]⁺, etc.). 2. Infuse a standard solution and optimize source parameters. Try both positive and negative ionization modes. 3. Systematically optimize source temperature, nebulizer gas, and spray voltage. 4. Ensure proper storage and handling of the analyte. Consider the possibility of in-source fragmentation. |
| Unable to find stable and intense product ions. | 1. Insufficient collision energy (CE). 2. Excessive collision energy causing extensive fragmentation. 3. The precursor ion is very stable and does not fragment easily. | 1. Perform a collision energy ramp experiment to identify the optimal CE for fragmentation. 2. Start with a low CE and gradually increase it to observe the fragmentation pattern. 3. Try different precursor adducts (e.g., [M+NH₄]⁺) which may have different fragmentation patterns. |
| High background noise or interfering peaks. | 1. Matrix effects from the biological sample. 2. Contamination from the LC system or solvents. 3. Non-specific binding in the system. | 1. Improve sample preparation (e.g., use solid-phase extraction). 2. Optimize chromatographic separation to resolve the analyte from interfering peaks. 3. Flush the LC system with a strong solvent wash. |
| Inconsistent quantifier/qualifier ion ratio. | 1. Co-eluting interference affecting one of the transitions. 2. Suboptimal collision energies for one or both transitions. 3. Insufficient data points across the chromatographic peak. | 1. Re-evaluate the specificity of the MRM transitions. 2. Re-optimize the collision energy for each transition individually. 3. Adjust the dwell time and cycle time to ensure at least 10-15 data points across the peak. |
Experimental Protocols
Protocol 1: Determination of Precursor Ion and Optimal Product Ions
This protocol outlines the steps to identify the precursor ion and the most suitable product ions for 4-Hydroxy Stiripentol using direct infusion.
Materials:
-
4-Hydroxy Stiripentol analytical standard
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Triple quadrupole mass spectrometer
Procedure:
-
Prepare a stock solution of 4-Hydroxy Stiripentol at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Prepare a working solution by diluting the stock solution to approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up the mass spectrometer for direct infusion in positive ionization mode.
-
Perform a Q1 scan to identify the precursor ion. Infuse the working solution at a constant flow rate (e.g., 10 µL/min). Scan a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300). The most abundant ion should correspond to the protonated 4-Hydroxy Stiripentol (m/z ~251.3).
-
Perform a product ion scan. Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion in Q1. Infuse the working solution and ramp the collision energy (e.g., from 5 to 50 eV) to observe the fragmentation pattern.
-
Identify potential product ions. Look for stable and intense fragment ions. Select at least two of the most abundant product ions for further optimization.
Protocol 2: Optimization of Collision Energy (CE) and Other MRM Parameters
This protocol describes how to fine-tune the collision energy for each selected MRM transition to maximize signal intensity.
Procedure:
-
Set up an MRM method in your instrument control software. Enter the precursor ion m/z and the selected product ion m/z values for each transition.
-
Create a collision energy optimization experiment. Most instrument software has an automated function for this. The experiment will inject the working solution multiple times while systematically varying the collision energy for each MRM transition.
-
Analyze the results to determine the optimal collision energy for each transition. This will be the CE value that produces the highest signal intensity.
-
Optimize other parameters such as declustering potential (DP) or cone voltage (CV) using a similar systematic approach to further enhance signal intensity and reduce in-source fragmentation.
Visualizations
Workflow for MRM Parameter Optimization
Caption: A streamlined workflow for the systematic optimization of MRM parameters.
Logical Relationship in Troubleshooting Signal Loss
Caption: A decision tree for troubleshooting complete signal loss in an LC-MS/MS experiment.
References
-
Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]. Accessed January 24, 2026.
-
U.S. Food and Drug Administration. 206709Orig1s000 207223Orig1s000. Available at: [Link]. Accessed January 24, 2026.
- Zou P, et al. Simultaneous determination of eight antiepileptic drugs and two metabolites in human plasma by liquid chromatography/tandem mass spectrometry.
- Nicolas JM, et al.
- Fortuna A, et al. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis. 2021.
- Levy RH, et al. Pharmacokinetics of stiripentol in normal man: evidence of nonlinearity. Journal of Clinical Pharmacology. 1983.
- Moreland AM, et al. The metabolic fate of stiripentol in man. Drug Metabolism and Disposition. 1986.
-
Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]. Accessed January 24, 2026.
- Singh J, et al. Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. Chirality. 2014.
-
Agilent Technologies. Simultaneous Analysis of Newer Antiepileptic Drugs by Rapid Resolution LC/ Triple Quadrupole Mass Spectrometry. Available at: [Link]. Accessed January 24, 2026.
- Wang Y, et al. Metabolic Activation of Stiripentol Correlates with Cytotoxicity. Chemical Research in Toxicology. 2024.
- Lodi M, et al. Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples. Pharmaceuticals. 2022.
- Therapeutic Goods Administration. Australian Public Assessment Report for Stiripentol. 2019.
Sources
Technical Support Center: Improving the Reproducibility of 4-Hydroxy Stiripentol Assays
Welcome to the technical support center for 4-Hydroxy Stiripentol bioanalysis. As the primary active metabolite of Stiripentol, accurate and reproducible quantification of 4-Hydroxy Stiripentol is critical for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling in drug development. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during assay development, validation, and sample analysis. It provides in-depth troubleshooting advice and validated protocols grounded in scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in 4-Hydroxy Stiripentol assays?
Common sources of variability include the chemical instability of the phenolic hydroxyl group, inconsistent sample handling and storage, matrix effects from complex biological samples (e.g., plasma, urine), and suboptimal chromatographic conditions leading to poor peak shape or interference. Each of these factors can significantly impact the accuracy and precision of your results.
Q2: Why is the choice of internal standard (IS) so critical for this assay?
An ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer. For 4-Hydroxy Stiripentol, a stable isotope-labeled (SIL) version, such as 4-Hydroxy Stiripentol-d3, is the gold standard. It has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variability during sample extraction, and ionization, which is a key principle outlined in bioanalytical method validation guidelines.[1][2] Using a structural analog that behaves differently can lead to inaccurate quantification.
Q3: My 4-Hydroxy Stiripentol recovery is low and inconsistent. What should I check first?
First, evaluate the stability of the analyte in your matrix and processing solvents. The phenolic hydroxyl group can be susceptible to oxidation. Ensure your collection tubes contain appropriate antioxidants if necessary and that samples are kept at low temperatures. Second, re-evaluate your sample preparation method. If using protein precipitation, incomplete precipitation or analyte co-precipitation can be an issue. For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the pH of the sample and the choice of organic solvent are critical for efficient partitioning and elution.
Q4: How do I comply with regulatory standards like the FDA and ICH M10 guidelines for my assay?
Compliance requires a rigorous validation process that characterizes the method's performance.[3][4][5][6] Key validation parameters include selectivity, specificity, calibration curve linearity, accuracy, precision, recovery, matrix effect, and analyte stability (bench-top, freeze-thaw, and long-term).[1][7] All procedures and results must be meticulously documented. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for this process.[4][6]
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues organized by experimental stage.
Sample Collection and Handling
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Low Analyte Response in Stored Samples | Analyte Degradation: 4-Hydroxy Stiripentol's phenolic group may be prone to oxidation or conjugation (e.g., glucuronidation) in vitro post-collection. | 1. Stabilize Samples: Collect blood samples in tubes containing an antioxidant (e.g., sodium metabisulfite) and/or an esterase inhibitor (e.g., sodium fluoride).2. Control Temperature: Process samples on ice and freeze plasma/serum at ≤ -70°C immediately after separation.3. Validate Stability: Perform and document freeze-thaw and long-term stability studies as per FDA/ICH guidelines to define storage limits.[1][5] |
| High Inter-subject Variability | Inconsistent Collection: Differences in blood collection tubes (e.g., K2-EDTA vs. Heparin) can influence matrix composition and analyte stability. | 1. Standardize Collection Protocol: Use a single type and lot of anticoagulant/collection tube for all study samples.2. Evaluate Matrix: During method development, test for interference from different anticoagulants to ensure they do not affect analyte recovery or ionization. |
Sample Preparation
The goal of sample preparation is to remove interferences like proteins and phospholipids while maximizing analyte recovery.[8]
Sources
- 1. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. (PDF) Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid [academia.edu]
Validation & Comparative
A Comparative Efficacy Analysis: Stiripentol vs. 4-Hydroxy Stiripentol in Anticonvulsant Therapy
A Note to Our Valued Research Community:
Our initial objective for this guide was a direct comparative analysis of the efficacy of Stiripentol and its metabolite, 4-Hydroxy Stiripentol. However, a comprehensive literature review has revealed a significant lack of available scientific data on 4-Hydroxy Stiripentol as an independent pharmacological agent. It is primarily recognized as a minor metabolite of Stiripentol, and to date, there are no substantial preclinical or clinical studies evaluating its distinct efficacy, mechanism of action, or therapeutic potential.
Therefore, this guide has been adapted to provide a thorough and in-depth exploration of Stiripentol, a well-established anticonvulsant, while acknowledging the current knowledge gap regarding its 4-hydroxy metabolite. We believe this revised focus will provide our audience of researchers, scientists, and drug development professionals with valuable, actionable information grounded in extensive experimental evidence.
Stiripentol: A Multi-Faceted Approach to Seizure Control in Dravet Syndrome
Stiripentol (STP), marketed as Diacomit®, is an anticonvulsant medication primarily indicated for the treatment of seizures associated with Dravet syndrome, a severe and rare form of childhood epilepsy.[1] Unlike many other antiepileptic drugs, Stiripentol's efficacy is not attributed to a single mechanism but rather a synergistic combination of direct and indirect actions on the central nervous system.
Mechanism of Action: A Tripartite Strategy
Stiripentol's anticonvulsant properties are understood to stem from three primary mechanisms:
-
Positive Allosteric Modulation of GABAA Receptors: Stiripentol enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[2][3][4] It binds to a unique site on GABAA receptors, distinct from the benzodiazepine binding site, prolonging the opening of the chloride ion channel and thereby increasing the inhibitory postsynaptic current.[5][6][7] This potentiation of GABAergic inhibition helps to quell the excessive neuronal excitability that characterizes seizures. Studies have shown that Stiripentol is particularly effective at GABAA receptors containing an α3 subunit, which are more highly expressed in the developing brain, potentially explaining its efficacy in childhood epilepsies like Dravet syndrome.[8]
-
Inhibition of Lactate Dehydrogenase (LDH): Stiripentol is a known inhibitor of the enzyme lactate dehydrogenase, which plays a role in neuronal energy metabolism.[5][6][7] By inhibiting LDH, Stiripentol may alter neuronal energy production in a way that reduces neuronal excitability, a mechanism that has been likened to the effects of a ketogenic diet.[5]
-
Inhibition of Cytochrome P450 (CYP) Enzymes: A significant aspect of Stiripentol's clinical efficacy, particularly when used as an add-on therapy, is its potent inhibition of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4.[2][6][9][10] This inhibition slows the metabolism of other co-administered antiepileptic drugs, such as clobazam and its active metabolite, N-desmethylclobazam, leading to increased plasma concentrations and enhanced therapeutic effect.[6][11]
Signaling Pathway: Stiripentol's GABAergic Modulation
Caption: Stiripentol enhances GABAergic inhibition by binding to GABAA receptors.
Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Description | Value/Characteristic | References |
| Absorption | Well absorbed after oral administration. | Tmax: 2-3 hours | [9] |
| Distribution | Highly protein-bound. | ~99% | [4] |
| Metabolism | Extensively metabolized in the liver. | Primarily via CYP1A2, CYP2C19, and CYP3A4. | [4][5][9] |
| Elimination | Primarily excreted in the urine as metabolites. | Half-life: 4.5 to 13 hours (dose-dependent). | [4][5] |
| Drug Interactions | Potent inhibitor of several CYP enzymes. | Increases plasma concentrations of co-administered drugs like clobazam. | [2][6][10][11] |
Clinical Efficacy in Dravet Syndrome
Stiripentol's efficacy as an adjunctive therapy for Dravet syndrome has been established in several key clinical trials.
Pivotal Clinical Trial Data (STICLO Studies)
Two pivotal, randomized, double-blind, placebo-controlled trials (STICLO France and STICLO Italy) demonstrated the significant efficacy of Stiripentol when added to valproate and clobazam.
| Efficacy Endpoint | Stiripentol Group | Placebo Group | p-value | References |
| Responder Rate (≥50% reduction in seizure frequency) | 71% | 5% | <0.001 | [5] |
| Seizure-Free Rate | 24% | 0% | <0.001 | [5] |
These studies conclusively showed that the addition of Stiripentol led to a clinically and statistically significant reduction in seizure frequency and a higher rate of seizure freedom compared to placebo.
Experimental Protocols
In Vitro CYP450 Inhibition Assay
Objective: To determine the inhibitory potential of Stiripentol on major human cytochrome P450 enzymes.
Methodology:
-
System: Human liver microsomes or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
Incubation: Incubate the enzyme source, a range of Stiripentol concentrations, and the probe substrate in a buffered solution containing NADPH.
-
Analysis: After a defined incubation period, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for Stiripentol for each CYP isoform by plotting the percent inhibition against the logarithm of the inhibitor concentration.
GABAA Receptor Electrophysiology Assay
Objective: To assess the modulatory effect of Stiripentol on GABAA receptor function.
Methodology:
-
System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABAA receptor subunit combinations (e.g., α3β2γ2).
-
Technique: Two-electrode voltage-clamp or patch-clamp recording.
-
Procedure:
-
Perfuse the cells with a control solution and then apply a submaximal concentration of GABA to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of Stiripentol.
-
Wash out the compounds and record the recovery of the baseline response.
-
-
Analysis: Measure the potentiation of the GABA-evoked current by Stiripentol. Plot the concentration-response curve to determine the EC50 of Stiripentol's modulatory effect.
Experimental Workflow: In Vitro CYP450 Inhibition Assay
Sources
- 1. drugs.com [drugs.com]
- 2. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stiripentol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PHARMACOKINETICS-OF-N-DESMETHYLCLOBAZAM--THE-ACTIVE-AND-PRIMARY-METABOLITE-OF-CLOBAZAM [aesnet.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. real world utilization of stiripentol by united states prescribers: a holistic approach to dosing [aesnet.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Hydroxy Stiripentol
This guide provides an in-depth comparison and cross-validation strategy for two common bioanalytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the accurate quantification of 4-Hydroxy Stiripentol, a key metabolite of the antiepileptic drug Stiripentol. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies.
Introduction: The Analytical Imperative for 4-Hydroxy Stiripentol
Stiripentol (STP) is an essential therapeutic agent for the treatment of Dravet syndrome, a severe form of epilepsy. The in-vivo metabolism of Stiripentol is complex, with 4-Hydroxy Stiripentol being a significant metabolite. The concentration of this metabolite in biological matrices such as plasma or serum is a critical parameter in understanding the drug's disposition, potential drug-drug interactions, and overall therapeutic efficacy and safety profile.[1][2] Consequently, the development and validation of accurate and precise analytical methods for its quantification are paramount.
The choice of analytical methodology is a critical decision point in any drug development program. While HPLC-UV offers simplicity and accessibility, LC-MS/MS provides superior sensitivity and selectivity.[2][3] This guide will dissect the nuances of each technique, provide a framework for their validation in line with regulatory expectations, and outline a strategy for cross-validation to ensure data integrity and consistency across different analytical platforms.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a balance of required sensitivity, selectivity, cost, and throughput. Below is a comparative overview of HPLC-UV and LC-MS/MS for the analysis of 4-Hydroxy Stiripentol.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation to resolve the analyte from interferences. | High; can differentiate compounds with the same retention time but different mass-to-charge ratios. |
| Sensitivity | Lower; typically in the µg/mL to high ng/mL range.[4][5] | High; capable of reaching low ng/mL to pg/mL levels.[6][7] |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Prone to matrix effects that can impact accuracy and precision.[6] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial investment and maintenance costs. |
| Throughput | Can be high, but may require longer run times for adequate separation. | Can achieve high throughput with rapid gradient methods.[8] |
| Confirmation | Limited to retention time and UV spectrum. | Provides structural information through fragmentation patterns, offering definitive identification. |
Expert Insight: The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the required lower limit of quantification (LLOQ). For early-stage discovery or high-concentration pharmacokinetic studies, a well-validated HPLC-UV method may suffice. However, for clinical trials requiring high sensitivity to characterize the terminal elimination phase or for studies in pediatric populations with limited sample volumes, LC-MS/MS is the gold standard.[2][7]
Method Validation: A Pillar of Scientific Integrity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The protocols outlined below are based on the principles detailed in the FDA and EMA guidelines on bioanalytical method validation.[10][11][12][13]
HPLC-UV Method Validation Protocol
Objective: To validate a reversed-phase HPLC-UV method for the quantification of 4-Hydroxy Stiripentol in human plasma.
Step-by-Step Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 4-Hydroxy Stiripentol in methanol.
-
Prepare calibration standards by spiking blank human plasma with the stock solution to achieve a concentration range (e.g., 10-2000 ng/mL).
-
Prepare QCs at four levels: LLOQ, low, medium, and high.
-
-
Sample Preparation:
-
Employ protein precipitation by adding acetonitrile to plasma samples (standards, QCs, and study samples).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: At a wavelength of maximum absorbance for 4-Hydroxy Stiripentol.
-
-
Validation Parameters:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention time of 4-Hydroxy Stiripentol.
-
Linearity: Analyze the calibration curve over three consecutive days. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze the QCs in triplicate on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[12]
-
Recovery: Compare the peak area of extracted samples to that of unextracted standards.
-
Stability: Evaluate the stability of 4-Hydroxy Stiripentol in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
LC-MS/MS Method Validation Protocol
Objective: To validate a sensitive and selective LC-MS/MS method for the quantification of 4-Hydroxy Stiripentol in human plasma.
Step-by-Step Protocol:
-
Preparation of Standards and QCs:
-
Similar to the HPLC-UV method, but with a lower concentration range (e.g., 0.1-100 ng/mL).
-
Prepare a stock solution of a stable isotope-labeled internal standard (SIL-IS) of 4-Hydroxy Stiripentol.
-
-
Sample Preparation:
-
Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples and to minimize matrix effects.[14]
-
Add the SIL-IS to all samples before extraction.
-
Evaporate the final extract and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: Gradient elution with methanol or acetonitrile and water, both containing a small amount of formic acid or ammonium formate to enhance ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for 4-Hydroxy Stiripentol and its SIL-IS.
-
-
Validation Parameters:
-
Selectivity and Specificity: As per the HPLC-UV method, but with the added specificity of MRM transitions.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Linearity, Accuracy, and Precision: Same criteria as the HPLC-UV method.
-
Recovery: Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: As per the HPLC-UV method.
-
Cross-Validation: Ensuring Method Concordance
Cross-validation is essential when two different analytical methods are used to generate data for the same study or when samples from a single study are analyzed in different laboratories.[15][16] It ensures that the data is consistent and can be reliably compared.
Cross-Validation Experimental Design
Objective: To demonstrate the interchangeability of the validated HPLC-UV and LC-MS/MS methods.
Protocol:
-
Sample Selection:
-
Select a minimum of 20 study samples that span the calibration range of both methods.
-
Include low, medium, and high concentration samples.
-
-
Analysis:
-
Analyze the selected samples using both the HPLC-UV and LC-MS/MS methods.
-
-
Data Evaluation:
-
Calculate the percentage difference between the concentrations obtained from the two methods for each sample.
-
The mean percentage difference should not exceed ±20%.
-
At least 67% of the individual samples should have a percentage difference within ±20%.
-
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Conclusion
The choice of an analytical method for 4-Hydroxy Stiripentol requires careful consideration of the study's objectives and the required sensitivity. Both HPLC-UV and LC-MS/MS can be robust and reliable methods when properly validated according to regulatory guidelines. Cross-validation serves as a crucial bridge, ensuring data consistency and integrity when multiple analytical techniques are employed. By following the detailed protocols and validation schemes presented in this guide, researchers can confidently generate high-quality data for their drug development programs.
References
-
A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. (n.d.). National Institutes of Health. Retrieved from [Link][4][5]
-
A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. (2014). ResearchGate. Retrieved from [Link]
-
(PDF) Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. (2020). ResearchGate. Retrieved from [Link]
-
(PDF) Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Stiripentol in Plasma by High-performance Liquid Chromatography with Fluorescence Detection. (n.d.). ResearchGate. Retrieved from [Link]
-
A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. (2014). PubMed. Retrieved from [Link]
-
Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency. Retrieved from [Link]
-
Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. (2017). PubMed. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). Food and Drug Administration. Retrieved from [Link]
-
Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. (2023). National Institutes of Health. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved from [Link]
-
Cross Validation of Bioanalytical Methods Testing. (n.d.). Avomeen. Retrieved from [Link]
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(PDF) Simultaneous determination of eight antiepileptic drugs and two metabolites in human plasma by liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth In Vivo Comparison of the Anticonvulsant Profiles of Stiripentol and Its Metabolites
A Technical Guide for Preclinical Epilepsy Research
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the anticonvulsant properties of Stiripentol, a cornerstone therapy for Dravet syndrome, and delves into the current understanding of the pharmacological activity of its metabolites. Designed for researchers and drug development professionals in the field of epilepsy, this document synthesizes preclinical data to offer a nuanced perspective on the relative contributions of the parent drug and its metabolic products to its overall therapeutic effect. We will explore the established in vivo models used to characterize anticonvulsant efficacy and provide detailed experimental protocols to support the design and execution of future research in this area.
Stiripentol: A Multifaceted Anticonvulsant
Stiripentol (Diacomit®) is a structurally unique antiepileptic drug, an aromatic allylic alcohol, that has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome, a severe and often treatment-resistant form of childhood epilepsy.[1][2] Its clinical utility is attributed to a complex and multifaceted mechanism of action that distinguishes it from many other antiseizure medications.
The anticonvulsant activity of Stiripentol is not attributed to a single molecular target but rather a combination of effects that collectively dampen neuronal hyperexcitability.[2][3][4] The primary mechanisms include:
-
Positive Allosteric Modulation of GABA-A Receptors: Stiripentol enhances the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][4] It binds to a site distinct from benzodiazepines and barbiturates, increasing the duration of chloride channel opening and potentiating GABAergic inhibition.[2] This action is particularly effective at GABA-A receptors containing the α3 subunit, which are more prominently expressed in the immature brain, potentially explaining its notable efficacy in childhood epilepsies.[3]
-
Inhibition of Lactate Dehydrogenase (LDH): Stiripentol is a novel inhibitor of LDH, an enzyme crucial for the conversion of pyruvate to lactate.[5] By inhibiting LDH, Stiripentol may alter neuronal energy metabolism in a way that reduces neuronal excitability.[3][5]
-
Ion Channel Modulation: Emerging evidence suggests that Stiripentol can also modulate the activity of voltage-gated sodium and T-type calcium channels, both of which play a critical role in the generation and propagation of seizures.[4]
-
Inhibition of Cytochrome P450 Enzymes: A significant aspect of Stiripentol's clinical use is its potent inhibition of several cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C19, and CYP3A4.[5][6] This leads to clinically significant drug-drug interactions, most notably increasing the plasma concentrations of co-administered antiepileptic drugs like clobazam and its active metabolite, norclobazam.[6] This pharmacokinetic interaction undoubtedly contributes to its overall efficacy when used as an adjunctive therapy.
The Metabolic Fate of Stiripentol: A Quest for Active Metabolites
Stiripentol undergoes extensive metabolism in the liver, with up to 13 different metabolites identified in urine.[5][6] The primary metabolic pathways are:
-
Oxidative cleavage of the methylenedioxy ring system.
-
Glucuronidation.
-
Other pathways include O-methylation of catechol metabolites, hydroxylation of the t-butyl group, and conversion of the allylic alcohol side-chain to an isomeric 3-pentanone structure.[5]
A pivotal question for researchers is whether any of these metabolites contribute significantly to the overall anticonvulsant effect of Stiripentol.
Evidence for an Active Metabolite
A pharmacokinetic study conducted in rhesus monkeys provided early evidence that at least one metabolite of Stiripentol possesses intrinsic anticonvulsant activity.[7] This study identified a metabolite resulting from the opening of the methylenedioxy ring as having anticonvulsant properties.[7] However, a critical finding from this research was that this active metabolite could not be detected in the plasma of the animals; it was only found in the urine and constituted a minor fraction of the administered dose.[7]
Contradictory Findings and the Current Consensus
In contrast to the primate study, documentation from the U.S. Food and Drug Administration (FDA) states that there are "no known active metabolites circulating in plasma."[6] This apparent contradiction may be a matter of concentration and clinical relevance. While a metabolite may exhibit anticonvulsant activity in isolation, its contribution to the therapeutic effect of the parent drug in vivo is likely negligible if its plasma concentrations are below a pharmacologically active threshold.
Therefore, the current scientific consensus is that Stiripentol itself is the primary contributor to its anticonvulsant effects. While the potential for minor contributions from active metabolites cannot be entirely dismissed, the available evidence does not support a significant role for any known metabolite in the clinical efficacy of Stiripentol.
In Vivo Models for Assessing Anticonvulsant Activity
To evaluate the anticonvulsant potential of a compound like Stiripentol and its metabolites, researchers rely on a battery of well-validated in vivo seizure models in rodents. These models are designed to mimic different aspects of human epilepsy and provide a predictive framework for clinical efficacy.
Commonly Employed In Vivo Seizure Models:
| Model | Description | Seizure Type Modeled | Typical Endpoint |
| Maximal Electroshock Seizure (MES) | A supramaximal electrical stimulus is delivered to the cornea or scalp, inducing a tonic-clonic seizure. | Generalized tonic-clonic seizures | Abolition of the hindlimb tonic extensor component of the seizure. |
| Pentylenetetrazol (PTZ) Seizure Test | The chemoconvulsant PTZ, a GABA-A receptor antagonist, is administered subcutaneously or intraperitoneally to induce clonic and tonic-clonic seizures. | Myoclonic and generalized tonic-clonic seizures | Increased latency to or prevention of clonic or tonic seizures. |
| Pilocarpine-Induced Status Epilepticus | The muscarinic cholinergic agonist pilocarpine is administered to induce prolonged and continuous seizure activity (status epilepticus). | Status epilepticus | Prevention of seizure onset, reduction in seizure severity, or termination of established status epilepticus.[8] |
Comparative In Vivo Anticonvulsant Profile: Stiripentol vs. Its Metabolites - A Data Gap
A thorough review of the published literature reveals a significant gap in our understanding of the in vivo anticonvulsant properties of Stiripentol's metabolites. To date, no studies have been published that directly compare the efficacy and potency of isolated Stiripentol metabolites with the parent compound in standardized in vivo seizure models such as the MES or PTZ tests.
The study in rhesus monkeys, while suggesting the existence of an active metabolite, did not provide a quantitative comparison of its anticonvulsant activity against Stiripentol.[7] The inability to detect this metabolite in plasma further complicates any assessment of its potential contribution to the overall therapeutic effect.
Experimental Protocols for In Vivo Anticonvulsant Screening
For research teams aiming to investigate the anticonvulsant properties of novel compounds, the following detailed protocols for the MES and PTZ tests are provided as a practical guide.
Maximal Electroshock Seizure (MES) Test Protocol
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Adult male mice (e.g., CD-1, 20-25 g) or rats (e.g., Sprague-Dawley, 100-150 g)
-
Electroconvulsive shock device with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
-
Test compound and vehicle control
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 3-5 days prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the seizure induction (typically 30-60 minutes for IP administration).
-
Seizure Induction:
-
Apply a drop of electrode solution to the corneal electrodes.
-
Gently restrain the animal and place the corneal electrodes on the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of tonic hindlimb extension. The seizure typically progresses through a sequence of tonic flexion, tonic extension, and clonic convulsions.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of animals protected at each dose of the test compound. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Pentylenetetrazol (PTZ) Seizure Test Protocol
Objective: To evaluate the ability of a test compound to increase the threshold for or prevent seizures induced by the chemoconvulsant PTZ.
Materials:
-
Adult male mice (e.g., CD-1, 20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)
-
Test compound and vehicle control
-
Observation chambers
-
Stopwatches
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility and observation chambers.
-
Compound Administration: Administer the test compound or vehicle control at a predetermined time before PTZ injection.
-
PTZ Administration: Administer a convulsant dose of PTZ subcutaneously.
-
Observation: Immediately place the animal in an individual observation chamber and start a stopwatch. Observe for the onset of seizure behaviors, typically including myoclonic jerks, clonic seizures (loss of righting reflex), and tonic-clonic seizures. The observation period is typically 30 minutes.
-
Endpoints:
-
Latency to first clonic seizure: Record the time from PTZ injection to the onset of a clonic seizure.
-
Seizure severity score: Score the severity of the seizures based on a standardized scale (e.g., Racine scale).
-
Protection from tonic-clonic seizures: Record whether the animal experiences a tonic-clonic seizure.
-
-
Data Analysis: Compare the latency to seizure onset, seizure severity scores, and the percentage of animals protected from tonic-clonic seizures between the test compound and vehicle control groups using appropriate statistical methods (e.g., t-test, ANOVA, chi-square test).
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the experimental and metabolic processes discussed, the following diagrams are provided.
Caption: In vivo anticonvulsant screening workflow.
Caption: Major metabolic pathways of Stiripentol.
Conclusion and Future Directions
Stiripentol remains a vital therapeutic option for individuals with Dravet syndrome, owing to its unique and multifaceted mechanism of action. While the parent compound is clearly established as the primary driver of its anticonvulsant effects, the role of its metabolites remains an area ripe for further investigation. The single report of an active metabolite, contrasted with the lack of its detection in plasma, underscores the need for more definitive research.
Future studies should prioritize the synthesis and isolation of Stiripentol's major metabolites to enable direct in vivo comparisons of their anticonvulsant efficacy and neurotoxicity profiles against the parent drug. Such research would not only provide a more complete understanding of Stiripentol's pharmacology but could also uncover novel chemical entities with potentially improved therapeutic indices. The experimental protocols and in vivo models detailed in this guide provide a robust framework for undertaking these critical next steps in epilepsy research.
References
- Lin, H. S., & Levy, R. H. (1983). Pharmacokinetic Profile of a New Anticonvulsant, Stiripentol, in the Rhesus Monkey. Epilepsia, 24(6), 692–702.
- Chiron, C., Marchand, M. C., Tran, A., Rey, E., d'Athis, P., Vincent, J., Dulac, O., & Pons, G. (2000). Stiripentol in severe myoclonic epilepsy in infancy: a randomised placebo-controlled syndrome-dedicated trial. STICLO study group. The Lancet, 356(9242), 1638–1642.
- Niquet, J., Gezalian, M., Baldwin, R., & Wasterlain, C. G. (2021). Stiripentol efficacy against status epilepticus and associated mortality in mice. Epilepsy Research, 177, 106771.
- Fisher, J. L. (2011). The effects of stiripentol on GABAA receptors. Epilepsia, 52 Suppl 2, 76–78.
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Epilepsy Foundation. (2023, October 16). Stiripentol. Retrieved from [Link]
- Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
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U.S. Food and Drug Administration. (2018). Diacomit (stiripentol) Prescribing Information. Retrieved from [Link]
- Bacq, A., Chancharme, L., Castagné, V., & Wirrell, E. C. (2024).
- Chancharme, L., Bacq, A., & Castagne, V. (2022). Stiripentol: Update on Its Mechanisms of Action and Biological Properties. AES Annual Meeting Abstracts.
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A Head-to-Head Comparison of Stiripentol's Metabolic Profile with Other Key Antiepileptic Drugs
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unique Position of Stiripentol in Antiepileptic Therapy
Stiripentol (STP), marketed as Diacomit®, is an antiepileptic drug with a unique chemical structure, classified as an aromatic allylic alcohol. It is primarily indicated for the treatment of seizures associated with Dravet syndrome, a severe and treatment-resistant form of childhood epilepsy, where it is used as an adjunctive therapy with clobazam and valproate.[1][2][3] What sets Stiripentol apart in the landscape of antiepileptic drugs (AEDs) is not a single dominant mechanism of action, but a multifaceted pharmacological profile that includes direct anticonvulsant effects and, crucially, significant metabolic interactions that potentiate the effects of co-administered therapies.[4][5]
This guide provides an in-depth, head-to-head comparison of Stiripentol's metabolic and pharmacological profile with two other cornerstone AEDs known for their active metabolites: Carbamazepine and Valproic Acid. While the initial premise of comparing a specific Stiripentol metabolite, "4-Hydroxy Stiripentol," is not supported by current evidence—as Stiripentol does not have a major, pharmacologically active circulating metabolite—this guide will instead focus on a more clinically and scientifically relevant comparison of the parent drug's overall profile and its profound impact on polypharmacy in epilepsy treatment.[6][7]
The Multifaceted Mechanism of Action of Stiripentol
Stiripentol's efficacy in controlling seizures stems from a combination of direct and indirect actions:
-
Direct Anticonvulsant Effects:
-
GABAergic System Potentiation: Stiripentol enhances the activity of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). It achieves this through several proposed mechanisms, including increasing the duration of GABA-A receptor channel opening, similar to barbiturates, and potentially by inhibiting GABA reuptake and metabolism.[1][4]
-
Lactate Dehydrogenase (LDH) Inhibition: A novel mechanism attributed to Stiripentol is the inhibition of LDH, an enzyme crucial for neuronal energy production. By inhibiting LDH, Stiripentol may reduce neuronal excitability.[1][4][8]
-
-
Indirect Effects via Potent Metabolic Inhibition:
-
A defining characteristic of Stiripentol is its powerful inhibition of several cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[4][5][8][9][10][11] This inhibition slows the metabolism of other drugs that are substrates for these enzymes, leading to increased plasma concentrations and, consequently, enhanced therapeutic effects (and potential for toxicity). This is a key reason for its successful use in combination with clobazam, as it significantly elevates the levels of clobazam and its active metabolite, norclobazam.[8]
-
Metabolic Profile of Stiripentol: A Case of the Parent Drug Taking Center Stage
Stiripentol undergoes extensive Phase 1 metabolism, primarily mediated by CYP1A2, CYP2C19, and CYP3A4, resulting in at least 13 different metabolites detected in urine.[6][8] The main metabolic pathways include demethylation and glucuronidation.[8]
However, a critical point for drug development professionals is the absence of evidence for a major, pharmacologically active circulating metabolite of Stiripentol.[6][7] While various metabolites are formed, the anticonvulsant and interactive effects of Stiripentol are attributed to the parent molecule itself. This contrasts with other AEDs where active metabolites play a significant role in both efficacy and toxicity.
Comparative Analysis: Stiripentol vs. Carbamazepine and Valproic Acid
To provide a meaningful comparison, we will examine Stiripentol alongside Carbamazepine and Valproic Acid, two widely used AEDs with well-characterized and clinically significant active metabolites.
Carbamazepine and its Active Metabolite, Carbamazepine-10,11-epoxide
Carbamazepine is a primary treatment for partial and generalized tonic-clonic seizures. Its metabolism is a critical aspect of its clinical use.
-
Mechanism of Action: Carbamazepine primarily works by blocking voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes.
-
Metabolism and Active Metabolite: Carbamazepine is extensively metabolized in the liver, primarily by CYP3A4, to form carbamazepine-10,11-epoxide.[12][13][14] This epoxide metabolite is pharmacologically active, with anticonvulsant and neurotoxic properties comparable to the parent drug.[15][16][17][18] The epoxide is further metabolized by epoxide hydrolase to an inactive diol derivative.[14]
-
Drug-Drug Interactions: Carbamazepine is a potent inducer of several CYP enzymes, including CYP3A4, CYP1A2, and CYP2C9. This auto-induction leads to an acceleration of its own metabolism and the metabolism of other co-administered drugs, a key consideration in polypharmacy.[19]
Valproic Acid and its Complex Array of Metabolites
Valproic acid is a broad-spectrum AED effective against various seizure types. Its metabolism is complex, yielding numerous metabolites with varying degrees of activity and toxicity.
-
Mechanism of Action: Valproic acid has multiple mechanisms of action, including blockade of voltage-gated sodium channels, potentiation of GABAergic transmission, and inhibition of T-type calcium channels.
-
Metabolism and Active Metabolites: Valproic acid is metabolized through three main pathways: glucuronidation, mitochondrial β-oxidation, and CYP-mediated oxidation.[2][20][21] It has several potentially active metabolites, such as 2-en-VPA, which may contribute to its therapeutic effect.[15] However, some metabolites are also implicated in the hepatotoxicity associated with valproate therapy.[8][10][22]
-
Drug-Drug Interactions: Valproic acid is an inhibitor of several enzymes, including epoxide hydrolase and some UGTs, which can lead to clinically significant interactions. For instance, it can increase the concentration of the active epoxide metabolite of carbamazepine and the levels of lamotrigine.
Data Presentation: A Tabular Comparison
| Feature | Stiripentol | Carbamazepine | Valproic Acid |
| Primary Mechanism(s) | GABA potentiation, LDH inhibition, Na+ channel blockade | Na+ channel blockade | Na+ channel blockade, GABA potentiation, Ca2+ channel inhibition |
| Primary Metabolizing Enzymes | CYP1A2, CYP2C19, CYP3A4 | CYP3A4, CYP2C8 | UGTs, CYP2C9, CYP2A6, CYP2B6, β-oxidation |
| Active Metabolite(s) | None of clinical significance | Carbamazepine-10,11-epoxide | Multiple, including 2-en-VPA |
| Effect on CYP Enzymes | Potent inhibitor (CYP3A4, CYP2C19, etc.) | Potent inducer (CYP3A4, CYP1A2, etc.) | Inhibitor (e.g., of epoxide hydrolase) |
| Key Drug Interaction Profile | Increases levels of co-administered drugs (e.g., clobazam) | Decreases levels of co-administered drugs (auto-induction) | Increases levels of certain co-administered drugs (e.g., lamotrigine, CBZ-epoxide) |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as Stiripentol, against various CYP isoforms. This is a crucial step in assessing the potential for drug-drug interactions, in line with FDA guidance.[9][23][24][25]
Objective: To quantify the inhibitory potential of a test compound on the activity of major human CYP450 enzymes.
Materials:
-
Human liver microsomes (pooled)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4)
-
Test compound (e.g., Stiripentol) and known inhibitors (positive controls)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound, positive controls, and probe substrates in an appropriate solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, incubation buffer, and the test compound at various concentrations (typically a serial dilution).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the enzymes.
-
Initiation of Reaction: Add the probe substrate to each well to initiate the metabolic reaction.
-
Reaction Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Causality and Self-Validation: The inclusion of both negative (vehicle) and positive controls (known inhibitors for each CYP isoform) is critical for validating the assay. The results for the positive controls should fall within a predefined range, confirming the sensitivity and specificity of the assay system.
Protocol 2: In Vitro Seizure Model in Acute Brain Slices
This protocol describes a method for inducing and recording epileptiform activity in acute brain slices, a widely used model for studying the mechanisms of epilepsy and for screening potential anticonvulsant compounds.[1][26][27][28]
Objective: To assess the anticonvulsant potential of a test compound by measuring its ability to suppress induced epileptiform activity in brain slices.
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibratome for tissue slicing
-
Carbogen gas (95% O2, 5% CO2)
-
Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) for slicing
-
Standard aCSF for recording
-
Pro-convulsant agent (e.g., 4-aminopyridine (4-AP), bicuculline, or high potassium aCSF)
-
Brain slice chamber for recording
-
Microelectrode array (MEA) or glass microelectrodes for recording local field potentials
-
Data acquisition system and analysis software
Procedure:
-
Animal Anesthesia and Brain Extraction: Anesthetize the animal according to approved institutional protocols and rapidly decapitate.[1] Quickly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Brain Slicing: Mount the brain on the vibratome stage and cut slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex).[27]
-
Slice Recovery: Transfer the slices to a holding chamber containing oxygenated standard aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour to allow for recovery.
-
Induction of Epileptiform Activity: Transfer a slice to the recording chamber and perfuse with aCSF containing a pro-convulsant agent to induce stable epileptiform discharges (interictal-like or ictal-like events).
-
Baseline Recording: Record baseline epileptiform activity for a stable period (e.g., 10-20 minutes).
-
Drug Application: Perfuse the slice with aCSF containing the test compound at the desired concentration.
-
Test Recording: Record the activity in the presence of the test compound for a sufficient duration to observe its effect.
-
Washout: Perfuse the slice with the pro-convulsant containing aCSF alone to observe any reversal of the drug's effect.
-
Data Analysis: Quantify the frequency, amplitude, and duration of the epileptiform events before, during, and after the application of the test compound to determine its anticonvulsant efficacy.
Causality and Self-Validation: The experimental design should include a stable baseline recording before drug application to ensure that any observed changes in activity are due to the compound. A washout period helps to confirm that the effect is reversible and specific to the compound's presence.
Visualization of Key Pathways and Workflows
Stiripentol's Metabolic Pathway and Interaction Potential
Caption: Stiripentol's metabolism and its inhibitory effect on CYP enzymes, leading to increased levels of co-administered drugs like Clobazam.
Workflow for In Vitro CYP Inhibition Assay
Caption: Conceptual model of how an inhibitor drug (A) blocks a CYP enzyme, leading to increased levels of a substrate drug (B).
Conclusion and Future Directions for Research
Stiripentol represents a unique paradigm in antiepileptic drug therapy. Its clinical efficacy, particularly in the challenging context of Dravet syndrome, is not solely reliant on its intrinsic anticonvulsant properties but is significantly amplified by its role as a potent metabolic inhibitor. This guide has demonstrated that a head-to-head comparison of Stiripentol should focus on its overall pharmacological and metabolic profile rather than on a non-prominent metabolite.
For researchers and drug development professionals, the key takeaways are:
-
The profound impact of CYP inhibition on therapeutic outcomes, highlighting the importance of thorough in vitro and clinical drug-drug interaction studies.
-
The value of multifaceted mechanisms of action in treating complex neurological disorders.
-
The necessity of understanding the full metabolic profile of a drug, including the activity (or lack thereof) of its metabolites.
Future research should continue to explore the nuances of Stiripentol's various mechanisms of action. A comprehensive characterization of all its metabolites, even if not present in high concentrations in plasma, could definitively confirm their lack of pharmacological activity and further solidify our understanding of this unique antiepileptic drug.
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Goodman & Gilman's: Annual FDA Approvals. AccessMedicine. [Link]
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206709Orig1s000 207223Orig1s000. accessdata.fda.gov. [Link]
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Diacomit (stiripentol) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
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Quilichini, P. P., & Chiron, C. (2021). An Update on Stiripentol Mechanisms of Action: A Narrative Review. Drugs, 81(15), 1745–1755. [Link]
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Stiripentol. Wikipedia. [Link]
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DIACOMIT® (stiripentol) Drug Interactions Card. Biocodex. [Link]
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Wirrell, E. C., & Nabbout, R. (2019). Stiripentol for the treatment of seizures associated with Dravet syndrome in patients 6 months and older and taking clobazam. Expert review of neurotherapeutics, 19(10), 967–974. [Link]
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A Technical Guide to Correlating Stiripentol Plasma Levels with Therapeutic Efficacy in Dravet Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Therapeutic Drug Monitoring of Stiripentol
Stiripentol (Diacomit®) stands as a significant therapeutic agent in the management of Dravet syndrome, a severe and often drug-resistant developmental and epileptic encephalopathy.[1][2] Its primary indication is as an adjunctive therapy with clobazam and valproate for refractory generalized tonic-clonic seizures.[1][2] The therapeutic efficacy of stiripentol is attributed to a multi-faceted mechanism of action. It is known to enhance GABAergic neurotransmission through a positive allosteric modulation of GABA-A receptors, and it also inhibits the cytochrome P450 (CYP450) isoenzymes, notably CYP2C19 and CYP3A4.[3][4] This enzymatic inhibition leads to a significant pharmacokinetic interaction, increasing the plasma concentrations of co-administered antiepileptic drugs, particularly clobazam and its active metabolite, norclobazam, which contributes to the overall therapeutic effect.[4][5]
Given its complex interactions and non-linear pharmacokinetics, therapeutic drug monitoring (TDM) of stiripentol presents a valuable tool for optimizing treatment. This guide provides a comprehensive overview of the methodologies for quantifying stiripentol in plasma, the correlation of its plasma levels with therapeutic outcomes, and a comparison with alternative monitoring strategies.
It is crucial to note that while stiripentol is extensively metabolized, its major metabolites, including those resulting from the opening of the methylenedioxy ring, are not detectable in plasma.[6] Therefore, the therapeutic correlation is primarily established with the parent drug, stiripentol.
Analytical Methodologies for Stiripentol Quantification in Plasma
The accurate measurement of stiripentol plasma concentrations is fundamental to establishing a reliable correlation with its therapeutic effects. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification due to its high sensitivity and specificity.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Relatively simple and widely available. | Lower sensitivity and specificity compared to LC-MS/MS; potential for interference from co-eluting compounds. |
| LC-MS/MS | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio. | High sensitivity, specificity, and accuracy; allows for the simultaneous analysis of multiple analytes. | Higher cost and complexity of instrumentation and method development. |
Detailed Experimental Protocol: LC-MS/MS for Stiripentol Quantification
This protocol outlines a validated method for the determination of stiripentol in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard solution (e.g., a stable isotope-labeled stiripentol).
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Stiripentol: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined during method development).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined during method development).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.
4. Method Validation
The method should be validated according to regulatory guidelines, including assessment of:
-
Linearity: A calibration curve should be constructed using at least five standards to cover the expected concentration range in clinical samples.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on multiple days.
-
Selectivity: Assessed by analyzing blank plasma samples to ensure no interference at the retention time of stiripentol and the internal standard.
-
Matrix Effect: Evaluated to ensure that components of the plasma matrix do not suppress or enhance the ionization of the analyte.
-
Stability: Assessed under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Correlating Stiripentol Plasma Levels with Therapeutic Efficacy and Adverse Effects
The relationship between stiripentol plasma concentration and its therapeutic effect is a key consideration for clinicians. While a definitive therapeutic range has not been formally established, clinical data provide valuable insights.
Therapeutic Plasma Concentrations
Observational and clinical trial data suggest that trough plasma concentrations of stiripentol at steady-state are typically in the range of 4 to 25 µg/mL .[3] One study noted a mean plasma concentration of 10 mg/L (equivalent to 10 µg/mL) was associated with a significant reduction in seizure frequency in patients with Dravet syndrome.[3]
Efficacy and Seizure Reduction
Clinical studies have consistently demonstrated the efficacy of stiripentol as an add-on therapy. A responder rate, often defined as a ≥50% reduction in seizure frequency, is a common endpoint.
-
In a retrospective study, 44.4% of patients with Dravet syndrome experienced a ≥50% reduction in seizure frequency with stiripentol treatment.[7]
-
Another long-term study reported a responder rate of 53% after an initial three months of stiripentol introduction.[1]
While a direct, continuous correlation between increasing plasma levels and a higher percentage of seizure reduction is not well-defined, maintaining concentrations within the generally accepted range is associated with a higher likelihood of a positive clinical response.
Plasma Levels and Adverse Effects
The adverse effects of stiripentol are often dose-related and can be correlated with its plasma concentrations. Common adverse effects include drowsiness, loss of appetite, and weight loss.[1][5]
A crucial aspect of stiripentol-related adverse effects is its interaction with co-administered drugs. The inhibition of CYP450 enzymes by stiripentol can lead to elevated levels of other antiepileptic drugs, particularly clobazam.[4] Therefore, some adverse effects may be a consequence of the increased concentrations of these concomitant medications.[5] Monitoring the plasma levels of both stiripentol and co-administered drugs is often necessary to manage side effects effectively.
Comparison with Alternative Monitoring Strategies
While TDM of stiripentol is a valuable tool, it should be considered within the broader context of patient management.
dot
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A Comparative Guide to 4-Hydroxy Stiripentol Formation in Human vs. Animal Liver Microsomes
Introduction: The Critical Role of Metabolism in Stiripentol's Profile
Stiripentol (Diacomit®), a structurally unique anticonvulsant, is a cornerstone in the management of Dravet syndrome, a severe form of epilepsy. Its efficacy is not solely derived from its intrinsic pharmacodynamics but is also significantly influenced by its complex metabolic profile. Stiripentol is extensively metabolized in the liver, a process that governs its clearance, potential for drug-drug interactions, and overall therapeutic window.[1][2]
One of the key metabolic pathways for many xenobiotics is hydroxylation, a phase I reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The formation of hydroxylated metabolites, such as the putative 4-Hydroxy Stiripentol, can have significant implications for a drug's activity and safety profile. Understanding the interspecies differences in the formation of such metabolites is paramount in preclinical drug development, as it aids in the selection of appropriate animal models that can accurately predict human pharmacokinetics.
This guide provides a comprehensive comparison of the formation of 4-Hydroxy Stiripentol in human versus various animal liver microsomes. We will delve into the underlying enzymatic mechanisms, present a detailed experimental protocol for conducting such comparative in vitro studies, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the metabolic fate of Stiripentol.
The Metabolic Machinery: Cytochrome P450 and Stiripentol
In vitro studies have established that Stiripentol is a substrate for several key CYP isoenzymes, primarily CYP1A2, CYP2C19, and CYP3A4.[1] These enzymes are responsible for the oxidative metabolism of the drug. While the oxidative cleavage of the methylenedioxy group is a major metabolic route, hydroxylation of the Stiripentol molecule is another critical pathway.
The formation of 4-Hydroxy Stiripentol is a direct consequence of CYP-mediated oxidation. The general mechanism of CYP-catalyzed hydroxylation involves the activation of molecular oxygen and the subsequent insertion of an oxygen atom into a C-H bond of the substrate.
Visualizing the Metabolic Pathway
Caption: Workflow for microsomal incubation and analysis.
Detailed Methodology
1. Materials and Reagents:
-
Pooled liver microsomes from human, rat, mouse, and dog (commercially available).
-
Stiripentol reference standard.
-
4-Hydroxy Stiripentol reference standard (if available, for quantification).
-
NADPH-regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile (LC-MS grade).
-
Internal standard for LC-MS/MS analysis.
2. Microsomal Incubation:
-
Preparation: Thaw pooled liver microsomes on ice. Prepare a master mix of the NADPH-regenerating system in phosphate buffer.
-
Pre-incubation: In a microcentrifuge tube, add the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Add Stiripentol (final concentration typically 1-10 µM) to initiate the metabolic reaction.
-
Cofactor Addition: Add the NADPH-regenerating system to start the enzymatic reaction. The final incubation volume is typically 200-500 µL.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
3. Reaction Termination and Sample Preparation:
-
Quenching: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops the enzymatic activity.
-
Centrifugation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Instrumentation: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 4-Hydroxy Stiripentol.
-
Chromatography: Employ a suitable C18 column to separate the analyte from the parent drug and other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for 4-Hydroxy Stiripentol and the internal standard.
Data Analysis and Interpretation
The primary outcome of this experiment is the rate of formation of 4-Hydroxy Stiripentol in each species' liver microsomes. This is typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.
Table 1: Hypothetical Comparative Formation of 4-Hydroxy Stiripentol in Liver Microsomes
| Species | Rate of 4-Hydroxy Stiripentol Formation (pmol/min/mg protein) |
| Human | 25.8 ± 3.1 |
| Rat | 42.5 ± 5.7 |
| Mouse | 68.2 ± 8.9 |
| Dog | 15.3 ± 2.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Interpretation of Results:
-
Interspecies Variability: The hypothetical data in Table 1 illustrates significant interspecies differences in the rate of 4-Hydroxy Stiripentol formation. In this example, the mouse shows the highest rate of metabolism, followed by the rat, human, and then the dog. Such variability is common and is attributed to differences in the expression levels and catalytic activities of CYP isoenzymes among species.
-
Implications for Preclinical Studies: A high rate of metabolite formation in a particular animal species, as seen with the mouse in our hypothetical example, might suggest that this species would exhibit faster clearance of Stiripentol compared to humans. Conversely, a species with a metabolic profile more similar to humans, such as the dog in this hypothetical case, might be a more suitable model for pharmacokinetic and toxicological studies.
Conclusion: Bridging the Gap Between Preclinical and Clinical Reality
The comparative analysis of 4-Hydroxy Stiripentol formation in human and animal liver microsomes provides invaluable insights into the metabolic fate of Stiripentol. While direct comparative data for this specific metabolite is not extensively published, the established principles of in vitro drug metabolism and the known involvement of CYP enzymes in Stiripentol's biotransformation allow for a robust and scientifically sound investigation.
By understanding the interspecies differences in metabolism early in the drug development process, researchers can make more informed decisions regarding the selection of animal models, ultimately leading to more accurate predictions of human pharmacokinetics and a more efficient path towards clinical development. The methodologies outlined in this guide provide a framework for conducting these critical comparative studies, ensuring both scientific integrity and the generation of reliable data to support the continued development of important therapeutics like Stiripentol.
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Masubuchi, Y., & Horie, T. (2004). Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation. Drug Metabolism and Disposition, 32(11), 1269-1274. [Link]
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A Comparative Guide to the Experimental Validation of the Stiripentol-Clobazam Drug Interaction
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The co-administration of stiripentol and clobazam is a cornerstone of therapy for Dravet syndrome, a severe form of epilepsy. This combination, however, presents a classic case of a clinically significant drug-drug interaction (DDI). Stiripentol, primarily through its metabolite 4-hydroxy stiripentol, potently inhibits key cytochrome P450 (CYP) enzymes responsible for clobazam's metabolism. This guide provides an in-depth comparison of the experimental methodologies used to validate and quantify this interaction. By examining the causality behind in vitro and in vivo experimental choices, we offer researchers and drug development professionals a robust framework for investigating such complex DDIs, ensuring both mechanistic clarity and clinical relevance.
Introduction: A Clinically Driven Imperative
Dravet syndrome is a treatment-resistant epileptic encephalopathy where the combination of stiripentol, clobazam, and valproate has demonstrated significant efficacy.[1] Clinical observations consistently show that adding stiripentol to a clobazam regimen not only boosts therapeutic efficacy but also increases the incidence of sedative side effects.[2] This duality strongly suggests a pharmacokinetic interaction. The central hypothesis, now well-established, is that stiripentol elevates the systemic exposure of both clobazam and its equally active metabolite, N-desmethylclobazam (N-CLB), by inhibiting their metabolic clearance.[3] Validating this hypothesis requires a multi-faceted approach, moving from isolated enzymatic assays to comprehensive in vivo studies.
Section 1: The Biochemical Mechanism of Interaction
To design meaningful validation experiments, a clear understanding of the underlying metabolic pathways is essential.
Clobazam's Metabolic Pathway
Clobazam (CLB) is extensively metabolized in the liver. The primary and clinically most important step is its N-demethylation to form N-desmethylclobazam (N-CLB). This conversion is mediated predominantly by CYP3A4 and to a lesser extent by CYP2C19 and CYP2B6 .[4][5] N-CLB is not an inactive byproduct; it is an active anticonvulsant with a much longer half-life than the parent drug, contributing significantly to the overall therapeutic effect.[4] N-CLB is subsequently hydroxylated, primarily by CYP2C19 , to an inactive metabolite, forming a critical clearance pathway.[5][6]
The Inhibitory Role of Stiripentol
Stiripentol is a potent inhibitor of several CYP enzymes.[4] In vitro studies have confirmed that stiripentol and its metabolites inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C19, and CYP3A4 at clinically relevant concentrations.[4][7] The interaction with clobazam hinges on the potent inhibition of CYP3A4 and, most critically, CYP2C19.[3][5] This dual inhibition slows both the initial conversion of clobazam to N-CLB and the subsequent clearance of N-CLB, leading to the accumulation of both active moieties.[3][6]
Section 2: A Comparative Guide to Experimental Validation
The validation process follows a logical progression from controlled, single-variable systems (in vitro) to complex biological systems (in vivo).
Part A: In Vitro Validation – Pinpointing the Molecular Interaction
The primary goal of in vitro studies is to quantify the direct inhibitory effect of stiripentol on the specific enzymes that metabolize clobazam, thereby establishing the mechanism of action.
Methodology 1: Recombinant Human CYP Enzyme Assays
-
Causality & Rationale: This approach offers the "cleanest" system. By using recombinantly expressed, purified human CYP enzymes (e.g., CYP3A4 or CYP2C19), we can measure the interaction with stiripentol without interference from other enzymes or cellular components. This is the definitive first step to confirm that the inhibitor directly affects the enzyme of interest and to determine the nature of that inhibition (e.g., competitive vs. non-competitive).
-
Experimental Protocol:
-
System Preparation: A reaction mixture is prepared containing a known concentration of recombinant human CYP3A4 or CYP2C19, a cytochrome P450 reductase, and a lipid environment (e.g., microsomes from insect cells) in a buffered solution.
-
Substrate & Inhibitor Introduction: A probe substrate for the specific enzyme is added (e.g., midazolam for CYP3A4, S-mephenytoin for CYP2C19). Concurrently, varying concentrations of the inhibitor (stiripentol) are introduced.
-
Initiation & Incubation: The reaction is initiated by adding the cofactor NADPH and incubated at 37°C for a predetermined time.
-
Termination & Analysis: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile. The mixture is then centrifuged, and the supernatant is analyzed using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the formation of the substrate's metabolite.
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). This data is used to calculate the IC50 , the concentration of inhibitor required to reduce enzyme activity by 50%. By repeating the experiment with varying substrate concentrations, the inhibition constant (Ki ) and the mechanism of inhibition can be determined.
-
Methodology 2: Human Liver Microsome (HLM) Assays
-
Causality & Rationale: HLMs are vesicles of endoplasmic reticulum prepared from human liver tissue. They represent a more physiologically relevant environment, containing a full complement of CYP enzymes and other drug-metabolizing machinery. This system is crucial for validating the findings from recombinant enzymes and assessing potential contributions from other metabolic pathways present in the liver.
-
Experimental Protocol: The protocol is broadly similar to the recombinant enzyme assay, with the key difference being the use of pooled HLMs as the enzyme source instead of a purified, single enzyme. This allows for a direct comparison of stiripentol's inhibitory potency in a complex, native-like environment.
Comparative In Vitro Data
The following table summarizes key findings from published in vitro studies, demonstrating stiripentol's potent inhibitory action.
| Inhibitor | Enzyme | System | Parameter | Value (µM) | Inhibition Type | Reference |
| Stiripentol | CYP3A4 | cDNA-expressed | IC50 | 1.58 | - | [6] |
| Stiripentol | CYP3A4 | cDNA-expressed | Ki | 1.59 | Non-competitive | [6] |
| Stiripentol | CYP2C19 | cDNA-expressed | IC50 | 3.29 | - | [6] |
| Stiripentol | CYP2C19 | cDNA-expressed | Ki | 0.516 | Competitive | [6] |
| Stiripentol | CYP2C19 (N-CLB Hydroxylation) | cDNA-expressed | IC50 | 0.276 | - | [6] |
| Stiripentol | CYP2C19 (N-CLB Hydroxylation) | cDNA-expressed | Ki | 0.139 | Competitive | [6] |
| Stiripentol | CYP2C19 | Human Liver Microsomes | IC50 | 9.2 | - | [7] |
The data clearly shows that stiripentol is a potent inhibitor of both enzymes, with a particularly strong competitive inhibition of CYP2C19-mediated N-CLB hydroxylation (Ki = 0.139 µM), which is the rate-limiting step for clearing the active metabolite.[6]
Part B: In Vivo Validation – Quantifying the Clinical Effect
While in vitro data confirms the mechanism, in vivo studies are essential to determine if this mechanism translates into a clinically meaningful effect on drug exposure.
Methodology: Human Clinical Pharmacokinetic (PK) Studies
-
Causality & Rationale: This is the gold standard for validating a DDI. By measuring the plasma concentrations of clobazam and N-CLB over time in patients or healthy volunteers, both with and without stiripentol co-administration, we can directly quantify the magnitude of the interaction. A crossover study design, where the same subjects receive clobazam alone and then clobazam with stiripentol, is often preferred as it minimizes inter-individual variability.
-
Experimental Protocol (General Outline):
-
Phase 1 (Baseline): Subjects receive a stable dose of clobazam. Blood samples are collected at multiple time points over a dosing interval to determine the steady-state pharmacokinetic profile (AUC, Cmax, Trough).
-
Washout Period (if applicable): A period to clear the drug from the system.
-
Phase 2 (Interaction): Subjects receive the same stable dose of clobazam now co-administered with stiripentol.
-
PK Sampling: The same intensive blood sampling schedule is repeated once steady-state is achieved for the combination.
-
Bioanalysis: Plasma samples are analyzed via LC-MS/MS to determine the concentrations of clobazam and N-desmethylclobazam.
-
Data Analysis: PK parameters (Area Under the Curve - AUC, Maximum Concentration - Cmax) from Phase 2 are compared to the baseline parameters from Phase 1 to calculate the fold-increase in exposure.
-
Comparative In Vivo Data
Clinical studies have consistently validated the in vitro predictions, demonstrating a significant increase in the systemic exposure of both clobazam and its active metabolite.
| Victim Drug | Parameter | Fold-Increase with Stiripentol | Reference |
| Clobazam | Plasma Concentration | ~2-fold | [3] |
| N-desmethylclobazam (N-CLB) | Plasma Concentration | ~5-fold to 7-fold | [3][4][8] |
The dramatic ~5 to 7-fold increase in the active metabolite N-CLB is particularly noteworthy.[3][4][8] This is a direct consequence of the potent inhibition of its primary clearance enzyme, CYP2C19, as predicted by the in vitro Ki of 0.139 µM.
Conclusion: A Self-Validating System from Bench to Bedside
The validation of the stiripentol-clobazam interaction serves as an exemplary model of translational science. The process forms a self-validating loop:
-
Clinical Observation: Increased efficacy and sedation hinted at an interaction.
-
In Vitro Mechanistic Proof: Recombinant enzyme and HLM assays confirmed that stiripentol, via its metabolite, is a potent inhibitor of CYP3A4 and especially CYP2C19, the key enzymes in clobazam metabolism. The low Ki value for CYP2C19-mediated N-CLB clearance provided a specific, quantifiable mechanism.[6]
-
In Vivo Quantification: Clinical PK studies confirmed the in vitro hypothesis, demonstrating a significant, quantifiable increase in plasma concentrations of both clobazam and, more profoundly, N-CLB.[3]
This rigorous, multi-step validation provides drug developers and clinicians with a comprehensive understanding of the interaction. It explains the observed clinical effects and provides the scientific basis for necessary dose adjustments of clobazam when co-administered with stiripentol to maximize efficacy while mitigating the risk of adverse events.[3]
References
-
DIACOMIT® (stiripentol) Drug Interactions Card. (2022). Biocodex, Inc. 2
-
Brunton, L., Knollmann, B., & Hilal-Dandan, R. (Eds.). (n.d.). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, Annual FDA Approvals. AccessMedicine. 3
-
DIACOMIT® (stiripentol) Drug Interactions. (2020). BIOCODEX, Inc. 9
-
Clinical Pharmacology and Biopharmaceutics Review(s) - Diacomit. (2017). U.S. Food and Drug Administration. Link
-
Al-Subeh, J., Al-Zoubi, R., & Al-Ghazawi, A. (2025). Physiologically Based Pharmacokinetic Modeling of Clobazam and Stiripentol Co-Therapy in Dravet Syndrome. Journal of Personalized Medicine, 15(11), 549. Link
-
Morrison, G., Crockett, J., Blakey, G., & Sommerville, K. (2019). A Phase 1, Open-Label, Pharmacokinetic Trial to Investigate Possible Drug-Drug Interactions Between Clobazam, Stiripentol, or Valproate and Cannabidiol in Healthy Subjects. Clinical Pharmacology in Drug Development, 8(8), 1009-1031. Link
-
Giraud, C., Treluyer, J. M., Rey, E., Chiron, C., Vincent, J., Pons, G., & Tran, A. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition, 34(4), 608-611. Link
-
Aparicio-López, C., et al. (2024). Use of Stiripentol in Patients with Dravet Syndrome: Common Practice Among Experts in Spain. Neurology and Therapy. Link
-
Al-Subeh, J., Al-Zoubi, R., & Al-Ghazawi, A. (2025). Physiologically Based Pharmacokinetic Modeling of Clobazam and Stiripentol Co-Therapy in Dravet Syndrome. Journal of Personalized Medicine. Link
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy Stiripentol in a Laboratory Setting
The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a responsible and safe laboratory environment. For a compound like 4-Hydroxy Stiripentol, a metabolite of the antiepileptic drug Stiripentol, a thorough understanding of its properties and the associated risks is paramount for its safe disposal. This guide is designed to provide a clear, actionable framework for managing 4-Hydroxy Stiripentol waste, from the point of generation to its final disposition.
Understanding the Compound: Safety and Handling Considerations
4-Hydroxy Stiripentol is a pharmaceutical-related compound, and while specific toxicity data may be limited, it should be handled with the care afforded to all active pharmaceutical ingredients (APIs) and their metabolites. The Material Safety Data Sheet (MSDS) for 4-Hydroxy Stiripentol indicates that it is a "Pharmaceutical related compound of unknown potency"[1]. This necessitates a cautious approach to its handling and disposal. The parent compound, Stiripentol, is classified as "Harmful if swallowed"[2].
Key Safety Information:
| Property | Information | Source |
| Chemical Name | 4-(3-hydroxy-4,4- dimethylpent-1-en-1-yl)-2- methoxyphenol | [1] |
| Known Hazards | Pharmaceutical related compound of unknown potency. The parent compound, Stiripentol, is harmful if swallowed. | [1][2] |
| Primary Routes of Exposure | Ingestion, inhalation, skin and eye contact. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Emits toxic fumes under fire conditions, including carbon oxides. | [1] |
Given the "unknown potency," all personnel handling 4-Hydroxy Stiripentol should wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the solid material should be performed in a chemical fume hood to avoid inhalation of any dust.
Regulatory Framework for Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is regulated by various agencies, with the Environmental Protection Agency (EPA) providing the primary framework in the United States. The EPA's "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine" (often referred to as the "Pharma Rule" or Subpart P) sets specific standards for healthcare facilities and is a valuable reference for research laboratories[3][4].
A key provision of this rule is the ban on sewering (flushing) of hazardous waste pharmaceuticals [4]. This is a critical principle to apply to 4-Hydroxy Stiripentol disposal.
Step-by-Step Disposal Protocol for 4-Hydroxy Stiripentol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of 4-Hydroxy Stiripentol waste generated in a laboratory setting.
1. Waste Characterization and Segregation:
-
Initial Assessment: All waste containing 4-Hydroxy Stiripentol, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be considered potentially hazardous pharmaceutical waste.
-
Segregation at the Source: Immediately segregate 4-Hydroxy Stiripentol waste from general laboratory trash. Use a dedicated, clearly labeled hazardous waste container. Hazardous pharmaceutical waste is typically collected in black containers[5].
2. Waste Container Selection and Labeling:
-
Container Type: Use a leak-proof, rigid container with a secure lid. The container must be in good condition, free from rust or structural defects[6].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" and the specific contents, "4-Hydroxy Stiripentol Waste"[6]. Include the date of initial waste accumulation.
3. Accumulation and Storage:
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible materials. The storage area should not be accessible to the general public[6].
-
Accumulation Time: Healthcare facilities can accumulate hazardous pharmaceutical waste for up to one year[6]. Research laboratories should adhere to their institution's specific guidelines, which are often aligned with these regulations.
4. Final Disposal:
-
Professional Waste Management: The disposal of 4-Hydroxy Stiripentol waste must be handled by a licensed hazardous waste management company. Most pharmaceutical waste is incinerated at a permitted treatment facility[5].
-
Manifesting: When the waste is collected, it will be documented on a hazardous waste manifest. The waste may be designated with the code "PHRM" on the manifest[7].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4-Hydroxy Stiripentol.
Caption: Workflow for the safe disposal of 4-Hydroxy Stiripentol waste.
Spill and Emergency Procedures
In the event of a spill of 4-Hydroxy Stiripentol, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include double gloves, a lab coat, and safety glasses. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and absorb the liquid.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Follow your institution's protocols for reporting chemical spills.
Household Disposal of Unused Medications (For Informational Purposes)
While this guide focuses on laboratory disposal, it is important to be aware of the recommended procedures for household disposal of unused pharmaceuticals, as this context informs best practices. The FDA and DEA recommend the following for medications not on the "flush list"[8][9][10]:
-
Do Not Flush: Unless specifically instructed, do not flush unused medications down the toilet or drain[11].
-
Mix with Undesirable Substances: Remove the medication from its original container and mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter[8][9][11]. This makes the medication less attractive to children and pets and unrecognizable to people who may intentionally go through the trash.
-
Contain and Seal: Place the mixture in a sealed plastic bag or other container to prevent it from leaking[8][9].
-
Dispose in Household Trash: Throw the sealed container in your household trash[8].
-
Remove Personal Information: Scratch out all personal information on the prescription label of the empty bottle or packaging before disposing of it[8].
Alternatively, utilize drug take-back programs whenever available, as these are the preferred method for household pharmaceutical disposal[9][10].
By adhering to these rigorous disposal procedures, researchers and laboratory personnel can ensure a safe working environment, maintain regulatory compliance, and protect the environment from the potential effects of pharmaceutical waste.
References
-
Diacomit, INN-stiripentol - European Medicines Agency (EMA). (2018). Retrieved from [Link]
-
Use of Stiripentol in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - NIH. (2024). Retrieved from [Link]
-
DIACOMIT (stiripentol) Prescribing Information. (2022). Retrieved from [Link]
-
DIACOMIT® (stiripentol) Official Brand Website. (n.d.). Retrieved from [Link]
-
Diacomit, INN-stiripentol. (n.d.). Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals | US EPA. (2019). Retrieved from [Link]
-
Medication & Pharmaceutical Waste Disposal Explained - Stericycle. (n.d.). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS 4-HYDROXY STIRIPENTOL - Cleanchem Laboratories. (n.d.). Retrieved from [Link]
-
An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC. (2022). Retrieved from [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024). Retrieved from [Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES - DEA.gov. (2018). Retrieved from [Link]
-
EPA: Hazardous Pharmaceutical Waste Management | Stericycle. (n.d.). Retrieved from [Link]
-
Stiripentol in the Management of Epilepsy - PubMed. (2017). Retrieved from [Link]
-
Pharma Rule | US EPA. (n.d.). Retrieved from [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. (n.d.). Retrieved from [Link]
-
Australian Public Assessment Report for Stiripentol - Therapeutic Goods Administration (TGA). (2019). Retrieved from [Link]
-
EPA Subpart P Regulations - HW Drugs - PharmWaste Technologies, Inc. (n.d.). Retrieved from [Link]
-
Safe Disposal of Expired or Unused Controlled Drugs: Best Practices - VetSnap. (2023). Retrieved from [Link]
-
How to Safely Dispose of Unused or Expired Medicine, 30 Seconds - YouTube. (2024). Retrieved from [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-Hydroxy Stiripentol
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 4-Hydroxy Stiripentol. As a metabolite of the antiepileptic drug Stiripentol, this compound's toxicological properties are not extensively characterized. Therefore, a cautious approach, treating it as a potent pharmaceutical compound, is paramount. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a culture of safety and integrity in your laboratory operations.
Hazard Assessment: Understanding the Risk Profile
4-Hydroxy Stiripentol is a pharmaceutical-related compound of unknown potency[1]. Its parent compound, Stiripentol, is classified as harmful if swallowed and exhibits developmental toxicity in animal studies, including increased fetal malformations and mortality at doses lower than the recommended clinical dose[2][3]. While Stiripentol is generally not considered a skin or eye irritant, the potential for systemic effects upon absorption necessitates stringent handling protocols[3][4].
Given the lack of specific toxicological data and an established Occupational Exposure Limit (OEL) for 4-Hydroxy Stiripentol, the core principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. All handling procedures must be predicated on this conservative assumption of potency.
The Hierarchy of Controls: Engineering Safety First
Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical agent. However, it should always be used in conjunction with primary engineering and administrative controls.
-
Engineering Controls: All manipulations of 4-Hydroxy Stiripentol powder (e.g., weighing, aliquoting, reconstituting) must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a powder containment hood. This minimizes the generation of airborne particles at the source.
-
Administrative Controls: Access to areas where 4-Hydroxy Stiripentol is handled should be restricted. Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound[5].
Mandated Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all personnel handling 4-Hydroxy Stiripentol. The selection criteria are based on guidelines for handling hazardous and potent pharmaceutical compounds[5][6][7][8].
Respiratory Protection
Due to the unknown inhalation toxicity and the fine-particle nature of the powder, respiratory protection is non-negotiable. A standard surgical mask is insufficient as it does not protect the wearer from inhaling chemical particulates[6][9].
-
Recommended: A NIOSH-approved N95 respirator is the minimum requirement when working within a ventilated enclosure.
-
Best Practice: For higher-risk operations or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) should be used to provide a higher protection factor and reduce user fatigue.
Hand Protection
Skin contact is a primary route of exposure. Double-gloving is required to provide a robust barrier and a method for safely removing the outer, contaminated layer without exposing the skin[5][6].
-
Glove Type: Use powder-free, chemotherapy-rated nitrile gloves tested against the ASTM D6978 standard[9].
-
Procedure: Wear two pairs of gloves. The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be pulled over the cuff[5].
-
Frequency of Change: Change the outer glove every 30-60 minutes or immediately if it is known or suspected to be contaminated or damaged[6].
Body Protection
To prevent contamination of personal clothing and skin, a dedicated protective gown is required.
-
Gown Type: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is mandatory[5][6]. The gown must close in the back to eliminate gaps in the front of the body[6].
-
Usage: Gowns worn while handling 4-Hydroxy Stiripentol must not be worn outside of the designated laboratory area. They should be changed immediately after a spill or at the end of the work session[6].
Eye and Face Protection
Protection against splashes and airborne particles is crucial.
-
Required: ANSI Z87.1-compliant safety goggles that provide a full seal around the eyes are necessary to protect against dust and potential splashes[6][8].
-
Enhanced Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles[6].
| Task Level | Minimum Respiratory Protection | Hand Protection | Body Protection | Eye Protection |
| Low-Volume Handling (in fume hood) | Fit-Tested N95 Respirator | Double Nitrile Gloves (ASTM D6978) | Back-Closing, Disposable Gown | Safety Goggles |
| High-Volume/High-Risk (e.g., bulk weighing) | Powered Air-Purifying Respirator (PAPR) | Double Nitrile Gloves (ASTM D6978) | Back-Closing, Disposable Gown | Safety Goggles & Face Shield |
| Spill Cleanup | PAPR or Full-Face Respirator | Heavy-Duty Nitrile Gloves (Double) | Impermeable Coverall/Suit | Safety Goggles & Face Shield |
Procedural Protocols: Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as its selection. Incorrect doffing can lead to self-contamination.
Donning (Putting On) PPE Workflow
This sequence is designed to minimize contamination of the outer layers of PPE during the gowning process.
Caption: Sequential workflow for correctly donning PPE.
Doffing (Removing) PPE Workflow
This "dirtiest to cleanest" sequence is critical for preventing exposure to contaminants on the PPE.
Caption: Sequential workflow for safely doffing PPE.
Operational and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][10].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][10].
Waste Disposal Protocol
All materials that come into contact with 4-Hydroxy Stiripentol are considered pharmaceutical waste and must be disposed of accordingly. Do not mix with regular laboratory trash.
Caption: Waste stream for 4-Hydroxy Stiripentol.
Disposal Steps:
-
Segregation: All disposable PPE, contaminated labware (e.g., pipette tips, tubes), and excess compound must be segregated as pharmaceutical waste.
-
Containment: Place all solid waste into a dedicated, sealable, and clearly labeled hazardous waste container.
-
Deactivation (Optional but Recommended): For bulk powder or concentrated solutions, chemical deactivation may be possible. Alternatively, commercial products like Rx Destroyer or Stericycle's CsRx service use an activated carbon slurry to adsorb and deactivate the drug, rendering it non-retrievable before final disposal by incineration.
-
Final Disposal: The sealed waste container must be collected and disposed of by a licensed hazardous waste management company, typically via incineration[11]. Never dispose of this material down the drain or in the regular trash[12].
By adhering to these rigorous guidelines, you build a foundation of safety that protects both the integrity of your research and the well-being of your team.
References
-
U.S. Food and Drug Administration. (2022). DIACOMIT (stiripentol) Prescribing Information. Retrieved from [Link]
-
Biocodex. (n.d.). DIACOMIT (stiripentol) Label. U.S. Food and Drug Administration. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-HYDROXY STIRIPENTOL. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Stericycle. (n.d.). CsRx® Controlled Substance Disposal Service. Retrieved from [Link]
-
PubMed. (2023). Personal protective equipment for antineoplastic safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
HealthTrust. (n.d.). Waste Matters. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
